4-Fluoro-2-methylanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOBYWRKNIDHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192941 | |
| Record name | 4-Fluoro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-54-2 | |
| Record name | 4-Fluoro-1-methoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methylanisole is a fluorinated aromatic compound with growing significance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a fluorine atom on the benzene ring, imparts a distinct set of chemical and physical properties. The presence of the fluorine atom, in particular, can profoundly influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2]
This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic signature, reactivity, synthesis, and safety considerations. The content is curated to provide not just factual data, but also expert insights into the practical application of this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Registry Number 399-54-2, has a molecular formula of C₈H₉FO and a molecular weight of 140.15 g/mol .[3] The molecule consists of a benzene ring substituted with a methoxy group at position 1, a methyl group at position 2, and a fluorine atom at position 4.
Calculated Physicochemical Data
The following table summarizes the key calculated physicochemical properties of this compound. These values are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 167.62 | °C | [4] |
| Normal Melting Point (Tfus) | -18.95 | °C | [4] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.143 | [4] | |
| Water Solubility (log10WS) | -2.40 | mol/L | [4] |
| Enthalpy of Vaporization (ΔvapH°) | 38.59 | kJ/mol | [4] |
| Critical Temperature (Tc) | 367.51 | °C | [4] |
| Critical Pressure (Pc) | 3276.53 | kPa | [4] |
Note: The boiling and melting points have been converted from Kelvin to Celsius for convenience.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The methoxy group is a strong electron-donating group, which increases the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for the protons at these positions.[5] Conversely, the fluorine atom is electron-withdrawing via induction but electron-donating via resonance.
-
Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The proton at C5 (ortho to both the methoxy and fluoro groups) is expected to be the most shielded (furthest upfield). The protons at C3 and C6 will be influenced by coupling to the fluorine atom (H-F coupling).
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8 ppm.
-
Methyl Protons (-CH₃): A sharp singlet is expected around 2.2 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom (C4) will show a large C-F coupling constant. The carbon attached to the methoxy group (C1) will be significantly deshielded.
-
Methoxy Carbon (-OCH₃): A signal is expected around 55 ppm.
-
Methyl Carbon (-CH₃): A signal is expected around 16 ppm.
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[3] Key expected vibrational frequencies include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1500-1600 cm⁻¹
-
C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)
-
C-F stretching: ~1100-1200 cm⁻¹
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 125, and potentially the loss of a methoxy group (M-31) to give a fragment at m/z = 109.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the interplay of the electronic effects of its substituents on the aromatic ring.
Electrophilic Aromatic Substitution
The methoxy group is a powerful activating and ortho, para-directing group due to its strong electron-donating resonance effect. The methyl group is a weakly activating and ortho, para-director. The fluorine atom is deactivating due to its inductive effect but is also an ortho, para-director through resonance.
In this compound, the directing effects of the substituents are as follows:
-
Methoxy group (-OCH₃): Directs to positions 2 and 6 (ortho) and 4 (para).
-
Methyl group (-CH₃): Directs to positions 3 and 5 (ortho) and 6 (para).
-
Fluoro group (-F): Directs to positions 3 and 5 (ortho) and 1 (para).
The methoxy group is the most powerful activating group and will therefore dominate the regioselectivity of electrophilic aromatic substitution reactions.[6] Since the para position (C4) is blocked by the fluorine atom and one ortho position (C2) is blocked by the methyl group, electrophilic attack is strongly directed to the C6 position. The methyl group at the C2 position also provides some steric hindrance, further favoring substitution at C6.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution on electron-rich aromatic rings like this compound is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to stabilize the negatively charged Meisenheimer intermediate.[7] While the fluorine atom can act as a leaving group, the overall electron-donating nature of the methoxy and methyl groups makes the aromatic ring not sufficiently electron-deficient for classical SₙAr reactions to occur under standard conditions. However, under specific conditions, such as photoredox catalysis, SₙAr on unactivated fluoroarenes can be achieved.[8]
Synthesis of this compound
A common and effective method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent. For the synthesis of this compound, the starting material would be 4-fluoro-2-methylphenol.
Exemplary Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from a standard procedure for the methylation of phenols.[9]
Materials:
-
4-Fluoro-2-methylphenol
-
Dimethyl sulfate (or methyl iodide)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Calcium chloride (anhydrous)
-
Sodium carbonate solution (dilute)
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of 4-fluoro-2-methylphenol in a 10% aqueous solution of sodium hydroxide (1.25 moles).
-
With vigorous stirring and cooling to maintain the temperature below 40°C, add 1 mole of dimethyl sulfate dropwise.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine all organic phases and wash with dilute sodium carbonate solution, followed by water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.
This compound serves as a valuable building block for introducing the 4-fluoro-2-methylphenyl moiety into larger molecules. This structural motif is found in a variety of pharmacologically active compounds. Its utility as an intermediate is noted in the synthesis of pharmaceuticals and agrochemicals, where the fluorinated aromatic core can fine-tune the biological activity and pharmacokinetic properties of the final product.[10]
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[11]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Keep container tightly closed.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep cool.
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a versatile chemical intermediate with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its predictable reactivity in electrophilic aromatic substitution, coupled with the beneficial effects of the fluorine atom in modulating molecular properties, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development.
References
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- supporting-information.
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An In-depth Technical Guide to 4-Fluoro-2-methylanisole (CAS 399-54-2)
This guide offers a comprehensive technical overview of 4-Fluoro-2-methylanisole, a fluorinated aromatic compound of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights into its utility and handling.
Introduction: The Strategic Value of Fluorinated Anisoles
This compound, also known as 4-fluoro-1-methoxy-2-methylbenzene, is a substituted anisole derivative. The incorporation of a fluorine atom onto the aromatic ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These alterations are highly sought after in drug discovery, as they can enhance pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] This guide will delve into the core attributes of this compound that make it a valuable building block in modern organic synthesis.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe utilization in a laboratory setting.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 399-54-2 | [3][4][5] |
| Molecular Formula | C₈H₉FO | [3][4][5] |
| Molecular Weight | 140.16 g/mol | [4] |
| Appearance | Liquid | [4][5] |
| Boiling Point | 177.9 °C at 760 mmHg | [4] |
| 69 - 70 °C at 4 mmHg | [5] | |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | 4°C | [4] |
| InChI Key | QXOBYWRKNIDHJG-UHFFFAOYSA-N | [4][6] |
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Hazard Statements (GHS-US): [5]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5]
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, well-ventilated place.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[5][7][8]
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves the methylation of 4-fluoro-2-methylphenol. This reaction is a classical Williamson ether synthesis.
General Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines the methylation of 4-fluoro-2-methylphenol to yield this compound. The causality behind this choice of reaction lies in its high efficiency and selectivity for O-alkylation of phenols.
Step-by-Step Methodology:
-
Deprotonation: 4-Fluoro-2-methylphenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate polar aprotic solvent like acetone or dimethylformamide (DMF). This step generates the corresponding phenoxide ion, a potent nucleophile.
-
Methylation: A methylating agent, typically dimethyl sulfate or methyl iodide, is added to the reaction mixture. The phenoxide ion then displaces the leaving group (sulfate or iodide) in an SN2 reaction to form the desired ether.
-
Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound.
The workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will show splitting patterns influenced by both the fluorine and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-O stretching of the ether, C-H stretching of the aromatic and alkyl groups, and C-F stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 140.16).
While specific, publicly available, detailed spectra for this compound are not readily found in the initial search, the expected patterns can be inferred from data on similar compounds like 2-methylanisole.[9][10] For definitive identification, comparison with an authenticated standard is recommended.
Reactivity and Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily due to the directing effects of its substituents on the aromatic ring.[11] The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these effects, along with the steric hindrance from the methyl group, dictates the regioselectivity of electrophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution
The positions ortho and para to the activating methoxy group are the most susceptible to electrophilic attack. However, the position between the methyl and methoxy groups is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methoxy group and meta to the methyl group.
Applications in Drug Development and Agrochemicals
The presence of the fluoromethylanisole moiety can be found in various molecules of pharmaceutical and agrochemical interest. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.[1] This makes this compound a valuable starting material for the synthesis of more complex molecules where these properties are desired.[11] For instance, fluorinated aromatic compounds are key components in the development of certain kinase inhibitors for cancer therapy.[12]
Conclusion
This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of substituents provides a platform for the synthesis of a wide range of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development. The information presented in this guide serves as a foundational resource for scientists working with this versatile compound.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2).
- MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole.
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
- ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
- SpectraBase. (n.d.). 2-Methylanisole - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Methylanisole - Optional[13C NMR] - Chemical Shifts.
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An In-Depth Technical Guide to 4-Fluoro-1-methoxy-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 4-fluoro-1-methoxy-2-methylbenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and applications, with a particular focus on its relevance in drug discovery and development.
Chemical Identity and Nomenclature
4-Fluoro-1-methoxy-2-methylbenzene is a substituted aromatic ether. The substituents on the benzene ring are a fluorine atom, a methoxy group, and a methyl group. The preferred IUPAC name for this compound is 4-fluoro-1-methoxy-2-methylbenzene .[1] It is also commonly known by other names, including 4-fluoro-2-methylanisole.[1][2]
Key identifiers for this compound are:
-
Molecular Weight: 140.16 g/mol [2]
-
SMILES: COC1=C(C)C=C(F)C=C1[1]
-
InChI Key: QXOBYWRKNIDHJG-UHFFFAOYSA-N[1]
Physicochemical Properties
4-Fluoro-1-methoxy-2-methylbenzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It exhibits low solubility in water due to its predominantly nonpolar structure but is moderately soluble in common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 4-Fluoro-1-methoxy-2-methylbenzene
| Property | Value | Source |
| Physical State | Liquid | [3] |
| Appearance | Colorless to pale yellow | [3] |
| Boiling Point | 69-70 °C at 4 mmHg | ChemicalBook |
| Density | 1.046 g/cm³ | ChemicalBook |
| Flash Point | 61.6 °C | ChemicalBook |
| logP (Octanol/Water Partition Coefficient) | 2.14272 | [2] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |
Spectroscopic Profile
The structural elucidation of 4-fluoro-1-methoxy-2-methylbenzene is confirmed through various spectroscopic techniques. The following is a summary of expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-fluoro-1-methoxy-2-methylbenzene is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine and oxygen atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.
Synthesis of 4-Fluoro-1-methoxy-2-methylbenzene
A plausible synthetic route to 4-fluoro-1-methoxy-2-methylbenzene can be envisioned through a multi-step process starting from commercially available precursors. One potential pathway involves the fluorination of a substituted anisole derivative.
A generalized synthetic workflow is depicted below:
Caption: A potential synthetic pathway to 4-fluoro-1-methoxy-2-methylbenzene.
Experimental Protocol (Illustrative):
-
Nitration of 2-methylanisole: 2-methylanisole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and methyl groups will influence the position of nitration.
-
Reduction of the Nitro Group: The resulting nitro-substituted anisole is then reduced to the corresponding aniline derivative. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.
-
Diazotization: The amino group of the aniline derivative is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Fluorination (Balz-Schiemann Reaction): The diazonium salt is then subjected to a Balz-Schiemann reaction, where it is treated with fluoroboric acid (HBF₄) and then heated to decompose the diazonium tetrafluoroborate salt, yielding the desired fluoroaromatic compound.
-
Purification: The crude product is purified by standard laboratory techniques such as distillation or column chromatography to obtain pure 4-fluoro-1-methoxy-2-methylbenzene.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability.[6][7][8] 4-Fluoro-1-methoxy-2-methylbenzene serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
The presence of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The methoxy and methyl groups provide additional points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its pharmacological profile.
Fluoroanisole derivatives are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs).[9] Their utility stems from the ability to participate in various cross-coupling reactions to build more complex molecular architectures.
Safety and Handling
4-Fluoro-1-methoxy-2-methylbenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[10]
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[10][11]
-
Precautionary Statements: Avoid breathing vapors and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
Store in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]
Conclusion
4-Fluoro-1-methoxy-2-methylbenzene is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and functional materials. Its unique combination of functional groups provides a versatile platform for synthetic chemists to design and create novel molecules with tailored properties. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective utilization in research and development.
References
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- Angene Chemical. (2025, March 12). Safety Data Sheet.
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Synthesis pathways for 4-Fluoro-2-methylanisole.
The optimal choice for a researcher or drug development professional will depend on a careful evaluation of precursor availability, required scale, process safety management, and overall economic viability. Advances in catalysis and flow chemistry continue to enhance the safety and efficiency of these fundamental transformations, promising improved access to this and other valuable fluorinated building blocks in the future. [10]
References
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Key reactive sites on the 4-Fluoro-2-methylanisole molecule.
An In-Depth Technical Guide to the Key Reactive Sites of 4-Fluoro-2-methylanisole
Abstract
This compound is a substituted aromatic ether with significant utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the complex interplay of three distinct substituents on the benzene ring: a strongly activating methoxy group, a weakly activating methyl group, and a deactivating fluoro group. This technical guide provides a comprehensive analysis of the molecule's key reactive sites, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic and steric influences that dictate regioselectivity in electrophilic aromatic substitutions, explore the potential for nucleophilic aromatic substitution, and examine reactions occurring at the substituent functional groups. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to strategically utilize this versatile intermediate.
Molecular Structure and Electronic Profile
To understand the reactivity of this compound, we must first analyze the electronic contributions of its substituents. The molecule's structure is foundational to predicting its chemical behavior.
-
Methoxy Group (-OCH₃): Located at the C1 position, the methoxy group is a powerful activating group. It exerts a dual electronic effect: a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong electron-donating mesomeric or resonance effect (+M) from the oxygen's lone pairs. The +M effect is dominant, significantly increasing electron density on the aromatic ring, particularly at the ortho and para positions (C2, C4, C6).[2][3]
-
Methyl Group (-CH₃): Positioned at C2, the methyl group is a weak activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.
-
Fluoro Group (-F): Found at C4, the fluorine atom exhibits conflicting electronic effects. As the most electronegative element, it has a very strong electron-withdrawing inductive effect (-I).[2] However, like other halogens, it can donate electron density via a resonance effect (+M). For fluorine, the -I effect strongly outweighs the +M effect, making it an overall deactivating group. Despite deactivating the ring, its +M effect still directs incoming electrophiles to the ortho and para positions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 399-54-2 | [4] |
| Molecular Formula | C₈H₉FO | [1][4] |
| Molecular Weight | 140.15 g/mol | [1][4] |
| Boiling Point | 181.0 ± 20.0 °C at 760 mmHg | [5] |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
Primary Reactive Sites: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (SEAr) is the most prominent class of reactions for electron-rich aromatic compounds like this compound.[6] The key to predicting the outcome is to determine which substituent exerts the dominant directing effect.
Analysis of Regioselectivity
In a multi-substituted ring, the most powerful activating group controls the position of electrophilic attack.[7] In this molecule, the hierarchy of activation is: -OCH₃ >> -CH₃ > -H > -F .
-
The Methoxy Dominance: The -OCH₃ group is the most potent activating group and therefore the primary director. It strongly activates the positions ortho (C2, C6) and para (C4) to itself.
-
Positional Analysis:
-
The C2 position is blocked by the methyl group.
-
The C4 position is blocked by the fluoro group.
-
This leaves the C6 position as the most nucleophilic and sterically accessible site on the aromatic ring. Attack at C6 is strongly favored as it is ortho to the powerfully activating methoxy group.
-
-
Secondary Sites: The C3 and C5 positions are significantly less reactive. They are meta to the strongly activating methoxy group and are only weakly activated by the methyl and directed by the deactivating fluorine.
Therefore, electrophiles will overwhelmingly attack the C6 position.
Caption: Key reactive site for Electrophilic Aromatic Substitution (EAS).
Mechanism: Stabilization of the Wheland Intermediate
The preference for attack at C6 can be explained by examining the stability of the cationic intermediate (arenium ion or Wheland intermediate) formed.[6][8] When an electrophile (E⁺) attacks C6, the resulting positive charge is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group. This creates a highly stable resonance structure where every atom (except hydrogen) has a full octet. No other position of attack benefits from this level of stabilization.
Caption: The methoxy group provides superior resonance stabilization.
Experimental Protocol: Nitration of this compound
This protocol details the regioselective nitration at the C6 position to yield 6-nitro-4-fluoro-2-methylanisole.
Causality: The reaction is run at a low temperature (0-5 °C) to control the exothermic nitration reaction and prevent the formation of undesired byproducts, including di-nitrated species. Acetic anhydride is used to generate the acetyl nitrate electrophile in situ, which is a milder nitrating agent than a mixture of concentrated sulfuric and nitric acids, further enhancing selectivity.
Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) to acetic anhydride (5.0 eq).
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: While maintaining the temperature between 0-5 °C, add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid (2.0 eq) dropwise over 30 minutes.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water with vigorous stirring.
-
Extraction: The product will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-nitro-4-fluoro-2-methylanisole.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile.[9] This mechanism is fundamentally different from SEAr and typically requires electron-withdrawing groups (EWGs) to stabilize the negatively charged Meisenheimer intermediate.[9][10]
Reactivity Analysis
-
Potential Site: The only potential leaving group for a classic SNAr reaction on this molecule is the fluorine atom at the C4 position .
-
Electronic Disfavor: The this compound ring is electron-rich due to the powerful electron-donating methoxy group and the methyl group. These groups destabilize the negative charge required for the Meisenheimer complex, making a standard SNAr reaction highly unfavorable.[11]
Reactivity at the Substituents
Beyond the aromatic ring itself, the methyl and methoxy groups offer additional sites for chemical transformation.
Benzylic Position (Methyl Group)
The C-H bonds of the methyl group are in a benzylic position, making them susceptible to free-radical reactions. The stability of the intermediate benzylic radical is the driving force for this reactivity.
-
Key Reaction: Free-radical halogenation.
-
Reactive Site: The hydrogen atoms on the C2-methyl group.
-
Product: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light will selectively produce 4-fluoro-2-(bromomethyl)anisole.[13] This product is a valuable synthetic intermediate, as the benzylic bromide is an excellent electrophile for subsequent Sₙ2 reactions.
Experimental Protocol: Benzylic Bromination
Causality: NBS is used as the bromine source because it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions as it is inert to the radical conditions.
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp to initiate the reaction.
-
Monitoring: Follow the reaction's progress via TLC. The reaction is often complete when the solid succinimide byproduct is seen floating at the top of the solvent.
-
Workup: Cool the reaction to room temperature and filter off the succinimide.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-fluoro-2-(bromomethyl)anisole, which can be further purified if necessary.
Methoxy Group
The ether linkage of the methoxy group is generally stable. However, it can be cleaved under harsh acidic conditions.
-
Key Reaction: Ether cleavage.
-
Reagents: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
-
Product: The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide or iodide ion on the methyl group (Sₙ2 mechanism), yielding 4-fluoro-2-methylphenol and methyl bromide/iodide.
Summary and Conclusion
The reactivity of this compound is a clear example of substituent-directed chemistry. A thorough understanding of competing electronic effects allows for the precise prediction of its behavior.
Caption: Logical workflow of reactivity for this compound.
-
Primary Reactive Site: The C6 position is the most nucleophilic site and is the primary target for electrophilic aromatic substitution . This is governed by the powerful activating and ortho-directing nature of the methoxy group.
-
Secondary Reactive Site: The benzylic hydrogens on the C2-methyl group are susceptible to free-radical substitution .
-
Unfavored Reactions: Nucleophilic aromatic substitution at the C4 position is electronically disfavored under standard conditions. Cleavage of the methoxy ether requires harsh, forcing conditions.
By leveraging this understanding, synthetic chemists can strategically employ this compound to construct more complex molecular architectures with high regiochemical control.
References
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- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydroxy anisole.
- Chemsrc. (2025, September 12). 2-Fluoro-4-methylanisole | CAS#:399-55-3.
- PubChem. (n.d.). 2-Fluoro-4-methylanisole.
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- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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- PubChem. (n.d.). 2-Methylanisole.
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The Synthetic Versatility of 4-Fluoro-2-methylanisole: A Technical Guide for Organic Chemists
Introduction: The Strategic Value of Fluorinated Anisoles in Modern Synthesis
In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and modulated electronic properties, making them highly sought-after building blocks.[1] Among these, 4-Fluoro-2-methylanisole stands out as a versatile and strategically functionalized aromatic intermediate. Its unique substitution pattern—a powerful ortho-, para-directing methoxy group, a deactivating yet ortho-, para-directing fluorine atom, and a weakly activating methyl group—presents a fascinating interplay of electronic and steric effects. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for key transformations, including electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution, providing a validated framework for its use in the synthesis of complex molecular architectures.
Electrophilic Aromatic Substitution: Navigating Regioselectivity
The reactivity of this compound in electrophilic aromatic substitution (SEAr) is governed by the cumulative directing effects of its three substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to its potent +M (mesomeric) effect.[2] The methyl group (-CH₃) is a weakly activating ortho-, para-director. Conversely, the fluorine (-F) atom is a deactivating (due to its strong -I inductive effect) yet ortho-, para-directing substituent (due to its +M effect).[2]
In this competitive scenario, the powerful methoxy group overwhelmingly dictates the regiochemical outcome.[2] The positions ortho to the methoxy group (C3 and C5) are the most activated and, therefore, the primary sites for electrophilic attack. The C5 position is also ortho to the fluorine and para to the methyl group, further enhancing its reactivity. The C3 position is ortho to both the fluorine and methyl groups, which may introduce some steric hindrance depending on the nature of the electrophile.
Diagram: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Directing effects in the electrophilic substitution of this compound.
Representative Protocol: Bromination of this compound
This protocol describes a typical electrophilic bromination, where the regioselectivity is driven by the activating methoxy group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the brominated product(s).
Expected Outcome: The major products will be 3-bromo-4-fluoro-2-methylanisole and 5-bromo-4-fluoro-2-methylanisole, with the ratio depending on the specific reaction conditions and steric factors.
Directed Ortho-Metalation: A Precision Tool for Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings.[3] The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[3][4] The methoxy group is an effective DMG.[3]
For this compound, the methoxy group at C1 directs the lithiation to the C5 position. The C3 position is sterically hindered by the adjacent methyl group and less acidic. The organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.
Diagram: Directed Ortho-Metalation Workflow
Caption: Workflow for directed ortho-metalation of this compound.
Experimental Protocol: Ortho-lithiation and Silylation
This protocol details the ortho-lithiation of this compound and subsequent trapping with an electrophile, trimethylsilyl chloride.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Argon or Nitrogen atmosphere
-
Schlenk line or glovebox
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add TMEDA (1.2 eq) followed by the slow, dropwise addition of n-BuLi (1.2 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add trimethylsilyl chloride (1.3 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or distillation to afford 4-fluoro-2-methyl-5-(trimethylsilyl)anisole.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Leaving Group
While the presence of electron-donating groups on this compound makes it a less traditional substrate for nucleophilic aromatic substitution (SNAr), this transformation is still highly relevant. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[5]
Recent advances, such as photoredox catalysis, have enabled the SNAr of electron-neutral and even electron-rich fluoroarenes, significantly expanding the scope of this reaction.[6] This opens up possibilities for the displacement of the fluorine atom in this compound with a variety of nucleophiles, such as amines, alcohols, and thiols.
Application in Pharmaceutical Synthesis
The ability to perform SNAr on fluoroaromatic compounds is crucial in drug discovery. For instance, the introduction of amine functionalities via reactions like the Buchwald-Hartwig amination on aryl halides or pseudohalides is a widely used strategy.[7] While direct Buchwald-Hartwig amination on the C-F bond of this compound would be challenging, its derivatives, or the use of modern catalytic systems, could enable such transformations. More commonly, the fluorine can be displaced by other nucleophiles to build complex molecular scaffolds.
| Reaction Type | Nucleophile | Potential Product | Significance |
| Amination | Primary/Secondary Amines | 4-Amino-2-methylanisole derivatives | Access to anilines, key pharmacophores |
| Etherification | Alkoxides/Phenoxides | Diaryl ether derivatives | Important structural motifs in natural products and drugs |
| Thiolation | Thiolates | Aryl sulfide derivatives | Precursors for sulfoxides and sulfones |
Cross-Coupling Reactions: A Frontier of Reactivity
The carbon-fluorine bond is the strongest single bond to carbon, making fluoroarenes generally poor substrates for traditional palladium-catalyzed cross-coupling reactions, which typically rely on the oxidative addition of a C-X (X = Cl, Br, I) bond to a low-valent metal center. However, specialized ligands and reaction conditions have been developed to enable the cross-coupling of some fluoroarenes.[8] While the direct cross-coupling of this compound is not a commonly employed strategy, it remains an area of active research. Alternatively, the other positions on the ring can be functionalized (e.g., via ortho-lithiation followed by boronation) to participate in cross-coupling reactions like the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in organic synthesis. The interplay of its substituents allows for a range of selective transformations. Electrophilic aromatic substitution is predictably directed by the dominant methoxy group, while directed ortho-metalation provides a precise method for functionalization at the C5 position. Although challenging, nucleophilic aromatic substitution and cross-coupling reactions represent frontiers of reactivity for this molecule, with ongoing research expanding its synthetic utility. For the medicinal or materials chemist, a thorough understanding of the reactivity of this compound provides a powerful tool for the rational design and efficient synthesis of novel, high-value molecules.
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A Comprehensive Technical Guide to 4-Fluoro-2-methylanisole and Its Derivatives for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-fluoro-2-methylanisole and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a rigid template, this document is structured to deliver a deep, practical understanding of the synthesis, properties, and applications of this important class of fluorinated aromatic compounds. The content is grounded in scientific literature, offering field-proven insights and self-validating protocols to ensure technical accuracy and trustworthiness.
Introduction: The Significance of Fluorinated Anisoles in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological properties of a molecule.[1] Among the vast landscape of fluorinated compounds, this compound and its derivatives have emerged as versatile building blocks with significant potential. The presence of the fluoro, methyl, and methoxy groups on the aromatic ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification and influencing interactions with biological targets. This guide will delve into the core aspects of this compound chemistry, providing a foundational understanding for its effective utilization in research and development.
Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of the this compound core is paramount for its widespread application. Several synthetic strategies can be employed, primarily revolving around the formation of the ether linkage or the introduction of the fluorine atom onto a pre-existing substituted benzene ring.
Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of this compound, this would typically involve the deprotonation of 4-fluoro-2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Deprotonation: To a solution of 4-fluoro-2-methylphenol in a suitable aprotic solvent (e.g., dry acetone, THF, or DMF), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K
2CO3). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the phenoxide. -
Methylation: To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na
2SO4or MgSO4), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Sandmeyer Reaction: A Versatile Route from Anilines
The Sandmeyer reaction provides an alternative and powerful method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from the corresponding anilines.[4][5] This approach is particularly useful when the corresponding aniline is readily available. The synthesis of this compound via this route would start from 4-fluoro-2-methylaniline.
The synthesis of the precursor, 4-fluoro-2-methylaniline, can be achieved through the reduction of 5-fluoro-2-nitrotoluene. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[5]
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 4-Fluoro-2-methylaniline
-
Dissolve 4-fluoro-2-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO
2) dropwise to the aniline solution while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
Step 2: Hydrolysis of the Diazonium Salt to the Phenol
-
The resulting diazonium salt solution is then carefully added to a hot aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, leading to the formation of 4-fluoro-2-methylphenol with the evolution of nitrogen gas.
-
The resulting phenol can be isolated by steam distillation or solvent extraction.
Step 3: Methylation of 4-Fluoro-2-methylphenol
-
The obtained 4-fluoro-2-methylphenol is then methylated using the Williamson ether synthesis as described in the previous section.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in various fields.
| Property | Value |
| Molecular Formula | C |
| Molecular Weight | 140.15 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 176-177 °C |
| Density | 1.08 g/cm³ |
| CAS Number | 399-54-2 |
Derivatives of this compound and Their Applications
The true value of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives with significant applications, particularly in drug discovery. The strategic placement of the fluoro, methyl, and methoxy groups influences the reactivity of the aromatic ring and provides handles for further functionalization.
Anticancer Agents
The fluorinated anisole motif is a recurring feature in the design of novel anticancer agents. The electronic properties of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.
-
Kinase Inhibitors: Many kinase inhibitors, a critical class of anticancer drugs, incorporate fluorinated aromatic moieties. For instance, derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from precursors like 4-fluoro-2-methylaniline, have shown potent inhibitory activity against various kinases involved in cancer cell proliferation. The fluorine substitution can contribute to improved potency and pharmacokinetic properties.
-
Antiproliferative Activity: Several studies have reported the synthesis of novel compounds with significant antiproliferative activity against various cancer cell lines. For example, some imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives have demonstrated notable efficacy against Staphylococcus aureus.[6] While not direct derivatives of this compound, these examples highlight the potential of incorporating fluorinated aromatic rings in the design of potent anticancer agents. One study reported a derivative, 3a, with an IC
50value of 5.988 ± 0.12 µM against the A549 lung carcinoma cell line.[6] Another study found that compounds 3d and 4d showed significant inhibition of MCF-7 and MDA-MB-231 breast cancer cells with IC50values in the range of 35.1 to 43.4 µM.[6]
Antimicrobial Agents
The search for new antimicrobial agents to combat drug-resistant pathogens is a global health priority. Fluoroanisole derivatives have shown promise in this area.
-
Antibacterial Activity: The incorporation of a fluorine atom into a molecule can enhance its antimicrobial properties. For example, certain fluoroquinolone derivatives have demonstrated good inhibitory activity against both Gram-positive and Gram-negative bacteria.[7] One study on imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazoles reported MIC values ranging from 1.56 to 6.25 µg/mL against Staphylococcus aureus.[6] Another study on newly synthesized carbazole derivatives showed MIC values of 30-50 µg/mL against various Gram-positive bacteria.[8]
-
Antifungal Activity: Some derivatives have also exhibited antifungal properties. For instance, certain quinoxaline derivatives have shown significant antifungal activity against various Candida species, with MIC
50values ranging from 0.78 to 3.12 μg/mL.[9]
Neurological Applications
Emerging research suggests that fluorinated compounds may have applications in the treatment of neurological disorders.
-
Inhibitors of Amyloid-β Aggregation: The aggregation of the amyloid-beta peptide is a key pathological hallmark of Alzheimer's disease. A study on fluorinated benzenesulfonamides demonstrated that specific substitution patterns can significantly slow down this aggregation process, suggesting a potential therapeutic avenue for Alzheimer's disease.[10] This highlights the potential for designing this compound derivatives that could modulate protein aggregation in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[11] For fluorinated anisole derivatives, the position and nature of substituents on the aromatic ring play a critical role in their biological activity.
-
Role of Fluorine: The fluorine atom, due to its high electronegativity, can act as a hydrogen bond acceptor and can alter the pKa of nearby functional groups, thereby influencing drug-receptor interactions.[1] Its small size allows it to often be a bioisosteric replacement for a hydrogen atom without causing significant steric hindrance.
-
Impact of Methyl and Methoxy Groups: The methyl group can provide a hydrophobic interaction point with the target protein and can influence the overall conformation of the molecule. The methoxy group can act as a hydrogen bond acceptor and its orientation relative to the other substituents is crucial for biological activity.
-
Positional Isomerism: The relative positions of the fluoro, methyl, and methoxy groups are critical. For example, the biological activity of 2-fluoro-4-methylanisole derivatives may differ significantly from that of this compound derivatives due to altered electronic distribution and steric hindrance, which in turn affects their binding to target molecules.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable class of compounds with broad applicability in drug discovery and materials science. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and diverse biological activities, supported by detailed experimental insights. The synthetic accessibility of the core scaffold, coupled with the tunable nature of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies. A deeper exploration of the structure-activity relationships, aided by computational modeling and advanced analytical techniques, will undoubtedly lead to the design of more potent and selective drug candidates targeting a wider range of diseases. The continued investigation of this compound and its derivatives holds significant promise for advancing the frontiers of medicinal chemistry and contributing to the development of next-generation therapeutics.
References
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The Strategic Role of Fluorine in Modulating the Reactivity of 4-Fluoro-2-methylanisole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of a Single Fluorine Atom
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for fine-tuning physicochemical and pharmacological properties.[1] The seemingly simple substitution of a hydrogen atom with fluorine can profoundly alter a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive technical exploration into the role of the fluorine atom in dictating the chemical reactivity of 4-fluoro-2-methylanisole, a versatile building block in the synthesis of complex organic molecules.
As a Senior Application Scientist, this guide moves beyond a mere recitation of facts to provide a causal understanding of why specific experimental choices are made. We will delve into the nuanced electronic effects of the fluorine substituent and how it, in concert with the methoxy and methyl groups, directs the outcome of key chemical transformations.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of the aromatic ring in this compound is primarily governed by a delicate interplay between the inductive and resonance effects of its substituents.
-
Fluorine: Possesses a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack. Conversely, it exhibits a moderate electron-donating resonance effect (+R) through its lone pairs, directing incoming electrophiles to the ortho and para positions.[3]
-
Methoxy Group (-OCH₃): This is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) but a very strong electron-donating resonance effect (+R), significantly increasing the electron density of the aromatic ring and directing electrophiles to the ortho and para positions.[3]
-
Methyl Group (-CH₃): An activating group that donates electron density primarily through a weak inductive effect (+I) and hyperconjugation, directing electrophiles to the ortho and para positions.[4]
In this compound, the powerful activating and ortho, para-directing nature of the methoxy group generally dominates the overall reactivity in electrophilic aromatic substitution.[3] The fluorine atom, while deactivating the ring to some extent, still participates in directing the substitution pattern.
Electrophilic Aromatic Substitution: A Tale of Regioselectivity
The positions on the aromatic ring of this compound are not equally reactive towards electrophiles. The synergistic and antagonistic directing effects of the substituents lead to a predictable regioselectivity. The methoxy group strongly directs to its ortho and para positions. Since the para position is occupied by the fluorine atom, electrophilic attack is predominantly channeled to the positions ortho to the methoxy group (C3 and C5).
dot graph TD { A[this compound] --> B{Electrophilic Attack}; B --> C[Arenium Ion Intermediate]; C --> D[Proton Loss]; D --> E[Substituted Product];
}
Caption: Logical flow of electrophilic aromatic substitution on this compound, highlighting the directing influences of the substituents.
Nitration: A Case Study
The nitration of substituted anisoles is a well-established electrophilic aromatic substitution reaction. For this compound, the primary product expected from nitration is 4-fluoro-2-methyl-5-nitroanisole . The strong directing effect of the methoxy group to its ortho position (C5), coupled with the activation provided by the methyl group, outweighs the deactivating effect of the fluorine atom.
A similar reaction, the nitration of 4-fluoro-2-methoxyaniline, which also possesses a strong activating group (ortho to the fluorine), proceeds with high regioselectivity to yield the corresponding 5-nitro derivative.[5] This provides a strong precedent for the expected outcome with this compound.
| Position of Substitution | Predicted Major Product | Predicted Minor Products |
| C5 | 4-Fluoro-2-methyl-5-nitroanisole | 4-Fluoro-2-methyl-3-nitroanisole |
Experimental Protocol: Nitration of 4-fluoro-2-methoxyphenyl)acetamide (a closely related substrate) [6]
This protocol for a related compound illustrates the typical conditions for such a nitration.
-
In a dry round bottom flask, add sulfuric acid (1025 ml) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 gms).
-
Cool the reaction mass to 0°C.
-
Slowly add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours.
-
Stir the reaction at 0°C for 1.0-2.0 hours.
-
Slowly pour the reaction mass into chilled water (3500 ml).
-
Stir the mixture for 1.0 - 2.0 hours, then at 25-35°C for 3.0 hours.
-
Filter the solid, wash with water (1000 ml), and dry at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide (Yield - 400 gms; 78.30%).[6]
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[7] For this compound, the acylation is expected to occur primarily at the C5 position, directed by the methoxy group. A relevant example is the Friedel-Crafts acylation of m-fluorotoluene, which yields a mixture of ortho and para products, demonstrating the directing effects of the fluoro and methyl groups.[3]
Nucleophilic Aromatic Substitution (SNAr): The Fluorine as a Leaving Group
While fluorine is a poor leaving group in aliphatic nucleophilic substitution (SN2), it is an excellent leaving group in nucleophilic aromatic substitution (SNAr), especially when the aromatic ring is activated by electron-withdrawing groups.[5][8] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] The rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. The strong inductive effect of fluorine stabilizes this intermediate, accelerating the reaction.[5]
dot graph TD { A[this compound] --> B{Nucleophilic Attack at C4}; B --> C[Meisenheimer Complex]; C -- "Fluoride Elimination" --> D[Substituted Product]; E(Fluorine) -- "Strong -I Effect" --> F(Stabilizes Meisenheimer Complex); F --> B; }
Caption: Mechanism of nucleophilic aromatic substitution on this compound.
In this compound, the presence of the electron-donating methoxy and methyl groups makes the ring less susceptible to SNAr under standard conditions. However, with strong nucleophiles or under forcing conditions, substitution of the fluorine atom can be achieved. For instance, the synthesis of 4-fluoro-2-methylphenol can be accomplished from this compound, although this typically involves ether cleavage rather than direct SNAr of the fluorine.[9]
Directed ortho-Lithiation: Precision Synthesis
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[1][10] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group is a well-known DMG.[10] In the case of this compound, the methoxy group will direct lithiation to the C3 position. The fluorine atom can also act as a weaker DMG, but the methoxy group's directing ability is superior.
dot graph TD { A[this compound] -- "n-BuLi" --> B{Coordination of Li to Methoxy}; B --> C[Deprotonation at C3]; C --> D[3-Lithio-4-fluoro-2-methylanisole]; D -- "Electrophile (E+)" --> E[3-Substituted Product]; }
Caption: Directed ortho-lithiation of this compound.
Experimental Protocol: General Procedure for Directed ortho-Lithiation [11]
This general protocol can be adapted for the lithiation of this compound.
-
Dissolve the substituted anisole in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C.
-
Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours) to allow for complete lithiation.
-
Quench the reaction by adding an electrophile (e.g., an aldehyde, ketone, CO₂, alkyl halide).
-
Allow the reaction to warm to room temperature and then work up by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or distillation.
Conclusion: A Versatile Synthon Shaped by Fluorine's Influence
The fluorine atom in this compound plays a multifaceted role in determining its reactivity. Its strong inductive effect deactivates the ring towards electrophilic attack but also makes the fluorine-bearing carbon susceptible to nucleophilic substitution and stabilizes the intermediate in SNAr reactions. In concert with the powerful directing effects of the methoxy and methyl groups, the fluorine atom contributes to a high degree of regioselectivity in various transformations. This predictable reactivity profile makes this compound a valuable and versatile building block for the synthesis of complex, fluorinated molecules with applications in pharmaceuticals and materials science. Understanding the fundamental principles governing its reactivity is paramount for researchers and scientists seeking to harness its full synthetic potential.
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The Strategic Utility of 4-Fluoro-2-methylanisole: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive investigation into 4-Fluoro-2-methylanisole as a pivotal building block in modern organic synthesis, with a particular focus on its applications in pharmaceutical and agrochemical research. We will delve into its chemical and physical properties, spectroscopic characterization, and synthesis methodologies. Furthermore, this guide will explore the reactivity of this compound, examining key reactions such as electrophilic aromatic substitution and ortho-lithiation, and elucidating how its unique trifunctional substitution pattern—a fluorine atom, a methyl group, and a methoxy group—can be strategically leveraged in the design of complex molecular architectures and bioactive compounds.
Introduction: The Emergence of Fluorinated Building Blocks in Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated building blocks highly sought-after synthons.[3] this compound (CAS No. 399-54-2) is an exemplar of such a building block, offering a unique combination of electronic and steric features that can be exploited to achieve specific synthetic outcomes. This guide aims to provide a detailed preliminary investigation into the properties, synthesis, and reactivity of this compound, empowering researchers to effectively utilize this versatile molecule in their synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of a building block's fundamental properties is paramount for its effective application.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 399-54-2 | [5][6][7][8] |
| Molecular Formula | C₈H₉FO | [7][8][9] |
| Molecular Weight | 140.15 g/mol | [7] |
| Boiling Point | 69-70 °C at 4 mmHg | [4] |
| Density | ~1.087 g/mL (estimate) | [4] |
| Refractive Index | 1.4915-1.4935 | [4] |
Spectroscopic Profile
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the methyl group. The aromatic region will be particularly informative, with the fluorine atom causing characteristic splitting patterns.
-
Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region, exhibiting complex splitting due to proton-proton and proton-fluorine coupling. The proton ortho to the methoxy group is expected to be the most shielded (furthest upfield).[10]
-
Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
Methyl Protons (δ ~2.2 ppm): A sharp singlet for the three protons of the methyl group.
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected in the aromatic region. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller, multi-bond couplings to fluorine.
-
Methoxy Carbon (δ ~55 ppm): A single peak for the methoxy carbon.
-
Methyl Carbon (δ ~16 ppm): A single peak for the methyl carbon.
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): 1500-1600 cm⁻¹
-
C-O stretching (ether): Strong band around 1250 cm⁻¹
-
C-F stretching: Strong band in the 1000-1100 cm⁻¹ region.
A graphical representation of the expected functional group regions in the IR spectrum is provided below.
Caption: Key IR absorption regions for this compound.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from the corresponding phenol.[11][12]
Proposed Synthetic Pathway: Williamson Ether Synthesis
This method involves the deprotonation of 4-fluoro-2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a generalized protocol based on the well-established Williamson ether synthesis.[13][14]
Materials:
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluoro-2-methylphenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base (e.g., K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the methylating agent (e.g., CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Reactivity and Synthetic Applications
The unique substitution pattern of this compound dictates its reactivity, making it a valuable tool for introducing this specific moiety into more complex molecules. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom governs the regioselectivity of its reactions.
Electrophilic Aromatic Substitution
The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group, also directing ortho and para. The fluorine atom is a deactivating group but is also an ortho-, para-director due to its lone pairs. In this system, the powerful electron-donating resonance effect of the methoxy group is the dominant directing influence.[17]
Caption: Regioselectivity in electrophilic aromatic substitution.
Nitration of anisole derivatives typically proceeds readily. For this compound, the primary site of nitration is expected to be ortho to the strongly activating methoxy group.
Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring.[7][18] The regioselectivity will again be directed primarily by the methoxy group, leading to acylation at the position ortho to it.
Ortho-Lithiation
The methoxy group can act as a directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the position ortho to the methoxy group. This provides a powerful method for further functionalization of the aromatic ring with high regiocontrol.
Applications in Drug Discovery and Agrochemicals
The this compound moiety is a valuable pharmacophore due to the advantageous properties conferred by the fluorine atom.[19] Its incorporation into bioactive molecules can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increased Lipophilicity: The fluorine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets.
This building block is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the creation of herbicides and fungicides.[3]
Conclusion
This compound is a versatile and strategically important building block for organic synthesis. Its unique trifunctional substitution pattern provides a handle for a variety of chemical transformations with predictable regioselectivity. The ability to introduce this fluorinated moiety into more complex molecules makes it a valuable tool for researchers in drug discovery and agrochemical development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable chemists to fully exploit the potential of this valuable synthon.
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The Evolving Chemistry of 4-Fluoro-2-methylanisole: A Technical Guide to Novel Synthetic Transformations
Abstract
4-Fluoro-2-methylanisole, a readily available substituted aromatic compound, has emerged as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the interplay of the fluoro, methyl, and methoxy substituents, offer a rich landscape for the exploration of novel chemical reactivity. This in-depth technical guide provides a comprehensive overview of three cutting-edge methodologies for the functionalization of this compound: Directed ortho-Metalation (DoM), Palladium-Catalyzed C-H Functionalization, and Photoredox-Mediated C-F Bond Activation. Moving beyond theoretical concepts, this guide offers detailed, field-proven experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold.
Introduction: The Strategic Importance of this compound
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound presents a particularly interesting scaffold due to the presence of multiple functional handles that can be selectively addressed. The methoxy group can act as a powerful directing group in electrophilic aromatic substitution and metalation reactions. The fluorine atom, while generally considered a deactivating group, can participate in nucleophilic aromatic substitution or be activated through modern catalytic methods. The methyl group offers a site for benzylic functionalization. Understanding and controlling the regioselectivity of reactions on this seemingly simple molecule is key to unlocking its full synthetic potential.
This guide is structured to provide a deep dive into three distinct and powerful strategies for the selective functionalization of this compound, offering both the "how" and the "why" behind these novel transformations.
Directed ortho-Metalation (DoM): A Classical Approach to Precise Functionalization
Directed ortho-metalation is a powerful and well-established strategy for the regioselective functionalization of aromatic rings.[1] The reaction relies on the coordination of an organolithium reagent to a directing metalation group (DMG), which then facilitates the deprotonation of the adjacent ortho-proton. In the case of this compound, the methoxy group serves as an effective DMG.
Mechanistic Rationale and Regioselectivity
The mechanism of DoM involves the formation of a complex between the organolithium reagent (typically n-butyllithium or sec-butyllithium) and the Lewis basic heteroatom of the DMG (the oxygen of the methoxy group).[2][3] This pre-complexation brings the organolithium into close proximity to the ortho-protons, significantly increasing their kinetic acidity and leading to selective deprotonation.
For this compound, there are two possible ortho-positions to the methoxy group: C3 and C5. The regioselectivity of the lithiation is influenced by both electronic and steric factors. The fluorine atom at C4 is an electron-withdrawing group, which increases the acidity of the adjacent C3 and C5 protons. The methyl group at C2 is an electron-donating group. Based on the established principles of DoM, lithiation is expected to occur preferentially at the C3 position, which is ortho to the powerful methoxy directing group and activated by the adjacent fluorine atom.
Figure 1: General workflow for Directed ortho-Metalation of this compound.
Experimental Protocol: ortho-Silylation of this compound
This protocol describes the ortho-lithiation of this compound and subsequent trapping with an electrophile, trimethylsilyl chloride, to yield 4-fluoro-2-methyl-3-(trimethylsilyl)anisole.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 140.15 | 1.40 g | 10.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - |
| Trimethylsilyl chloride (TMSCl) | 108.64 | 1.40 mL | 11.0 |
| Diethyl ether | 74.12 | 100 mL | - |
| Saturated aqueous NH4Cl | - | 50 mL | - |
| Saturated aqueous NaCl (brine) | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.40 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.40 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.
Palladium-Catalyzed C-H Functionalization: A Modern Approach to Arylation
Palladium-catalyzed C-H activation has revolutionized the way chemists approach the synthesis of complex organic molecules, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[4] This strategy allows for the direct conversion of a C-H bond into a new C-C or C-heteroatom bond.
Mechanistic Principles and Regiocontrol
Palladium-catalyzed C-H functionalization reactions can proceed through various catalytic cycles, with the Pd(II)/Pd(0) and Pd(II)/Pd(IV) cycles being the most common. In many cases, a directing group is employed to achieve high regioselectivity. The directing group coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond for activation.[5]
For this compound, the methoxy group can act as a directing group, favoring functionalization at the ortho-positions. However, the inherent electronic biases of the ring also play a significant role. The development of ligands that can control the regioselectivity of C-H activation in the absence of a strong directing group or to override the inherent reactivity is a major area of research.[6]
A plausible catalytic cycle for the C-H arylation of this compound is the Pd(II)/Pd(0) cycle, often referred to as the Concerted Metalation-Deprotonation (CMD) pathway.
Figure 2: Simplified catalytic cycle for Palladium-catalyzed C-H arylation.
Experimental Protocol: Palladium-Catalyzed C-H Arylation with 2-Chloropyridine
This protocol is adapted from a general method for the C-H arylation of fluoroarenes and describes the coupling of this compound with 2-chloropyridine.[7][8][9]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 140.15 | 140 mg | 1.0 |
| 2-Chloropyridine | 113.55 | 136 mg | 1.2 |
| Pd(OAc)2 | 224.49 | 11.2 mg | 0.05 |
| SPhos | 410.48 | 41.0 mg | 0.10 |
| K2CO3 | 138.21 | 276 mg | 2.0 |
| Isopropyl acetate | 102.13 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)2 (11.2 mg, 0.05 mmol), SPhos (41.0 mg, 0.10 mmol), and K2CO3 (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (140 mg, 1.0 mmol), 2-chloropyridine (136 mg, 1.2 mmol), and isopropyl acetate (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(4-fluoro-2-methylphenyl)pyridine.
Photoredox-Mediated C-F Bond Activation: A Mild and Modern Approach
Visible-light photoredox catalysis has emerged as a powerful tool for enabling challenging chemical transformations under mild conditions.[10][11] One of the exciting applications of this technology is the activation of strong C-F bonds, which are typically unreactive towards traditional nucleophilic substitution.[12][13]
Mechanistic Rationale: Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr)
The photoredox-mediated nucleophilic aromatic substitution of unactivated fluoroarenes proceeds via a Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) mechanism.[14][15][16] The process is initiated by the photoexcitation of a suitable photocatalyst, which then oxidizes the fluoroarene to a highly reactive radical cation. This radical cation is much more susceptible to nucleophilic attack than the neutral starting material. Subsequent steps involve the addition of a nucleophile, loss of a fluoride ion, and reduction to regenerate the aromatic system and the photocatalyst.
Figure 3: General catalytic cycle for photoredox-mediated nucleophilic aromatic substitution.
Experimental Protocol: Photoredox-Mediated Amination of this compound
This protocol provides a general procedure for the amination of this compound using an organic photoredox catalyst.[14][15][16]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 140.15 | 70 mg | 0.5 |
| Morpholine | 87.12 | 65 µL | 0.75 |
| 4CzIPN (photocatalyst) | 785.88 | 7.9 mg | 0.01 |
| K3PO4 | 212.27 | 212 mg | 1.0 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 2.5 mL | - |
Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add 4CzIPN (7.9 mg, 0.01 mmol), K3PO4 (212 mg, 1.0 mmol), this compound (70 mg, 0.5 mmol), and morpholine (65 µL, 0.75 mmol).
-
Add anhydrous DMSO (2.5 mL) to the vial.
-
Seal the vial with a cap containing a PTFE septum and degas the solution by sparging with argon for 15 minutes.
-
Place the vial in a photoreactor equipped with a blue LED light source and a cooling fan.[17][18]
-
Irradiate the reaction mixture with stirring for 24 hours at room temperature.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-(2-methyl-4-methoxyphenyl)morpholine.
Conclusion and Future Outlook
The exploration of novel reactions involving this compound has unveiled a wealth of synthetic opportunities. The classical yet powerful Directed ortho-Metalation provides a reliable method for precise functionalization adjacent to the methoxy group. Palladium-catalyzed C-H functionalization offers a modern and efficient route to arylated derivatives, with the potential for further development in regiocontrol. Finally, the emerging field of photoredox catalysis opens up new avenues for the activation of the traditionally inert C-F bond, enabling mild and selective nucleophilic substitutions.
As the demand for complex and highly functionalized molecules continues to grow, the methodologies outlined in this guide will undoubtedly play a crucial role in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. Future research in this area will likely focus on the development of even more selective and sustainable catalytic systems, the expansion of the substrate scope, and the application of these novel reactions in the total synthesis of biologically active compounds. The continued investigation of the reactivity of this compound and its derivatives promises to be a fruitful endeavor for the synthetic chemistry community.
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- 5. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Photoredox Chemistry with Organic Catalysts: Role of Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
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- 18. hepatochem.com [hepatochem.com]
Methodological & Application
Synthesis of 4-Fluoro-2-methylanisole: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Fluoro-2-methylanisole, a key intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodology, ensuring both reproducibility and a thorough understanding of the reaction.
Introduction
This compound[1] is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. Consequently, this compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules.
The synthesis protocol detailed herein employs the Williamson ether synthesis, a classic and reliable nucleophilic substitution reaction.[2][3] This method involves the deprotonation of a phenol, in this case, 4-Fluoro-2-methylphenol, to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent to yield the desired ether.
Reaction Scheme
Caption: General overview of the Williamson ether synthesis for this compound.
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-2-methylphenol | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Dimethyl Sulfate ((CH3)2SO4) | ≥99% | Commercially Available |
| Diethyl Ether (Et2O) | Anhydrous | Commercially Available |
| Dichloromethane (CH2Cl2) | Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO3) Solution | - | Prepared in-house |
| Brine (Saturated NaCl Solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercially Available |
| Deuterated Chloroform (CDCl3) | NMR Grade | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Experimental Protocol
Step 1: Deprotonation of 4-Fluoro-2-methylphenol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-methylphenol (5.0 g, 39.6 mmol).
-
Add 25 mL of a 10% aqueous solution of sodium hydroxide (approx. 62.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes until the 4-Fluoro-2-methylphenol has completely dissolved, forming the sodium phenoxide salt. The dissolution indicates the successful formation of the more water-soluble phenoxide.
Step 2: Methylation Reaction
-
Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to control the exothermicity of the subsequent addition of the methylating agent.
-
Slowly add dimethyl sulfate (5.5 g, 43.6 mmol, 1.1 equivalents) dropwise to the stirred solution over a period of 20-30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: Dimethyl sulfate is a highly effective methylating agent but is also toxic and carcinogenic.[4] Slow, controlled addition is essential for safety and to prevent unwanted side reactions. The use of a slight excess of the methylating agent helps to ensure complete conversion of the starting material.
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 40-50 °C and maintain this temperature with stirring for 2-3 hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Add 30 mL of diethyl ether and shake vigorously. Allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Combine the organic extracts and wash sequentially with:
-
20 mL of water
-
20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acidic species)
-
20 mL of brine (to reduce the solubility of organic material in the aqueous phase)
-
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
Step 4: Purification
The crude product can be purified by fractional distillation under reduced pressure.
-
Set up a fractional distillation apparatus.
-
Heat the crude product under vacuum. Collect the fraction boiling at the appropriate temperature for this compound. The boiling point is approximately 170-172 °C at atmospheric pressure, so a lower temperature will be observed under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
1H NMR (CDCl3): Expected signals for the aromatic protons, the methyl group protons, and the methoxy group protons.
-
13C NMR (CDCl3): Expected signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.
-
IR Spectroscopy: Characteristic peaks for C-O-C stretching of the ether and C-F stretching.
-
GC-MS: A single major peak with the correct mass-to-charge ratio for the molecular ion.
Safety Precautions
-
Dimethyl sulfate is highly toxic, a suspected carcinogen, and corrosive. [4] It should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Work in an area free of ignition sources.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Ensure complete dissolution of the phenol in the base.- Increase reaction time or temperature slightly.- Check the quality of the methylating agent. |
| Loss during work-up | - Perform extractions carefully to avoid emulsions.- Ensure complete drying of the organic layer. | |
| Impure Product | Incomplete reaction | - Monitor the reaction by TLC to ensure full consumption of the starting material. |
| Side reactions | - Maintain careful temperature control during the addition of dimethyl sulfate. | |
| Inefficient purification | - Optimize distillation conditions (vacuum, temperature).- Consider column chromatography for higher purity if needed. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their scientific endeavors. The emphasis on safety and troubleshooting is intended to facilitate a smooth and successful synthesis.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2).
- University of Richmond. (n.d.). Williamson Ether Synthesis.
- Chem-Station. (2014, April 13). Williamson Ether Synthesis.
- PubChem. (n.d.). 4-Fluoro-2-methylphenol.
- Wikipedia. (n.d.). Dimethyl sulfate.
- YouTube. (2020, May 26). Williamson Ether Synthesis.
- YouTube. (2020, October 20). Williamson Ether Synthesis.
- RSC Publishing. (2024, March 6). Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
- Google Patents. (n.d.). Method for preparing p-fluoro anisole.
Sources
The Strategic Application of 4-Fluoro-2-methylanisole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Role of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—render fluorinated building blocks invaluable assets in the medicinal chemist's arsenal.[1] Among these, 4-fluoro-2-methylanisole and its derivatives represent a versatile platform for the synthesis of complex, biologically active molecules. This application note provides a detailed exploration of the utility of this compound in the synthesis of potent kinase inhibitors, with a specific focus on the preparation of key intermediates for third-generation Epidermal Growth Factor Receptor (EGFR) mutant kinase inhibitors.
The rationale for employing the this compound scaffold lies in the synergistic interplay of its substituents. The fluorine atom can significantly enhance the binding interactions with target proteins and improve metabolic stability, while the methoxy and methyl groups provide steric and electronic handles for synthetic manipulation and can influence the molecule's pharmacokinetic profile.[2] This guide will elucidate the synthetic pathways from this compound to a critical aniline intermediate and its subsequent elaboration into a clinically relevant kinase inhibitor, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
Core Application: Synthesis of a Key Intermediate for EGFR Mutant Kinase Inhibitors
A significant application of the this compound framework is in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a pivotal intermediate in the production of the third-generation EGFR inhibitor, Osimertinib.[3] Osimertinib is a crucial therapeutic agent for the treatment of non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[1][4] The following sections detail the synthetic journey from a derivative of this compound to this high-value intermediate.
Synthetic Workflow Overview
The overall synthetic strategy involves a multi-step process beginning with a readily available precursor, 4-fluoro-2-methoxyaniline, which can be conceptually derived from this compound. The key transformations include the protection of the aniline, regioselective nitration, and subsequent deprotection to yield the target 4-fluoro-2-methoxy-5-nitroaniline. This intermediate is then poised for coupling with a heterocyclic partner to construct the final kinase inhibitor.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Fluoro-2-methylanisole in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
4-Fluoro-2-methylanisole (CAS No: 399-54-2) is a strategically important building block in modern medicinal chemistry. The presence of a fluorine atom, a methoxy group, and a methyl group on the aromatic ring provides a unique combination of electronic properties and steric influences that medicinal chemists can exploit for the synthesis of complex pharmaceutical intermediates. The fluorine substituent, in particular, is known to enhance critical drug properties such as metabolic stability and binding affinity. This guide provides an in-depth exploration of key synthetic transformations involving this compound, offering detailed protocols and the scientific rationale behind methodological choices for researchers in drug development.
Introduction: The Strategic Value of this compound
This compound, also known as 5-fluoro-2-methoxytoluene, is a substituted aromatic ether.[1] Its utility in pharmaceutical synthesis stems from the orchestrated influence of its three distinct functional groups on the benzene ring's reactivity.
-
Methoxy Group (-OCH₃): A powerful ortho-, para-directing activating group. It significantly influences the regioselectivity of electrophilic aromatic substitution and enables directed ortho-metalation.
-
Methyl Group (-CH₃): A weaker ortho-, para-directing activating group.
-
Fluorine Atom (-F): An ortho-, para-directing but deactivating group due to its strong inductive electron-withdrawing effect. In drug design, fluorine substitution can block metabolic oxidation sites, increase bioavailability, and modulate pKa.[2]
The interplay of these groups dictates the primary sites of reactivity, making this compound a versatile precursor for constructing highly substituted aromatic cores found in many modern therapeutics.
Safety & Handling
This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[1][3]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 399-54-2 | [1] |
| Molecular Formula | C₈H₉FO | [1] |
| Molecular Weight | 140.15 g/mol | [2] |
| Boiling Point | 72 °C | [2] |
| Appearance | Liquid | - |
| Storage | Store at room temperature, keep dry. | [2] |
Core Synthetic Transformations & Protocols
The strategic functionalization of this compound is paramount for its use as a scaffold. The following sections detail key reactions, providing both the "how" and the "why" for each protocol.
Regioselective Electrophilic Aromatic Substitution: Halogenation
To utilize this compound in cross-coupling reactions, a halide "handle" must first be installed. The directing effects of the methoxy and methyl groups strongly favor substitution at the positions ortho and para to them. The most activated and sterically accessible position is C5, which is para to the methyl group and ortho to the powerful methoxy group.
This protocol installs a bromine atom at the C5 position, creating a direct precursor for Suzuki and Buchwald-Hartwig coupling reactions.
Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination that can occur with liquid bromine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is run in the dark to prevent radical side reactions initiated by light.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-bromo-4-fluoro-2-methylanisole.
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[4] This reaction couples an aryl halide with an amine, catalyzed by a palladium complex.[4][5] It has largely replaced harsher classical methods due to its superior functional group tolerance and broader scope.[4]
Caption: Workflow for arylamine synthesis.
This protocol describes the coupling of the previously synthesized bromo-anisole with a generic primary amine.
Causality:
-
Catalyst System: A palladium(0) source (like Pd₂(dba)₃) and a specialized phosphine ligand (like XantPhos or BINAP) are essential. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][5] XantPhos is often effective for a wide range of amination reactions.[6]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle, making it a more active nucleophile.[7]
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane is used to prevent catalyst deactivation by oxygen and water.
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk tube or pressure tube under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Loading: To the tube, add 5-bromo-4-fluoro-2-methylanisole (1.0 eq.), the desired amine (1.2 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and XantPhos (0.04 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired N-aryl intermediate.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, creating C-C bonds to form biaryl structures prevalent in pharmaceuticals.[8][9] The reaction joins an organohalide with an organoboron compound, typically a boronic acid or ester.[8]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This protocol outlines the coupling of 5-bromo-4-fluoro-2-methylanisole with a generic arylboronic acid.
Causality:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, or a combination of a palladium(II) precursor like Pd(OAc)₂ with phosphine ligands.
-
Base: An aqueous inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[10]
-
Solvent System: A biphasic solvent system, such as toluene/water or DMF/water, is often used to dissolve both the organic substrates and the inorganic base.[10]
Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask, combine 5-bromo-4-fluoro-2-methylanisole (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C under an inert atmosphere for 6-12 hours, until TLC indicates completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and separate the organic layer. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the target biaryl compound.
Case Study: Synthesis of a Key Intermediate for Crenolanib
Crenolanib is a potent inhibitor of FLT3 and PDGFR kinases used in the treatment of acute myeloid leukemia (AML).[11] A key structural motif is the substituted benzimidazole core. A crucial intermediate for its synthesis is 2-methyl-5-nitro-4-((3-methyl-3-oxetanyl)methoxy)aniline . The synthesis of a precursor to this intermediate can begin with this compound.
Caption: Synthetic route to a Crenolanib precursor.
This pathway highlights two key transformations:
-
Nitration: An electrophilic aromatic substitution to install a nitro group. The strong activation from the methoxy group directs the nitration to the C5 position.
-
Nucleophilic Aromatic Substitution (SₙAr): The newly installed nitro group is a powerful electron-withdrawing group, which sufficiently activates the ring for nucleophilic aromatic substitution.[12] This allows for the displacement of the fluoride atom by an amine (in this case, ammonia) to form the aniline derivative. While SₙAr on unactivated fluoroarenes is difficult, the presence of the ortho-nitro group makes this reaction feasible.[13][14]
This case demonstrates how sequential, well-chosen reactions can transform a simple starting material like this compound into a highly functionalized and valuable pharmaceutical intermediate.
Conclusion
This compound is a highly adaptable and valuable starting material for the synthesis of pharmaceutical intermediates. Its unique substitution pattern allows for predictable and regioselective functionalization through a variety of modern synthetic methods. By mastering core transformations such as electrophilic substitution and palladium-catalyzed cross-coupling, researchers can efficiently construct complex molecular architectures. The protocols and rationale provided in this guide serve as a robust starting point for scientists and professionals in drug development to unlock the full synthetic potential of this versatile building block.
References
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- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7512362478693883a4d8c]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5548680/]
- 4a Nucleophilic Aromatic Substitution - ResearchGate. [URL: https://www.researchgate.
- Chemical Properties of this compound (CAS 399-54-2) - Cheméo. [URL: https://www.chemeo.com/cid/42-990-4/4-Fluoro-2-methylanisole.html]
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630225/]
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487050/]
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7745260/]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [URL: https://www.mdpi.com/1420-3049/29/10/2208]
- Facile Synthesis of Key Intermediates of Tinib Drugs, N-Arylquinazolin-4-amines. [URL: https://europepmc.org/article/med/34231405]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [URL: https://www.mdpi.com/2073-4344/7/3/68]
- Buy 4-Methylanisole | 104-93-8 - Smolecule. [URL: https://www.smolecule.com/4-methylanisole-cas-104-93-8]
- Crenolanib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Crenolanib]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. [URL: https://www.mdpi.com/2673-4583/14/1/105]
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Application Note: Regioselective Nitration of 4-Fluoro-2-methylanisole for Pharmaceutical Intermediate Synthesis
Introduction & Significance
Nitrated aromatic compounds are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The introduction of a nitro group (—NO₂) onto an aromatic ring provides a versatile chemical handle that can be readily converted into other functional groups, most notably an amine (—NH₂), which is a common feature in many bioactive molecules.
4-Fluoro-2-methylanisole is a polysubstituted aromatic ether. The strategic nitration of this substrate is of significant interest as the resulting nitro-isomers are precursors to key pharmaceutical intermediates. For instance, related structures like 4-fluoro-2-methoxy-5-nitroaniline serve as crucial components in the synthesis of modern therapeutics, including potent kinase inhibitors used in oncology.[1]
This application note provides a comprehensive, field-proven protocol for the regioselective nitration of this compound. We will delve into the mechanistic rationale, a detailed step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol is designed to favor the formation of the sterically accessible and electronically favored isomer, 4-Fluoro-2-methyl-6-nitroanisole .
Mechanistic Rationale & Regioselectivity
The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.
Reaction Scheme: this compound + HNO₃/H₂SO₄ → 4-Fluoro-2-methyl-6-nitroanisole + H₂O
The regiochemical outcome of the reaction is dictated by the directing effects of the three substituents on the aromatic ring:
-
Methoxy Group (-OCH₃) at C1: A powerful activating, ortho, para-director due to its strong +M (resonance) effect. It strongly activates the C2, C4, and C6 positions.
-
Methyl Group (-CH₃) at C2: A weakly activating, ortho, para-director via inductive effects and hyperconjugation. It activates the C1, C3, and C5 positions.
-
Fluoro Group (-F) at C4: A deactivating, ortho, para-director. Its strong -I (inductive) effect withdraws electron density, deactivating the ring, but its +M (resonance) effect directs incoming electrophiles to the ortho (C3, C5) and para (C1) positions.
Analysis of Positional Reactivity: The methoxy group is the most influential director in this system. It strongly activates the C6 position (ortho to -OCH₃). While the C3 and C5 positions are also activated by the methyl and fluoro groups, the overwhelming activating power of the methoxy group makes the C6 position the most nucleophilic and thus the most likely site of attack by the nitronium ion. Although there is some steric hindrance from the adjacent methyl group at C2, the electronic activation by the methoxy group is generally the dominant factor. Therefore, 4-Fluoro-2-methyl-6-nitroanisole is predicted to be the major product.
Caption: Mechanism of Electrophilic Aromatic Nitration.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% (18.4 M) | e.g., Fisher Scientific | Catalyst and dehydrating agent. Highly Corrosive. |
| Concentrated Nitric Acid (HNO₃) | 70% (15.8 M) | e.g., VWR | Nitrating agent. Strong Oxidizer & Corrosive. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | e.g., Sigma-Aldrich | Solvent for extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | For neutralization during workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Acros Organics | Drying agent. |
| Deionized Water (H₂O) | N/A | N/A | Used for workup. |
| Crushed Ice | N/A | N/A | For quenching the reaction. |
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and require strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber). Work must be conducted inside a certified chemical fume hood.
-
Exothermic Reaction: The reaction generates significant heat. Strict temperature control is critical to prevent runaway reactions and the formation of dinitrated byproducts. An ice bath must be prepared and ready before starting.
-
Strong Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Handle with extreme care. Have a neutralizing agent like sodium bicarbonate readily available for spills.
-
Quenching: The reaction mixture must be quenched by adding it slowly to a large volume of crushed ice. Never add water to the concentrated acid mixture , as this will cause violent boiling and splashing.
Detailed Experimental Protocol
This protocol is based on established procedures for the nitration of activated aromatic systems, such as substituted anilines and anisoles.[2]
Caption: Step-by-step experimental workflow for nitration.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a dropping funnel, in an ice-salt bath.
-
Dissolving the Substrate: In a separate beaker, carefully add 5.0 g of this compound to 20 mL of concentrated sulfuric acid. Stir until a homogeneous solution is obtained. The dissolution may be slightly exothermic. Allow the solution to cool to room temperature before proceeding.
-
Preparation of the Nitrating Mixture: To the reaction flask, add 25 mL of concentrated sulfuric acid and cool the flask to 0°C in the ice bath. Once cooled, slowly add 3.0 mL of concentrated nitric acid (70%) dropwise via the dropping funnel. Maintain the internal temperature below 10°C during this addition.
-
Reaction Execution: Once the nitrating mixture has re-cooled to 0-5°C, add the solution of this compound (from step 2) to the dropping funnel. Add this solution dropwise to the stirred nitrating mixture over a period of 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C. The reaction mixture will likely turn a dark color.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1 to 2 hours. The progress can be monitored by thin-layer chromatography (TLC) if a suitable method is developed (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Prepare a large beaker (1 L) containing approximately 200 g of crushed ice. While stirring the ice vigorously, slowly and carefully pour the reaction mixture from the flask onto the ice. A precipitate (the crude product) should form.
-
Workup and Isolation: a. Allow the ice to melt completely, then transfer the mixture to a separatory funnel. b. Extract the aqueous mixture with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash them sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution (careful! CO₂ evolution), and finally with 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by flash column chromatography on silica gel to isolate the major isomer.
Product Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural confirmation. The predicted major product, 4-Fluoro-2-methyl-6-nitroanisole, has a unique substitution pattern that will give rise to distinct signals.
-
¹H NMR (Expected): Two aromatic protons will appear as doublets, coupled to the fluorine atom. The methoxy and methyl groups will appear as singlets in their respective chemical shift regions.
-
¹³C NMR (Expected): The spectrum will show 8 distinct carbon signals. The carbon attached to the fluorine will show a large C-F coupling constant.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈FNO₃, MW: 185.15 g/mol ).
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expect strong characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-F stretch, and C-O ether stretch.
References
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
Sources
Application Note: A Robust GC-MS Method for the Identification and Quantification of 4-Fluoro-2-methylanisole
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Fluoro-2-methylanisole. This compound is of significant interest as an intermediate in pharmaceutical synthesis and specialty chemical manufacturing. Ensuring its purity and accurately quantifying its presence in reaction mixtures or as a final product is critical for quality control and regulatory compliance. The following protocol provides a comprehensive guide for researchers, analytical scientists, and quality control professionals, covering sample preparation, instrument configuration, data analysis, and method validation principles. The methodology is designed to be robust, specific, and reliable, leveraging the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
Introduction and Analytical Rationale
This compound (CAS: 399-54-2) is an aromatic organic compound with the molecular formula C₈H₉FO.[1] Its volatility and thermal stability make it an ideal candidate for analysis by Gas Chromatography (GC). The coupling of GC with a Mass Spectrometry (MS) detector provides an unequivocal analytical solution. GC separates this compound from the sample matrix and other potential impurities based on its boiling point and interaction with the stationary phase, while MS provides definitive structural confirmation through its characteristic mass spectrum and fragmentation pattern.[2] This combined technique, GC-MS, is a cornerstone for the analysis of volatile and semi-volatile organic compounds in pharmaceutical and chemical industries.[3]
The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO | NIST[1] |
| Molecular Weight | 140.15 g/mol | Cheméo[4], PubChem[5] |
| Boiling Point (Predicted) | ~167.6 °C (440.77 K) | Cheméo[4] |
| CAS Number | 399-54-2 | NIST[1] |
The compound's boiling point indicates sufficient volatility for GC analysis without requiring derivatization, a chemical modification process sometimes needed to increase volatility.[6] The presence of fluorine and the overall aromatic structure suggests that a low-polarity stationary phase column, such as one based on 5% diphenyl / 95% dimethylpolysiloxane, will provide excellent separation.
Experimental Workflow and Protocols
The overall analytical workflow is a systematic process designed to ensure data quality and reproducibility, moving from sample handling to final data interpretation.
Caption: High-level workflow for GC-MS analysis of this compound.
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Apparatus:
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
-
2 mL glass autosampler vials with PTFE-lined septa[7]
-
0.22 µm PTFE syringe filters
-
Standard Solution Preparation Protocol
The goal of this protocol is to create a working standard solution at a concentration suitable for achieving a good signal-to-noise ratio without overloading the GC column. A target concentration of approximately 10 µg/mL is recommended for splitless injection.[7]
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane. Mix thoroughly. This solution is your primary stock.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the Primary Stock Solution into a separate 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane and mix thoroughly.
-
-
Final Preparation:
Causality Note: Dichloromethane is chosen as the solvent due to its high volatility, which ensures it elutes very early in the chromatogram, preventing interference with the analyte peak. Using Class A volumetric glassware and a calibrated balance is essential for ensuring the accuracy required for quantitative analysis.
GC-MS Instrumentation and Parameters
The following parameters are provided as a robust starting point. Optimization may be required depending on the specific instrument and sample matrix. The chosen column, an Agilent HP-5MS (or equivalent), is a low-polarity, general-purpose column that provides excellent separation for a wide range of non-polar and semi-polar compounds, including halogenated aromatics.[3]
| Parameter | Recommended Setting | Rationale & Justification |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) | |
| Injector | Split/Splitless Inlet | Provides flexibility for different concentration levels. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column, balancing speed and resolution. |
| GC Oven Program | ||
| Initial Temperature | 60 °C, hold for 2 min | Allows for solvent focusing and improves peak shape. |
| Temperature Ramp | 10 °C/min to 200 °C | A moderate ramp rate to ensure good separation from potential impurities. |
| Final Temperature | Hold at 200 °C for 2 min | Ensures elution of the analyte and cleans the column of any less volatile components. |
| Column | ||
| Type | HP-5MS (5% Phenyl Methyl Siloxane) | Industry-standard, low-bleed column suitable for MS detection and robust for aromatic compounds. |
| Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity. |
| Mass Spectrometer | Agilent 5977 MSD (or equivalent) | |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable, library-searchable spectra. |
| Electron Energy | 70 eV | Universal standard for EI, allowing for comparison with NIST and other spectral libraries. |
| MS Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| MS Quad Temp. | 150 °C | Ensures stable mass filtering. |
| Data Acquisition | ||
| Mode 1: Full Scan | Mass Range: 40-300 amu | Used for initial method development and qualitative identification by confirming the full mass spectrum. |
| Mode 2: SIM | Ions: m/z 140, 125, 95 (Quant/Qual) | Used for routine quantification to enhance sensitivity and selectivity by monitoring only characteristic ions. |
Data Analysis and Interpretation
Chromatographic Profile
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable conditions and serves as a primary identifier.
Mass Spectral Fragmentation
Electron ionization at 70 eV will cause the this compound molecule to ionize and fragment in a predictable manner. The resulting mass spectrum is a unique fingerprint of the molecule. The parent compound, anisole, is known to fragment via loss of a methyl radical (•CH₃) or through rearrangement and loss of formaldehyde (H₂CO).[8] A similar pathway is predicted for its fluorinated derivative.
Caption: Predicted EI fragmentation pathway for this compound.
-
Molecular Ion (M⁺): The intact ionized molecule should be clearly visible at m/z 140 . This is the most critical peak for confirming the molecular weight.
-
[M-15]⁺ Fragment: Loss of the methoxy methyl group (•CH₃) is a highly probable fragmentation pathway for anisoles, resulting in a stable ion. This will produce a prominent peak at m/z 125 .
-
Other Fragments: Further fragmentation of the ring structure can lead to other characteristic ions, such as at m/z 95.
For quantitative analysis in Selected Ion Monitoring (SIM) mode, m/z 140 should be selected as the quantifier ion due to its specificity, with m/z 125 and m/z 95 used as qualifier ions to confirm identity.
Method Validation Principles
To ensure the method is suitable for its intended purpose, particularly in a regulated environment, it must be validated according to International Council for Harmonisation (ICH) guidelines.[3][9] A comprehensive validation would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (solvent) and a placebo (matrix without analyte) to show no interfering peaks at the retention time of this compound.
-
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of standards (e.g., 5 levels from 0.1 to 10 µg/mL) and plotting the peak area response against concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]
-
Accuracy: The closeness of the test results to the true value. It is determined by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Repeatability (Intra-day precision): Assessed by analyzing multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the sample on different days, with different analysts, or on different instruments.
-
The relative standard deviation (RSD) for precision studies should be less than 2%.[3]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at S/N ≈ 3 and LOQ at S/N ≈ 10.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in oven temperature, ±0.1 mL/min in flow rate). This demonstrates the reliability of the method for routine use.[9]
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, laboratories can achieve reliable identification and accurate quantification of this compound. The framework for method validation ensures that the protocol can be formally qualified for use in stringent quality control and regulatory environments, supporting drug development and chemical manufacturing operations.
References
- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.
- MDS Analytical Technologies. (n.d.). Common Sample Preparation Techniques for GC-MS Analysis. [Link]
- University of Bristol. (n.d.).
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2). [Link]
- Majer, A., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
- Jahan, I., & Islam, R. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 71-77. [Link]
- Chegg. (2019). Solved: This is the mass spectrum for anisole. [Link]
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
- Tarasov, A., et al. (2022). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction. Food Analytical Methods, 15(12). [Link]
- Medistri SA. (2024).
- Martin, D. B., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 37(13), 2893-9. [Link]
- Chemistry LibreTexts. (2023).
- NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. [Link]
- PubChem. (n.d.). 2-Fluoro-4-methylanisole. [Link]
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- 4. This compound (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Fluoro-4-methylanisole | C8H9FO | CID 136240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 95729-22-9 CAS MSDS (5-FLUORO-2-METHYLANISOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Purification of 4-Fluoro-2-methylanisole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a robust protocol for the purification of 4-Fluoro-2-methylanisole using High-Performance Liquid Chromatography (HPLC). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the isomeric and chemical purity of this compound is critical. This document details the strategic development of a reversed-phase HPLC (RP-HPLC) method, from the foundational principles of chromatographic selection to a step-by-step purification protocol. It is designed to equip researchers and drug development professionals with the expertise to achieve high-purity isolation of the target compound, addressing common challenges and providing a framework for method validation.
Introduction: The Rationale for High-Purity this compound
This compound (CAS 399-54-2) is a substituted aromatic ether whose structural motifs are prevalent in a variety of active pharmaceutical ingredients (APIs) and complex organic molecules.[1][2] The presence of the fluorine atom can significantly enhance metabolic stability and bioavailability, making it a valuable building block in medicinal chemistry.[2]
However, synthetic routes to this compound can often yield a mixture of positional isomers, such as 2-Fluoro-4-methylanisole (CAS 399-55-3) or 3-Fluoro-4-methylanisole (CAS 405-06-1), along with other process-related impurities.[3][4] These isomers often possess similar physical properties, making their separation by traditional methods like distillation or crystallization challenging. HPLC stands out as a superior technique for this purpose due to its high resolving power, making it indispensable for isolating the desired isomer with the high degree of purity required for downstream applications.[5][6]
This guide explains the causality behind the experimental choices, ensuring a scientifically sound and reproducible purification strategy.
Strategic Method Development: A Logic-Driven Approach
The development of a successful HPLC purification method is not a matter of trial and error but a systematic process based on the physicochemical properties of the analyte and the principles of chromatography.[7]
Analyte Characterization and Mode Selection
This compound is a moderately non-polar aromatic compound.[1][8] This characteristic makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[9] The retention mechanism is primarily based on hydrophobic interactions, where non-polar analytes are retained longer on the column. This mode is generally preferred for its robustness, reproducibility, and the wide availability of high-quality stationary phases.[10]
Stationary Phase (Column) Selection: The Core of the Separation
The choice of column is the most critical parameter for achieving selectivity.
-
Primary Choice (C18): An octadecylsilane (C18) column is the universally accepted starting point for RP-HPLC method development for non-polar to moderately polar compounds.[7][11][12] The long alkyl chains provide strong hydrophobic retention for aromatic compounds like this compound.
-
Alternative Selectivity (Phenyl-Hexyl): For separating positional isomers of aromatic compounds, a Phenyl-Hexyl stationary phase can offer unique selectivity.[13] In addition to hydrophobic interactions, it facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte, which can resolve isomers that co-elute on a standard C18 column.[14][15][16]
For this protocol, we will proceed with a C18 column due to its versatility and high efficiency.
Mobile Phase Optimization: Driving the Elution
The mobile phase composition dictates the retention time and resolution of the separation.
-
Solvent Selection: A mixture of water and a miscible organic solvent is used in RP-HPLC.[10] Acetonitrile (ACN) is often the preferred organic modifier over methanol for aromatic compounds due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[10]
-
Elution Mode: An isocratic elution (constant mobile phase composition) is simplest and sufficient if impurities are well-separated from the main peak. However, a gradient elution (composition changes over time) is often superior, as it can shorten run times and improve peak shape for a wider range of impurities.[12] We will develop a gradient method for optimal resolution.
-
pH Control: For a neutral analyte like this compound, mobile phase pH has a minimal effect on retention. However, maintaining a consistent, slightly acidic pH (e.g., by adding 0.1% formic acid) is good practice. This suppresses the ionization of free silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing through secondary interactions.[17][18]
Detector Selection: Visualizing the Separation
The aromatic nature of this compound makes it a strong chromophore, ideally suited for UV-Vis detection . A Diode Array Detector (DAD) is recommended as it allows for simultaneous monitoring at multiple wavelengths and provides spectral data for each peak, which is invaluable for assessing peak purity. A primary wavelength of 254 nm is a good starting point for aromatic compounds, with the specific lambda max (λmax) for this compound also being an excellent choice for maximum sensitivity.[11]
Caption: Step-by-step HPLC purification workflow.
Results and Troubleshooting
After following the protocol, the purity of the collected fractions should be assessed.
| Sample | Retention Time (t_R) | Purity (Area %) |
| Crude Material | ~12.5 min | 85.2% |
| Purified Fraction Pool | ~12.5 min | >99.7% |
| Recovery | - | ~90% (Typical) |
Troubleshooting Common Issues
-
Peak Tailing: This is common for aromatic compounds. [17]If observed, ensure the mobile phase contains an acid modifier (like formic acid). Tailing can also be caused by column overload; if so, reduce the injection mass. [17]Secondary interactions with silica can also be a cause. [17]* Poor Resolution: If an impurity co-elutes with the main peak, consider modifying the gradient (make it shallower) or switching to a Phenyl-Hexyl column for alternative selectivity. [19]* High Backpressure: This may indicate a blockage. Always filter samples and mobile phases. [20]If pressure is high, try back-flushing the column (if permitted by the manufacturer) or replacing the column inlet frit. [17][20]
Conclusion
This application note provides a scientifically grounded and detailed protocol for the purification of this compound using RP-HPLC. By understanding the principles behind method development—from analyte properties to the selection of stationary and mobile phases—researchers can reliably achieve high levels of purity. The provided step-by-step method, coupled with troubleshooting advice, serves as a robust framework for scientists in pharmaceutical and chemical development, ensuring the quality and integrity of critical synthetic intermediates. The validation of such analytical methods is a critical step to ensure they are fit for their intended purpose in a regulated environment. [5][6][21][22][23]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. BenchChem.
- Organomation. (n.d.). HPLC Sample Preparation. Organomation.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2). Cheméo.
- Unknown Author. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube.
- Torontech. (2024, July 23). HPLC Testing and Analysis – Detailed Guide for Accurate Results. Torontech.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
- Unknown Author. (2025, August 6). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. ResearchGate.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Unknown Author. (n.d.). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro-...). ResearchGate.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
- SIELC Technologies. (n.d.). Separation of Anisole on Newcrom R1 HPLC column. SIELC Technologies.
- Unknown Author. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- Unknown Author. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv.
- Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho.
- Unknown Author. (n.d.). HPLC Method Development and Validation. ijrpr.
- NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. NACALAI TESQUE, INC.
- Unknown Author. (2022, August 19). How to choose a mobile phase in HPLC. Quora.
- Chakole, R. D., et al. (n.d.). A Review on HPLC Method Development and Validation. IJPPR.
- Shi, H. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
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- Unknown Author. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.
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- Wikipedia. (n.d.). Aqueous normal-phase chromatography. Wikipedia.
- Unknown Author. (n.d.). Anisole chromatograms for sample volumes of solution. ResearchGate.
- Biosynth. (n.d.). 3-Fluoro-4-methylanisole. Biosynth.
- Unknown Author. (n.d.). Analysis of Anisole (Methoxybenzene) by HPLC-UV Pro. Scribd.
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Application Notes and Protocols for the Safe Handling and Storage of 4-Fluoro-2-methylanisole
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency management of 4-Fluoro-2-methylanisole (CAS No. 399-54-2). Designed for researchers, scientists, and drug development professionals, these application notes synthesize critical safety data with field-proven protocols. The following sections detail the chemical's properties and hazards, establish clear procedures for laboratory use, and outline robust emergency response actions. The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.
Introduction and Scientific Context
This compound, also known as 5-Fluoro-2-methoxytoluene, is a fluorinated aromatic ether.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy groups, make it a valuable intermediate and building block in organic synthesis. It is particularly utilized in the development of active pharmaceutical ingredients (APIs), where the incorporation of fluorine can enhance metabolic stability and bioavailability.[3] It also finds application in the synthesis of agrochemicals and advanced materials like liquid crystals.[3]
Given its utility and the inherent risks associated with its chemical nature, a thorough understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment must be conducted before any new experimental work is initiated. The primary hazards are summarized below.
GHS Classification:
-
Flammable Liquids: Category 3[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]
Signal Word: Warning[1]
Hazard Statements:
-
H226: Flammable liquid and vapor.[1]
The flammability of this compound (Flash Point: 51-53 °C / 123.8-127.4 °F) necessitates strict control of ignition sources.[4][5] Its irritant properties mean that direct contact with skin, eyes, and the respiratory tract must be prevented through engineering controls and appropriate personal protective equipment (PPE).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 399-54-2 | [1][6] |
| Molecular Formula | C₈H₉FO | [1][6] |
| Molecular Weight | 140.15 g/mol | [1][6] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 170 - 172 °C (338 - 342 °F) | |
| Flash Point | 51 - 53 °C (123.8 - 127.4 °F) | [4][5] |
| Density | ~0.985 g/mL at 25 °C | |
| Refractive Index | ~1.491 at 20 °C | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[4] The fume hood provides a physical barrier and ensures that any released vapors are exhausted from the work area.
-
Ignition Source Control: Due to its flammable nature, all potential ignition sources—such as hot plates, open flames, and non-intrinsically safe electrical equipment—must be strictly excluded from the handling area.[4][8] Use only explosion-proof equipment and non-sparking tools.[4][8][9]
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of where the chemical is handled.[1] Their locations should be clearly marked and kept unobstructed.
Personal Protective Equipment (PPE)
PPE selection should be based on a thorough risk assessment of the specific tasks to be performed. The following represent the minimum required PPE.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] In situations with a higher risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: A flame-retardant laboratory coat is required. When handling larger quantities or in situations with a high potential for skin contact, chemical-resistant aprons or coveralls should be worn.[10][12]
-
Hand Protection: Chemical-resistant gloves are essential. Inspect gloves for any signs of degradation or perforation before each use. Given that no single glove material is impervious to all chemicals indefinitely, it is advisable to wear two pairs of nitrile gloves ("double-gloving"). This practice provides a critical time buffer in case the outer glove is compromised. For prolonged or immersive contact, consult glove manufacturer compatibility charts.
-
Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with an appropriate organic vapor cartridge may be necessary.[12][13] All respirator use must be in accordance with a formal respiratory protection program that includes training and fit-testing.[11][14]
Caption: Hierarchy of Controls and Required PPE.
Protocols for Safe Handling and Use
Adherence to standardized protocols is crucial for minimizing risk.
General Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.[4][8] Confirm the location and functionality of the nearest eyewash station and safety shower.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Chemical Transport: When transporting the chemical from storage, use a secondary container (e.g., a bottle carrier) to prevent breakage and contain potential leaks.
-
Dispensing: Perform all transfers and dispensing of this compound inside the fume hood. Use non-sparking tools for opening containers.[8][9] Ground and bond containers and receiving equipment during transfers to prevent static discharge.[9]
-
Post-Handling: After use, tightly close the container cap.[1] Decontaminate any surfaces that may have come into contact with the chemical.
-
Waste Disposal: Dispose of contaminated materials (e.g., gloves, absorbent pads) and excess chemical as hazardous waste in a properly labeled, sealed container, following institutional and local regulations.[15]
-
Doff PPE: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, using a proper removal technique. Wash hands thoroughly with soap and water after handling.[8][16]
Storage Protocol
Proper storage is critical for maintaining chemical stability and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4] The storage area should be separate from incompatible materials.
-
Container: Keep the container tightly closed to prevent the escape of vapors.[1][9]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][4] Do not store in direct sunlight.
-
Incompatible Materials: Store separately from strong oxidizing agents.[1][8] The interaction between an organic compound like this compound and a strong oxidizer can lead to a highly exothermic, potentially explosive reaction.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air.[8][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][17] If skin irritation occurs, seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][16] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Spill Response Protocol
The response to a spill depends on its size and location. Always prioritize personal safety.
For Minor Spills (<100 mL, contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Confine the spill using a spill kit absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Work from the outside of the spill inwards to prevent spreading.[15]
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[4][8]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor.
For Major Spills (>100 mL, outside a fume hood, or any spill you are not comfortable handling):
-
EVACUATE: Immediately alert all personnel in the area and evacuate, closing the door behind you to confine vapors.[17][18]
-
ISOLATE: Restrict access to the area. If safe to do so, eliminate nearby ignition sources.
-
CALL FOR HELP: Contact your institution's emergency response team (e.g., Environmental Health & Safety) or the local fire department (911).[18][19]
-
REPORT: Provide the dispatcher with the chemical name, quantity spilled, location, and any known injuries.
Caption: Decision workflow for spill response.
Fire Response
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.[5]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the flaming liquid.
-
Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air.[5] Vapors may travel to a source of ignition and flash back.[5][8] Containers may explode when heated.[5][8]
-
Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Conclusion
This compound is a valuable chemical reagent whose safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, but must be supplemented by institution-specific training and a continuous commitment to a culture of safety.
References
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- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
- 4-Methylanisole GHS Safety Data Sheet.
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- Chemical Spill Response Plan. Lane Community College. [Link]
- Spill Control/Emergency Response. University of Oklahoma Health Sciences Center. [Link]
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- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Chemistry For Everyone. [Link]
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Application Notes & Protocols: 4-Fluoro-2-methylanisole as a Strategic Bioisostere in Drug Design
Introduction: The Rationale for Bioisosteric Replacement
In the intricate process of drug discovery, a lead compound, while demonstrating desired pharmacological activity, often presents challenges related to metabolic stability, bioavailability, or off-target toxicity.[1] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these liabilities.[2][3][4] It involves substituting a specific atom, functional group, or molecular fragment with another that possesses similar steric and electronic characteristics, with the goal of refining the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile while preserving or enhancing its therapeutic effect.[3][5][6]
This guide focuses on the strategic application of 4-fluoro-2-methylanisole as a bioisostere for anisole or related phenyl ether moieties. This particular fragment combines the well-documented advantages of two key structural modifications: aromatic fluorination and methylation. By understanding the distinct contributions of each component, researchers can rationally deploy this bioisostere to solve common drug development challenges.
The Scientific Pillars: Why this compound?
The efficacy of this bioisostere is rooted in the unique and synergistic physicochemical properties of its constituent parts: the fluorine atom, the methyl group, and the anisole core.
The Role of Fluorine: The Metabolic Shield
Fluorine has become an indispensable tool in modern drug design.[7] Its strategic incorporation is often used to address metabolic instability.[8][9][10][11]
-
Blocking Metabolic "Soft Spots": The para-position of an anisole ring is highly susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to O-demethylation or hydroxylation. The carbon-fluorine (C-F) bond is exceptionally strong (approximately 472 kJ/mol) and resistant to enzymatic cleavage.[12][13] Placing a fluorine atom at this vulnerable position effectively "shields" the molecule from this common metabolic pathway, which can significantly increase its half-life and bioavailability.[8][14]
-
Modulating Electronic Properties: As the most electronegative element, fluorine powerfully influences the electronic distribution of the aromatic ring.[12] This can alter the pKa of nearby functional groups and modulate the molecule's interaction with its biological target, potentially enhancing binding affinity and selectivity.[9][11]
The "Magic Methyl" Effect: Enhancing Potency and Conformation
The introduction of a methyl group, particularly at a strategic position, can have a profound and sometimes unexpectedly large impact on a compound's activity—a phenomenon often dubbed the "magic methyl" effect.[15]
-
Probing Hydrophobic Pockets: A methyl group can establish favorable van der Waals and hydrophobic interactions within the target's binding site, which may not be possible for a simple hydrogen atom.[16][17] This can lead to a significant increase in binding affinity and potency.[16]
-
Conformational Control: The steric bulk of the ortho-methyl group can restrict the rotation of the methoxy group and the aromatic ring itself.[16] This conformational constraint can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding and thereby improving potency.[17]
The diagram below illustrates the strategic replacement of a metabolically vulnerable anisole moiety with the more robust this compound bioisostere.
Caption: Bioisosteric replacement of a standard phenyl ether with this compound.
Application & Protocols: From Synthesis to Evaluation
Successful implementation of this bioisosteric strategy requires robust synthetic protocols and reliable methods for evaluating the resulting changes in molecular properties.
Protocol 1: Synthesis and Incorporation of the Bioisostere
The this compound moiety can be incorporated into a target scaffold using various synthetic strategies, often involving nucleophilic aromatic substitution or cross-coupling reactions. Below is a representative protocol for synthesizing a key precursor, 4-fluoro-2-methylphenol, which can then be alkylated to the desired anisole and coupled to the main scaffold.
Objective: To synthesize 4-fluoro-2-methylphenol from commercially available 2-methyl-4-nitrophenol.
Materials:
-
2-methyl-4-nitrophenol
-
Acetic anhydride
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), Water (H₂O)
-
Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Protection of Phenolic Hydroxyl Group:
-
Rationale: The hydroxyl group is protected as an acetate to prevent side reactions in subsequent steps.
-
Dissolve 2-methyl-4-nitrophenol in acetic anhydride. Add a catalytic amount of sulfuric acid.
-
Heat the mixture gently (e.g., 50 °C) for 1-2 hours.
-
Pour the reaction mixture into ice water to precipitate the product, 2-methyl-4-nitrophenyl acetate. Filter and dry the solid.
-
-
Reduction of the Nitro Group:
-
Rationale: The nitro group is reduced to an amine, which is a precursor for the diazonium salt.
-
Suspend the acetate-protected compound and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Once complete, filter the hot solution through celite to remove iron salts and concentrate the filtrate.
-
-
Diazotization and Fluorination (Balz-Schiemann Reaction):
-
Rationale: The amine is converted to a diazonium salt, which is then displaced by fluoride from the tetrafluoroborate anion.
-
Dissolve the resulting aniline derivative in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate.
-
Filter the salt, wash with cold ether, and dry it carefully.
-
Gently heat the dry salt until nitrogen evolution ceases, yielding 4-fluoro-2-methylphenyl acetate.
-
-
Deprotection to Yield Phenol:
-
Rationale: The protecting acetate group is removed to reveal the desired phenol.
-
Dissolve the fluorinated acetate in methanol and add an aqueous solution of sodium hydroxide.
-
Stir at room temperature for 1-2 hours.
-
Acidify the mixture with HCl and extract the product, 4-fluoro-2-methylphenol, with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography.
-
-
Alkylation to Anisole and Coupling:
-
The synthesized 4-fluoro-2-methylphenol can be converted to this compound via Williamson ether synthesis (e.g., using methyl iodide and a base like potassium carbonate).
-
Alternatively, the phenol can be directly coupled to the drug scaffold using methods like the Mitsunobu reaction or by converting it to a suitable nucleophile/electrophile for coupling.
-
Protocol 2: In Vitro Metabolic Stability Assay
To validate the effectiveness of the bioisosteric replacement, a direct comparison of the metabolic stability of the parent compound and its fluorinated analog is essential. The liver microsomal stability assay is a standard method for this purpose.[14]
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of a parent compound and its this compound analog.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (Parent and Analog)
-
Positive control compound (e.g., Verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
Rationale: The assay simulates the oxidative metabolism that occurs in the liver. NADPH is a required cofactor for CYP450 enzyme activity.
-
Add the test compound (final concentration typically 1 µM) to the microsome suspension and pre-incubate at 37°C for 5-10 minutes to allow for temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[14]
-
-
Time-Point Sampling:
-
Rationale: Sampling at multiple time points allows for the calculation of the degradation rate.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a plate containing ice-cold acetonitrile with an internal standard.[14] This immediately stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining compound versus time.
-
The slope of the line (k) is determined by linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[14]
-
The following workflow diagram visualizes the key stages of the metabolic stability evaluation process.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Data Interpretation: A Comparative Analysis
The primary output of the evaluation is quantitative data that allows for a direct comparison between the parent compound and its bioisostere. A successful application of the this compound bioisostere would be expected to show a significant improvement in metabolic stability.
Table 1: Hypothetical Comparative Data for Parent Compound vs. Bioisostere
| Compound | Structure Moiety | IC₅₀ (nM) [Target X] | t½ (min) [Human Liver Microsomes] | CLint (µL/min/mg) |
| Parent-01 | Anisole | 15.2 | 8.5 | 96.7 |
| Analog-01F | This compound | 12.8 | > 60 | < 11.5 |
-
Analysis of Results: In this hypothetical example, the bioisosteric replacement (Analog-01F) not only retained high potency (as shown by a similar IC₅₀ value) but also dramatically increased the metabolic half-life from 8.5 minutes to over 60 minutes. Consequently, the intrinsic clearance was significantly reduced. This type of data provides strong evidence that the intended metabolic "soft spot" was successfully blocked, validating the bioisosteric strategy.
The mechanism by which this stabilization is achieved is visualized below.
Sources
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- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
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Application Notes and Protocols for the Scalable Synthesis of 4-Fluoro-2-methylanisole
Introduction: The Industrial Significance of 4-Fluoro-2-methylanisole
This compound is a key building block in the synthesis of a wide range of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. As such, this compound serves as a crucial intermediate in the development of novel therapeutic agents and crop protection agents.
These application notes provide a detailed guide to the scalable synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols described herein are based on established chemical principles and have been designed with industrial applicability, safety, and efficiency in mind. We will explore two primary synthetic strategies: a highly efficient Nucleophilic Aromatic Substitution (SNAr) route and a classic Balz-Schiemann reaction, offering flexibility depending on the available starting materials and manufacturing infrastructure.
Synthetic Strategies for Industrial Production
The choice of a synthetic route for the industrial production of this compound is dictated by factors such as the cost and availability of starting materials, reaction efficiency, scalability, and safety. Below, we detail two robust and field-proven methodologies.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - A Preferred Industrial Route
The Nucleophilic Aromatic Substitution (SNAr) pathway is often the most direct and cost-effective method for the large-scale synthesis of this compound. This reaction typically involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a nucleophile.[1] For the synthesis of this compound, a common and industrially viable approach starts from 2,4-difluorotoluene. The presence of two electron-withdrawing fluorine atoms activates the ring towards nucleophilic attack. The methoxide anion then selectively displaces one of the fluorine atoms.
The regioselectivity of the reaction, where the methoxy group is introduced ortho to the methyl group and para to the remaining fluorine, is a key advantage of this method. This selectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.
Caption: Workflow for the SNAr synthesis of this compound.
Materials:
-
2,4-Difluorotoluene
-
Sodium Methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.
-
Heating and cooling system.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 2,4-difluorotoluene and an appropriate solvent such as anhydrous toluene.
-
Reagent Preparation: In a separate vessel, prepare a solution of sodium methoxide in anhydrous methanol. Alternatively, a commercially available solution can be used.
-
Reaction: Slowly add the sodium methoxide solution to the stirred solution of 2,4-difluorotoluene in the reactor. The addition should be controlled to manage any exotherm.
-
Heating: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts and methanol.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to obtain this compound of high purity.
| Parameter | Value |
| Starting Material | 2,4-Difluorotoluene |
| Reagent | Sodium Methoxide |
| Solvent | Toluene/Methanol |
| Reaction Temperature | 65-110 °C (Reflux) |
| Reaction Time | 4-8 hours |
| Typical Yield | 85-95% |
| Purity (post-distillation) | >99% |
Method 2: The Balz-Schiemann Reaction - A Classic Approach
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from aryl amines.[2] This reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding aryl fluoride.[3] For the synthesis of this compound, the starting material would be 2-methoxy-5-methylaniline.[4]
While this method is robust, it requires careful handling of the potentially explosive diazonium salt intermediates, especially on a large scale.[5] Modern adaptations of this reaction, such as performing it in ionic liquids, can improve safety and product purity.[6]
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Materials:
-
2-Methoxy-5-methylaniline
-
Tetrafluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, and addition funnel.
-
Cooling system (ice bath or cryostat).
-
Buchner funnel and vacuum flask.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 2-methoxy-5-methylaniline in aqueous tetrafluoroboric acid.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water to the stirred amine solution, maintaining the temperature between 0-5 °C. The diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Isolation of Diazonium Salt: Filter the precipitated diazonium salt using a Buchner funnel, wash it with cold water, and then with a small amount of cold ethanol and diethyl ether. Dry the salt carefully under vacuum at low temperature. Caution: Dry diazonium salts can be explosive and should be handled with extreme care.
-
Thermal Decomposition: Gently heat the dry diazonium salt in a suitable apparatus. The salt will decompose to give this compound, nitrogen gas, and boron trifluoride.
-
Work-up and Purification: The crude product is then purified by extraction with an organic solvent, followed by washing, drying, and vacuum distillation as described in the SNAr protocol.
| Parameter | Value |
| Starting Material | 2-Methoxy-5-methylaniline |
| Reagents | HBF4, NaNO2 |
| Diazotization Temperature | 0-5 °C |
| Decomposition Temperature | 100-150 °C |
| Reaction Time | 2-4 hours (diazotization), 1-2 hours (decomposition) |
| Typical Yield | 60-75% |
| Purity (post-distillation) | >98% |
Conclusion and Recommendations
For the scalable and industrial synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route starting from 2,4-difluorotoluene is highly recommended. This method offers several advantages, including higher yields, milder reaction conditions, and the avoidance of hazardous diazonium salt intermediates. The Balz-Schiemann reaction, while a viable alternative, presents greater safety challenges on a large scale.
The choice of synthesis will ultimately depend on a company's specific capabilities, including available starting materials, equipment, and expertise in handling particular reaction types. The protocols provided here offer a solid foundation for the development of a robust and efficient manufacturing process for this important chemical intermediate.
References
- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190.
- Roe, A. (2011). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228.
- Laali, K. K., & Gettwert, V. J. (2001). Fluorodediazoniation in ionic liquid solvents: a new look at the Balz–Schiemann reaction. Journal of Fluorine Chemistry, 107(1), 31-34.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Rostron, J. P., & Barber, J. (2021). Nucleophilic aromatic substitution. In Pharmaceutical Chemistry. Oxford University Press.
- PubChem. (n.d.). 4-Fluoro-2-methylphenol.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- PubMed Central. (n.d.). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- ResearchGate. (n.d.). Balz-Schiemann Reaction.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Google Patents. (n.d.). Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds.
- Scientific Laboratory Supplies. (n.d.). 2-Methoxy-5-methylaniline, 99%.
- mzCloud. (n.d.). 2 Methoxy 5 methylaniline.
- ResearchGate. (n.d.). Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline.
- Organic Syntheses. (n.d.). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID.
- MDPI. (n.d.). Overview of Methods for Large-Scale RNA Synthesis.
- Wiley Online Library. (2022). Lignin‐Inspired Polybenzylethersulfone Synthesis via SNAr Reaction.
- PubMed Central. (n.d.). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14.
- MDPI. (2022). Optimization and Characterization of the F-LSR Manufacturing Process Using Quaternary Ammonium Silanolate as an Initiator for Synthesizing Fluorosilicone.
- ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- RSC Publishing. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides.
- PubMed Central. (n.d.). A flexible and scalable synthesis of 4′-thionucleosides.
- PubMed Central. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
- Homework For You. (n.d.). Copyright Catalyst Education 2020.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-2-methylanisole
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methylanisole. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will delve into the mechanistic underpinnings of the most common synthetic route, troubleshoot frequent experimental hurdles, and explore modern strategies for optimization.
The synthesis of aryl fluorides like this compound is often challenging due to the unique reactivity of fluorine. The most established and widely practiced method is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate. While reliable, this pathway is notorious for its sensitivity to reaction conditions, potential for side reactions, and safety considerations. This guide will focus primarily on mastering the Balz-Schiemann reaction to achieve reproducible, high-yield results.
Section 1: Understanding the Core Synthesis: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorine chemistry, transforming a primary aromatic amine into an aryl fluoride.[1] The synthesis of this compound from its corresponding amine, 4-methoxy-2-methylaniline, follows a well-defined three-stage process. Understanding the function and criticality of each stage is the first step toward troubleshooting and optimization.
-
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[2]
-
Salt Formation & Isolation: The diazonium salt is precipitated with a non-nucleophilic counterion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid (HBF₄). This diazonium tetrafluoroborate salt is often stable enough to be isolated.[3]
-
Thermal Decomposition: The isolated and dried diazonium salt is heated, causing it to decompose into the desired aryl fluoride, nitrogen gas, and boron trifluoride.[4][5]
Section 2: Troubleshooting Guide for Low Yield
Low yields in the Balz-Schiemann reaction can almost always be traced back to specific, controllable experimental parameters. This guide addresses the most common issues in a question-and-answer format, following the chronological order of the synthesis.
Problem Area: Diazotization Stage (0-5 °C)
Q1: My reaction mixture turned dark brown or black during the addition of sodium nitrite, and the final yield was poor. What is the likely cause?
A1: This strongly indicates the premature decomposition of your diazonium salt. The primary culprits are:
-
Inadequate Temperature Control: The diazotization process is exothermic. If the temperature rises above the critical 0–5 °C range, the thermally unstable diazonium salt will begin to decompose, often forming phenolic byproducts and other tars.[6] It is imperative to use an efficient cooling bath (e.g., ice-salt) and to add the sodium nitrite solution very slowly (dropwise) to allow for heat dissipation.
-
Insufficient Acidity: A high concentration of strong acid is crucial. It serves two purposes: generating the reactive nitrosonium ion (NO⁺) and fully protonating the starting amine.[6] If the acidity is too low, unreacted free amine can attack the newly formed diazonium salt in an azo coupling side reaction, leading to highly colored, undesired byproducts.[6]
Q2: How can I confirm that the diazotization is complete and that I have added the correct amount of sodium nitrite?
A2: It is common practice to use a slight excess of sodium nitrite (e.g., 1.05–1.10 equivalents) to ensure full conversion of the amine. To verify the presence of excess nitrous acid, you can use starch-iodide paper. A small drop of the reaction mixture, when touched to the paper, will produce an immediate dark blue-black color if nitrous acid is present. If there is no color change, more sodium nitrite solution may be needed. Conversely, a strong, persistent blue-black color indicates a large excess of nitrite, which should be quenched (e.g., with a small amount of urea or sulfamic acid) before proceeding to avoid side reactions.
Problem Area: Diazonium Salt Isolation & Handling
Q3: The isolated diazonium tetrafluoroborate salt is a sticky paste, not the expected crystalline solid. How will this affect my yield?
A3: A non-crystalline, sticky product indicates the presence of impurities, most commonly water or excess acid. This is highly detrimental to the subsequent decomposition step for two reasons:
-
Safety Hazard: The presence of moisture can make the thermal decomposition less predictable and potentially more hazardous. Dry diazonium salts are known to be explosive and must be handled with extreme care, avoiding heat, friction, and shock.[3][5]
-
Reduced Yield: During thermal decomposition, any water present can lead to the formation of phenol (4-hydroxy-2-methylanisole) as a significant byproduct, directly reducing the yield of the desired this compound.
To resolve this, ensure the salt is washed thoroughly with a cold, non-polar solvent (like cold diethyl ether) and dried completely under vacuum in a desiccator before proceeding.
Problem Area: Thermal Decomposition Stage
Q4: The decomposition reaction was either too violent or produced a large amount of black, intractable tar with very little product.
A4: This is a classic optimization problem for the Balz-Schiemann reaction. The decomposition temperature is a delicate balance.
-
If Too Low: The reaction may not proceed to completion.
-
If Too High: You risk rapid, uncontrolled decomposition, which favors polymerization and tar formation.
Solutions for Optimization:
-
Use of an Inert Solvent: While the decomposition can be performed neat (as a solid melt), this can be difficult to control.[3] Suspending the dry diazonium salt in a high-boiling inert solvent (e.g., xylenes, dichlorobenzene, or even mineral oil) allows for much better temperature control and moderation of the reaction rate.[3][4]
-
Gradual Heating: Heat the mixture slowly and observe for the onset of nitrogen evolution. Maintain the temperature at which steady gas evolution occurs until the reaction subsides, then slowly increase the temperature to ensure complete decomposition.
-
Vacuum Distillation: In some setups, the product can be distilled directly from the reaction mixture as it forms, which can prevent it from being degraded by prolonged exposure to high temperatures.
Section 3: FAQs for Advanced Yield Enhancement
FAQ 1: Are there safer, more modern alternatives to isolating the potentially explosive diazonium tetrafluoroborate salt?
A1: Yes. The need to isolate the diazonium salt is a significant drawback, especially on a larger scale. Modern protocols often favor in situ generation and decomposition, which avoids this hazardous step.[3] A common and effective method involves:
-
Diazotizing the amine with an organic nitrite, such as tert-butyl nitrite or isoamyl nitrite, in an organic solvent.
-
Using a Lewis acid-fluoride source complex, such as boron trifluoride etherate (BF₃·OEt₂), to provide the fluoride ion and facilitate the fluoro-dediazoniation. This one-pot approach often proceeds under milder conditions and is more amenable to scale-up.
FAQ 2: Can I use different fluoride sources to improve yield? The cost of fluoroboric acid is a concern.
A2: While HBF₄ is traditional, other reagents have been shown to improve yields for certain substrates.[1] Hexafluorophosphoric acid (HPF₆) and hexafluoroantimonic acid (HSbF₆) can sometimes give superior results, though they are often more expensive.[5] A significant recent development is the use of anhydrous hydrogen fluoride (HF), often complexed with a base like pyridine (Olah's reagent), which can serve as both the diazotization acid and the fluoride source, enabling decomposition at lower temperatures.[1][3] However, this requires specialized equipment due to the hazardous nature of anhydrous HF.
FAQ 3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative for synthesizing this compound?
A3: It is a theoretical possibility but is likely not a practical or high-yielding route for this specific molecule. For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (in this case, another halogen).[7][8] In a potential precursor like 1,4-difluoro-2-methylbenzene, the methyl group is electron-donating, which deactivates the ring towards nucleophilic attack. While forcing conditions could be used, yields would likely be low, and regioselectivity (attack at C1 vs. C4) could be an issue. The Balz-Schiemann remains the more direct and reliable method.
Section 4: Experimental Protocols
Protocol 1: Classic Balz-Schiemann Synthesis
(Safety Warning: This procedure involves a potentially explosive intermediate and should only be performed by trained personnel with appropriate safety measures, including a blast shield.)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methoxy-2-methylaniline (1.0 eq) in 48% aqueous fluoroboric acid (HBF₄, ~3.0 eq). Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting slurry at 0–5 °C for an additional 30 minutes.
-
Isolation: Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether.
-
Dry the salt completely under vacuum. Crucial Step: The salt must be bone-dry.
-
Decomposition: Place the dry salt in a flask equipped with a distillation apparatus. Heat the solid gently (a sand bath is recommended) until nitrogen evolution begins. Control the heating to maintain a steady rate of decomposition.
-
The product, this compound, will distill over. Collect the distillate.
-
Purification: The crude product can be further purified by redistillation.
Protocol 2: Improved In Situ Synthesis
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxy-2-methylaniline (1.0 eq) in an anhydrous organic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the solution to 0 °C.
-
Add boron trifluoride etherate (BF₃·OEt₂, ~1.5 eq) dropwise.
-
Add tert-butyl nitrite (t-BuONO, ~1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Section 5: Data Summary Table
The following table summarizes the different approaches and the factors influencing yield.
| Parameter | Classic Balz-Schiemann | In Situ (t-BuONO/BF₃·OEt₂) | Anhydrous HF Method |
| Key Reagents | NaNO₂, HBF₄ | t-BuONO, BF₃·OEt₂ | NaNO₂, Anhydrous HF |
| Intermediate | Isolated [ArN₂]⁺[BF₄]⁻ | Not Isolated | Not Isolated |
| Safety Concern | High (Explosive solid) | Moderate (Reagent handling) | Very High (HF handling) |
| Typical Temp. | 0-5 °C then High Heat | 0 °C to Room Temp. | Low Temperature |
| Typical Yield | 50-75% (Variable) | 60-85% (More consistent) | 70-90% (Often higher) |
| Primary Benefit | Established, well-known | Avoids hazardous isolation | High efficiency |
| Primary Drawback | Safety, thermal control | Reagent cost | Requires specialized equipment |
References
- Wikipedia. Balz–Schiemann reaction.
- Organic Process Research & Development. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- PubMed Central (PMC). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.
- PrepChem. Synthesis of 4-methyl-2-hydroxy anisole.
- BYJU'S. Balz Schiemann Reaction Mechanism.
- ResearchGate. 4a Nucleophilic Aromatic Substitution.
- Scientific Update. The Balz-Schiemann Reaction.
- ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
- ResearchGate. Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation.
- PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. nucleophilic aromatic substitutions.
- Google Patents. Process for the preparation of fluoro compounds from the corresponding amines.
- Organic Chemistry Portal. Diazotisation.
- Morressier. Nucleophilic aromatic substitution: Using microwave chemistry.
- Google Patents. Processes for the diazotization of 2,5-dichloroanilines.
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Diazotisation [organic-chemistry.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side products in 4-Fluoro-2-methylanisole reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-fluoro-2-methylanisole. This guide provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The information herein is grounded in established chemical principles to ensure scientific integrity and provide actionable solutions.
Understanding the Reactivity of this compound
This compound is an aromatic ether with three key substituents that dictate its reactivity in various chemical transformations. Understanding their individual and collective effects is paramount to predicting reaction outcomes and troubleshooting the formation of unwanted side products.
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para- directing group due to its electron-donating resonance effect. It significantly enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para- directing group through an inductive electron-donating effect.
-
Fluoro Group (-F): While fluorine is highly electronegative and thus deactivating through induction, it possesses lone pairs that can participate in resonance, making it an ortho-, para- director.
In electrophilic aromatic substitution reactions, the powerful methoxy group is the dominant directing group, strongly favoring substitution at the positions ortho and para to it.
Below is a visual representation of the directing effects on the this compound ring:
Caption: Directing effects on the this compound ring.
Troubleshooting Guide & FAQs
Electrophilic Aromatic Substitution Reactions
Question 1: I am trying to nitrate this compound and I'm getting a mixture of products. How can I improve the regioselectivity and what are the likely side products?
Answer:
The nitration of this compound is a classic example of electrophilic aromatic substitution where regioselectivity is key. The methoxy group is the strongest activating group, directing the incoming nitro group primarily to the positions ortho to it (C3 and C5). However, several side products can arise.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Proposed Solution |
| Di-nitro isomers | Harsh reaction conditions (high temperature, excess nitrating agent). The initial nitro group is deactivating, but the strongly activating methoxy group can still promote a second nitration. | Use milder nitrating agents (e.g., acetyl nitrate). Maintain a low reaction temperature (-10 to 0 °C). Use a stoichiometric amount of the nitrating agent. |
| 4-Fluoro-2-methyl-x-nitrophenol | Ipso-substitution at the methoxy-bearing carbon followed by demethylation. This is more likely under strongly acidic conditions.[1] | Use less acidic conditions if possible. Minimize reaction time. |
| Isomeric mono-nitro products | While the methoxy group is the dominant director, some substitution may occur at other positions, especially under forcing conditions. | Optimize reaction conditions (temperature, solvent, nitrating agent) to favor the desired isomer. Purification by column chromatography is often necessary. |
Troubleshooting Workflow for Nitration:
Caption: Troubleshooting workflow for improving nitration regioselectivity.
Question 2: My bromination of this compound is giving me multiple brominated products. What's going on?
Answer:
Similar to nitration, the bromination of this compound is directed by the methoxy group. However, bromine is a highly reactive electrophile, and over-bromination is a common issue.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Proposed Solution |
| Di- and tri-brominated isomers | Excess bromine or a highly active catalyst (e.g., FeBr₃). The first bromine atom only slightly deactivates the ring, allowing for further substitution. | Use a milder brominating agent like N-bromosuccinimide (NBS). Carefully control the stoichiometry of bromine. Run the reaction at a lower temperature. |
| Phenolic byproducts | Demethylation of the anisole under the Lewis acid conditions used for bromination. | Use a non-acidic brominating agent if possible (e.g., NBS with a radical initiator for benzylic bromination if that is the desired outcome, though for aromatic substitution a Lewis acid is typical). Minimize reaction time. |
Organometallic Reactions
Question 3: I am attempting an ortho-lithiation of this compound, but I am getting low yields and several byproducts. What are the likely issues?
Answer:
Directed ortho-metalation (DoM) is a powerful tool, but it is sensitive to reaction conditions. In this compound, the methoxy group is the directing group for lithiation.
Common Side Products and Their Causes:
| Side Product | Probable Cause | Proposed Solution |
| Starting material | Incomplete reaction. The acidity of the ortho protons may not be sufficient for the base used. | Use a stronger base system like s-BuLi/TMEDA or t-BuLi.[2] Ensure anhydrous conditions and use freshly titrated organolithium reagents. |
| Benzylic lithiation | The methyl group protons are also acidic and can be deprotonated, leading to substitution on the methyl group. | Use a lithium amide base (e.g., LDA) which often favors benzylic lithiation if that is the desired outcome. For ring lithiation, alkyllithiums are generally preferred. Temperature control is critical. |
| Anionic Fries Rearrangement | At higher temperatures, the lithiated intermediate can rearrange. | Maintain a low temperature (-78 °C) throughout the reaction. |
| Products from lithium-halogen exchange | While less common with fluorine, strong organolithium reagents can potentially undergo exchange with the halogen. | This is more of a concern with bromine and iodine. For fluorine, directed ortho-lithiation is more likely. |
Key Considerations for Successful ortho-Lithiation:
-
Anhydrous Conditions: All glassware must be flame-dried, and solvents must be rigorously dried.
-
Temperature Control: Maintain the reaction at -78 °C to prevent side reactions.
-
Base Selection: The choice of organolithium reagent is crucial for achieving the desired regioselectivity.
Functional Group Manipulations
Question 4: I am trying to demethylate this compound to the corresponding phenol using BBr₃, but the workup is difficult and the yield is low. What can I do?
Answer:
Demethylation of aryl methyl ethers with boron tribromide (BBr₃) is a common transformation, but it can be challenging.
Common Issues and Solutions:
| Issue | Probable Cause | Proposed Solution |
| Difficult Workup | Formation of a persistent emulsion or solid agglomerate during the aqueous quench.[3] | Quench the reaction by adding the reaction mixture to ice-water instead of adding water to the reaction.[4] Use brine (saturated NaCl solution) to help break up emulsions.[4] |
| Low Yield | Incomplete reaction or loss of product during workup. The resulting 4-fluorophenol is acidic. | Ensure an excess of BBr₃ is used (typically 1.5-3 equivalents).[3] During extraction, make the aqueous layer basic (e.g., with 2N NaOH) to deprotonate the phenol and extract it into the aqueous phase. Then, re-acidify the aqueous layer and extract the product with an organic solvent.[3] |
| Side Reactions | The electron-withdrawing fluorine can influence reactivity, and other functional groups might be sensitive to BBr₃. | The presence of fluorine does not typically prevent demethylation.[3] However, optimization of reaction time and temperature may be necessary. |
Experimental Protocol: Demethylation with BBr₃
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C or -78 °C.
-
Slowly add a solution of BBr₃ (1.5-3 equivalents) in DCM via a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding it to a vigorously stirred mixture of ice and water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Analytical Methods for Side Product Identification
Question 5: How can I identify the various isomers and byproducts in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of products and byproducts.
Recommended Analytical Techniques:
| Technique | Application | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating and identifying volatile and semi-volatile compounds, such as halogenated and nitrated anisole isomers.[5] | The mass fragmentation patterns can help distinguish between isomers. A spectral library can be used for compound identification.[6] |
| High-Performance Liquid Chromatography (HPLC) | Versatile for separating a wide range of compounds, including those that are not volatile or are thermally labile.[7] Reversed-phase HPLC with a C18 or phenyl-hexyl column is often effective for separating aromatic isomers.[8] | A UV detector is commonly used for aromatic compounds. Coupling with a mass spectrometer (LC-MS) provides structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the isolated products and byproducts. ¹H, ¹³C, and ¹⁹F NMR are all valuable for characterizing fluorinated aromatic compounds. | Can be used to determine the substitution pattern on the aromatic ring. |
Workflow for Product Analysis:
Caption: General workflow for the analysis of reaction products and byproducts.
References
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
- How Do You Interpret GC-MS Data? - Chemistry For Everyone. (2025). YouTube. [Link]
- Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. (2013). PubMed. [Link]
- 1 - ORCA – Online Research @ Cardiff. (n.d.). Cardiff University. [Link]
- The Beginner's Guide to Interpreting GC/MS Results. (2018).
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]
- Understanding GC-MS Chromatograms: How to Interpret Retention Time, Fragmentation Patterns & Spectra. (2025).
- Process for preparing 4-fluoro-3-nitroaniline. (1971).
- Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025). Chemistry LibreTexts. [Link]
- How to read and Interpret GC/MS Spectra. (2025).
- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). NIH. [Link]
- Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. (2025). YouTube. [Link]
- Directed (ortho) Metallation. (n.d.). University of California, Irvine. [Link]
- Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
- ortho metalation. (n.d.). Harvard University. [Link]
- Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]
- Scheme 3. Top: calculated mechanism for demethylation of anisole.... (n.d.).
- demethylation by BBr3? (2018).
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- demethylation by BBr3 or HBr. (2018). Reddit. [Link]
- GC-MS Sample Preparation. (n.d.).
- Separation of 2-Bromo-4-methylanisole on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]
- (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC.. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Publishing. [Link]
- Chiral HPLC Separ
- Workshop Guidebook. (2025). Agilent. [Link]
- CL-002R ANALYSIS OF CHEMICAL AGENTS BY GAS CHROMATOGRAPHY WITH FLAME-PHOTOMETRIC AND/OR MASS SELECTIVE DETECTION Revision. (n.d.). Utah Department of Environmental Quality. [Link]
- Simple and Fast Sample Preparation Followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the Analysis of 2- and 4-Methylimidazole in Cola and Dark Beer. (2025).
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]
Sources
Technical Support Center: Purification of Crude 4-Fluoro-2-methylanisole
Welcome to the technical support center for the purification of crude 4-Fluoro-2-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments. The information provided is based on established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude this compound, typically obtained from synthesis, can contain a variety of impurities that may interfere with downstream applications.
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-fluoro-2-methylphenol.
-
Reagents and Byproducts: From the methylation reaction.
-
Isomeric Impurities: Primarily 2-fluoro-4-methylanisole, which often has a very similar boiling point and polarity, making separation challenging.
-
Solvent Residues: From the reaction and work-up steps.
This guide will provide detailed strategies for removing these impurities using common laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is the most common and challenging impurity to remove from crude this compound?
A1: The most challenging impurity is typically the isomeric byproduct, 2-fluoro-4-methylanisole. Due to their similar structures, these isomers exhibit very close boiling points and polarities, making their separation by standard distillation or chromatography difficult.
Q2: Which purification technique is generally most effective for achieving high purity of this compound?
A2: For achieving high purity, a multi-step approach is often necessary. Fractional vacuum distillation is a powerful technique for removing impurities with different boiling points.[1] However, to separate close-boiling isomers, preparative gas chromatography (Prep-GC) or high-performance liquid chromatography (HPLC) might be required for the final polishing step. For routine laboratory-scale purification, flash column chromatography can be optimized to provide good separation.
Q3: What are the key safety precautions I should take when purifying this compound?
A3: this compound is a flammable liquid and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[2][3] High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method.[2][3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a primary technique for purifying this compound, as it lowers the boiling point and prevents potential decomposition.
Problem 1: Poor separation of fractions (co-elution of impurities).
-
Cause: The distillation column may have insufficient theoretical plates for the separation of close-boiling impurities. The distillation rate might be too fast, not allowing for proper equilibrium between the liquid and vapor phases.
-
Solution:
-
Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations).
-
Slow down the distillation rate by reducing the heat input to the distillation flask. A slower, more controlled distillation provides more theoretical plates and better separation.
-
Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Problem 2: Bumping or unstable boiling of the crude material.
-
Cause: Uneven heating or the absence of a proper boiling aid.
-
Solution:
-
Use a magnetic stir bar or boiling chips to ensure smooth boiling. Note that boiling chips are less effective under vacuum.
-
Ensure the distillation flask is not more than two-thirds full.
-
Apply heat evenly using a heating mantle with a stirrer.
-
Problem 3: Product solidifies in the condenser.
-
Cause: The condenser water is too cold, causing the product to freeze.
-
Solution:
-
Increase the temperature of the cooling water or reduce its flow rate to prevent solidification. The goal is to condense the vapor to a liquid, not a solid.
-
Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying this compound on a laboratory scale.[4][5][6]
Problem 1: Co-elution of the desired product and its isomer.
-
Cause: The chosen solvent system (eluent) may not have sufficient selectivity to resolve the isomers.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (largest ΔRf) between this compound and its isomers. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[5] Varying the ratio of these solvents can significantly impact separation.
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run. This can help to first elute the less polar components cleanly before eluting the more polar ones.[5]
-
Column Dimensions: Use a longer, narrower column for better resolution.[6]
-
Problem 2: Tailing of the product peak, leading to broad fractions and poor recovery.
-
Cause: This can be due to interactions between the compound and the stationary phase (silica gel), or overloading the column.
-
Solution:
-
Sample Loading: Load the crude sample in a minimal amount of solvent to ensure a narrow starting band.[4] Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve peak shape.
-
Solvent Polarity: Ensure the polarity of the loading solvent is not significantly higher than the initial eluent polarity.
-
Column Loading Capacity: Do not overload the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight for good separation.[5]
-
Problem 3: The compound is not eluting from the column.
-
Cause: The eluent may be too non-polar to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Recrystallization
While this compound is a liquid at room temperature, recrystallization can sometimes be employed if it forms a low-melting solid or for the purification of solid derivatives.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.
-
Solution:
-
Solvent Choice: Select a solvent or solvent mixture with a lower boiling point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling out. Insulating the flask can help.
-
Use More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture to dissolve it, then attempt to cool it again slowly.
-
Problem 2: No crystal formation upon cooling.
-
Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
-
Concentrate the Solution: If too much solvent was used, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Use a Co-solvent: If a single solvent is not working, a mixed solvent system can be effective.[7][8] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly. Common solvent mixtures include ethanol/water and hexane/ethyl acetate.[9]
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for the large-scale purification of crude this compound to remove impurities with significantly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and free of cracks.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump through a cold trap. .
-
-
Procedure:
-
Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for smaller-scale purification and for separating isomeric impurities.
-
Solvent System Selection:
-
Using TLC, determine an optimal solvent system that gives a good separation between this compound and its major impurities. An Rf value of 0.2-0.3 for the desired compound is a good target.[5] A mixture of hexanes and ethyl acetate is a common starting point.
-
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add a protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply gentle pressure using a pump or compressed air.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound and a Common Isomeric Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₉FO | 140.15 | ~174-175 |
| 2-Fluoro-4-methylanisole | C₈H₉FO | 140.16 | ~181 |
Note: Boiling points are at atmospheric pressure and can vary. The similarity in boiling points highlights the challenge in separation by distillation.
Visualizations
Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting logic for common flash chromatography problems.
References
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- recrystallization-2.doc.pdf. (n.d.).
- Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety.
- Recrystallization using two solvents. (2012, May 7). [Video]. YouTube. [Link]
- Texium. (2020, June 3). Vacuum Distillation of Aniline.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
Sources
- 1. 2-FLUORO-4-METHYLANISOLE | 399-55-3 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Overcoming challenges in the methylation of fluorinated phenols.
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for synthetic challenges in the functionalization of fluorinated molecules. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific complexities of O-methylation of fluorinated phenols. The unique electronic properties imparted by fluorine substituents can significantly alter the reactivity of the phenolic hydroxyl group, often leading to unexpected outcomes.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues in your experimental workflow, optimize your reaction conditions, and achieve your synthetic targets with confidence.
Troubleshooting Guide: Diagnosing and Solving Common Methylation Issues
This section addresses specific problems you may encounter during the methylation of fluorinated phenols. Each entry follows a "Problem-Cause-Solution" format to provide clear, actionable guidance.
Problem 1: Low or No Conversion of the Starting Phenol
You've run the reaction overnight, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Probable Cause 1: Incomplete Deprotonation
The foundational step of a Williamson ether synthesis is the quantitative conversion of the phenol to its corresponding phenoxide.[1][2] While fluorine's strong electron-withdrawing effect increases the acidity of the phenolic proton compared to its non-fluorinated analog, incomplete deprotonation is still a common pitfall.
-
Scientific Rationale: The equilibrium between the phenol and the phenoxide must be shifted almost entirely to the product side. If the base is not strong enough to accomplish this, the concentration of the active nucleophile (the phenoxide) will be too low for the reaction to proceed efficiently.
-
Solution:
-
Select a Stronger Base: If you are using a relatively weak base like potassium carbonate (K₂CO₃), consider switching to a stronger one. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices for ensuring complete deprotonation of even weakly acidic phenols.
-
Verify Base Strength: Choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of your fluorinated phenol.
-
Experimental Protocol (Base Selection):
-
Dry your solvent and glassware meticulously, especially when using hydrides.
-
Suspend NaH (60% dispersion in mineral oil) in anhydrous DMF or THF under an inert atmosphere (N₂ or Ar).
-
Add the fluorinated phenol solution dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease) before adding the methylating agent.
-
-
Probable Cause 2: Poor Nucleophilicity of the Fluorophenoxide
The very property that makes the phenol more acidic also makes its conjugate base less reactive. The electron-withdrawing fluorine atoms stabilize the negative charge on the phenoxide oxygen, reducing its nucleophilicity.
-
Scientific Rationale: The SN2 reaction rate is directly proportional to the nucleophilicity of the attacking species. A highly stabilized, "comfortable" anion is a poor nucleophile and will react sluggishly with the methylating agent.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the nucleophilicity barrier. Monitor for potential side reactions or decomposition.
-
Use a More Reactive Methylating Agent: If methyl iodide (CH₃I) is proving too slow, consider switching to the more reactive dimethyl sulfate ((CH₃)₂SO₄) or trimethyloxonium tetrafluoroborate.[3]
-
Change the Solvent: Switch from a protic or less polar solvent to a polar aprotic solvent like DMF or DMSO.[1] These solvents are poor at solvating the phenoxide anion, leaving it "naked" and more reactive.[4]
-
Problem 2: Reaction Stalls, and I Observe Side Products by NMR/MS
The reaction proceeds partially but then stops, and new, unexpected peaks appear in your analytical data.
Probable Cause: C-Alkylation Competing with O-Alkylation
While O-alkylation is kinetically favored for phenoxides, under certain conditions, C-alkylation at the electron-rich ortho and para positions of the aromatic ring can become a significant competing pathway.
-
Scientific Rationale: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. "Harder" electrophiles and counterions that associate strongly with the oxygen (like Li⁺) can favor C-alkylation. High temperatures can also shift the balance from the kinetically favored O-alkylation product to the thermodynamically more stable C-alkylation product.
-
Solution:
-
Moderate Reaction Conditions: Avoid excessively high temperatures. Run the reaction at the lowest temperature that gives a reasonable rate.
-
Use a Polar Aprotic Solvent: Solvents like DMF and DMSO favor O-alkylation.
-
Consider Phase-Transfer Catalysis (PTC): PTC is an exceptionally effective technique for promoting selective O-alkylation.[5] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the phenoxide from the aqueous/solid phase into the organic phase, where it is highly reactive and sterically shielded, favoring attack by the oxygen.[6]
-
Workflow for Troubleshooting Low Yield / Side Products
Caption: Troubleshooting workflow for fluorinated phenol methylation.
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine atoms on the phenol ring affect methylation?
The position and number of fluorine atoms have a profound impact due to their inductive electron-withdrawing effects.
-
Ortho/Para-Fluorine: Fluorines at these positions have the strongest effect on increasing the phenol's acidity, making deprotonation easier. However, they also most strongly decrease the nucleophilicity of the resulting phenoxide. Furthermore, an ortho-fluorine atom can introduce significant steric hindrance, potentially slowing the SN2 attack.
-
Meta-Fluorine: A fluorine atom at the meta position has a less pronounced effect on both acidity and phenoxide nucleophilicity compared to ortho/para substitution.
-
Multiple Fluorines: As more fluorine atoms are added (e.g., in tetra- or pentafluorophenol), the phenol becomes extremely acidic, but the phenoxide becomes an exceptionally poor nucleophile. For these substrates, highly reactive methylating agents and forcing conditions may be necessary.
Q2: What is the best general-purpose base for deprotonating fluorinated phenols?
There is no single "best" base, as the optimal choice depends on the specific substrate's acidity and the overall reaction conditions. However, a tiered approach is recommended.
| Base | pKa (Conjugate Acid) | Suitability & Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Suitable for highly acidic phenols (e.g., dinitro- or pentafluorophenol). Often used in polar aprotic solvents like DMF or acetone. May be insufficient for less activated phenols. |
| Sodium Hydroxide (NaOH) | ~15.7 | Effective for many phenols. Often used in aqueous/organic biphasic systems, making it ideal for Phase-Transfer Catalysis (PTC).[7] |
| Potassium tert-Butoxide (KOtBu) | ~19 | A strong, non-nucleophilic base suitable for ensuring complete deprotonation in anhydrous organic solvents like THF. |
| Sodium Hydride (NaH) | ~36 | An extremely strong, irreversible base that ensures quantitative deprotonation. Requires strictly anhydrous conditions and careful handling. The byproduct is H₂ gas. |
Q3: Which methylating agent should I choose?
The choice involves a trade-off between reactivity, safety, and cost.
| Methylating Agent | Pros | Cons | Typical Conditions |
| Methyl Iodide (CH₃I) | Good reactivity, commercially available. | Volatile, toxic, potential alkylating agent. | K₂CO₃ in Acetone/DMF, or NaH in THF. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Highly reactive, cost-effective. | Extremely toxic and carcinogenic. Must be handled with extreme care.[8] | K₂CO₃ or NaOH in various solvents. |
| Dimethyl Carbonate (DMC) | "Green" reagent, low toxicity, affordable.[9] | Lower reactivity, often requires higher temperatures (>120 °C) or catalysis.[8][10] | K₂CO₃, high temperature, often with PTC. |
| Trimethylsilyldiazomethane (TMS-DM) | Safer alternative to diazomethane, clean reactions.[11] | Expensive, requires specific activation (e.g., with methanol). | Often used for analytical derivatization. |
Q4: When is Phase-Transfer Catalysis (PTC) the right choice?
PTC is an ideal strategy when you are facing issues with:
-
Poor selectivity (i.e., C-alkylation).
-
Slow reaction rates due to poor solubility of the phenoxide salt in the organic solvent.
-
The need to use milder bases like NaOH or K₂CO₃ in a biphasic system.
By using a catalyst like tetrabutylammonium bromide (TBAB), you can achieve high yields under milder conditions than in a homogenous system.[5][6]
Williamson Ether Synthesis Mechanism & PTC Role
Caption: Phase-Transfer Catalysis in Williamson Ether Synthesis.
References
- Vertex AI Search. (n.d.). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts.
- Vertex AI Search. (n.d.). Williamson Ether Synthesis.
- ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters.
- Caltech Authors. (n.d.). Methylation of alcohols with diazomethane.
- Vertex AI Search. (n.d.). The Williamson Ether Synthesis.
- Vertex AI Search. (n.d.). Williamson Ether Synthesis.
- Vershilova, S.V., Kornilov, V.V., Tsyrulnikova, A.S., Popova, L.M., & Lebedeva, N.V. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes, 136, 1-2.
- NIH. (n.d.). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination.
- PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4).
- Vertex AI Search. (n.d.). Industrial Phase-Transfer Catalysis.
- Journal of the American Chemical Society. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates.
- ResearchGate. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Request PDF.
- ResearchGate. (n.d.). Different methylating agents used for O-methylation of phenolic compounds.
- PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-23.
- PubMed. (n.d.). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format.
- NIH. (n.d.). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications.
- ResearchGate. (n.d.). ChemInform Abstract: Chiral Anion Phase-Transfer Catalysis Applied to the Direct Enantioselective Fluorinative Dearomatization of Phenols.
- Vertex AI Search. (n.d.). Methylation of chlorinated phenols using oxonium chemistry for their analysis by EI-GC-MS.
- Organic & Biomolecular Chemistry. (n.d.). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols.
- Chemistry Stack Exchange. (2018). Methylation of nitroalkanes with diazomethane.
- Caltech Authors. (n.d.). Methylation of Alcohols with Diazomethane.
- Google Patents. (n.d.). US3446856A - Methylation of phenols.
- PMC - NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ResearchGate. (n.d.). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.
- Semantic Scholar. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations.
- Semantic Scholar. (2012). A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate.
- IRIS. (n.d.). A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor.
- PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.
- NIH. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling.
- ResearchGate. (2023). (PDF) para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination.
- DASH (Harvard). (n.d.). Deoxyfluorination of Phenols.
- PMC - NIH. (n.d.). Bacterial Methylation of Chlorinated Phenols and Guaiacols: Formation of Veratroles from Guaiacols and High-Molecular-Weight Chlorinated Lignin.
- Vertex AI Search. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination.
- ResearchGate. (2024). Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics.
- Maternal, Child and Adolescent Health. (2024). Prenatal exposure to environmental phenols and phthalates and altered patterns of DNA methylation in childhood.
- PMC. (n.d.). Current Challenges of Methylation-Based Liquid Biopsies in Cancer Diagnostics.
- Elsevier Enhanced - UNIUD. (n.d.). Challenges in promoter methylation analysis in the new era of translational oncology: a focus on liquid biopsy.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
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- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phasetransfer.com [phasetransfer.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. iris.unive.it [iris.unive.it]
- 9. researchgate.net [researchgate.net]
- 10. A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 11. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-2-methylanisole Synthesis
Welcome to the dedicated technical support center for the synthesis of 4-Fluoro-2-methylanisole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, is most commonly achieved via the Balz-Schiemann reaction.[1][2] This process involves the diazotization of 3-Fluoro-6-methylaniline followed by thermal decomposition of the resulting diazonium salt. While conceptually straightforward, this reaction pathway is sensitive to a number of parameters that can significantly impact yield and purity.
This guide will walk you through the critical aspects of the synthesis, from starting material quality to final product purification, with a focus on practical, actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in the synthesis of this compound via the Balz-Schiemann reaction?
The most critical initial step is the diazotization of the starting material, 3-Fluoro-6-methylaniline . This reaction is highly sensitive to temperature and the purity of the reagents. Incomplete diazotization will lead to a significant reduction in the final product yield and the formation of difficult-to-remove impurities.
The reaction involves treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or fluoroboric acid.[3][4] Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the Balz-Schiemann reaction for this compound synthesis can stem from several factors throughout the process. Here's a breakdown of potential issues and how to address them:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Diazotization | As mentioned in Q1, this is a primary culprit. If the diazonium salt is not formed efficiently, the subsequent fluorination step will be compromised. | Ensure the reaction temperature is strictly maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the amine. |
| Premature Decomposition of Diazonium Salt | Diazonium salts are thermally unstable.[5] If the temperature rises during diazotization or if the salt is not used promptly, it can decompose, leading to byproducts. | Use the prepared diazonium salt immediately in the next step. Avoid letting the reaction mixture warm up at any stage before the intended thermal decomposition. |
| Inefficient Thermal Decomposition | The final step of the Balz-Schiemann reaction requires heating to decompose the diazonium tetrafluoroborate salt.[1] If the temperature is too low or the heating time is insufficient, the conversion to this compound will be incomplete. | Optimize the decomposition temperature. A gentle heating range of 40–70°C is often effective.[1] Monitor the reaction for the cessation of nitrogen gas evolution, which indicates the completion of the reaction. |
| Moisture Contamination | The presence of water can interfere with the reaction, particularly the stability of the fluorinating agent and the diazonium salt. | Use anhydrous solvents and reagents wherever possible. Ensure all glassware is thoroughly dried before use. |
Q3: I am observing the formation of significant impurities. What are they and how can I minimize them?
The most common impurities in this synthesis are phenolic byproducts and azo compounds.
-
Phenolic Impurities: These arise from the reaction of the diazonium salt with water. The aryl cation intermediate generated during decomposition can be trapped by water molecules, leading to the formation of 3-Fluoro-6-methylphenol.
-
Mitigation: As highlighted above, minimizing water content is key. Conducting the reaction under anhydrous conditions can significantly reduce the formation of these impurities.
-
-
Azo Compounds: These are formed by the coupling of the diazonium salt with unreacted starting amine or other electron-rich aromatic species.
-
Mitigation: Ensure complete diazotization by using a slight excess of sodium nitrite and acid. The slow and controlled addition of the nitrite solution also helps to prevent localized high concentrations of unreacted amine.
-
Q4: What is the best method for purifying the final product, this compound?
The crude product is typically an oil that can be purified by distillation under reduced pressure .[6] Before distillation, it is advisable to perform a work-up procedure to remove acidic and basic impurities. This usually involves:
-
Extraction: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash it sequentially with a dilute aqueous acid solution (to remove any remaining amine), a dilute aqueous base solution (to remove phenolic byproducts), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: Distill the resulting crude oil under vacuum to obtain the pure this compound.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the synthesis.
Guide 1: Low Yield of Diazonium Tetrafluoroborate Precipitate
A low yield of the intermediate diazonium tetrafluoroborate salt directly translates to a low final product yield.
Caption: Troubleshooting low diazonium salt yield.
Guide 2: Uncontrolled or Explosive Decomposition of Diazonium Salt
The thermal decomposition of aryl diazonium tetrafluoroborates can be hazardous if not controlled properly.[5]
Caption: Managing diazonium salt decomposition.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Step 1: Diazotization of 3-Fluoro-6-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-6-methylaniline (1 equivalent) in a solution of fluoroboric acid (HBF₄, ~48% in water, 2.5-3 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. A precipitate of the diazonium tetrafluoroborate salt should form.
Step 2: Thermal Decomposition
-
Filter the precipitated diazonium salt and wash it with a small amount of cold water, followed by cold methanol, and then diethyl ether.
-
Carefully dry the salt under vacuum at room temperature. Caution: Dry diazonium salts can be explosive and should be handled with extreme care.
-
Gently heat the dry diazonium salt in a flask equipped with a condenser. The decomposition will be evident by the evolution of nitrogen gas.[1] A controlled heating rate is crucial to prevent a runaway reaction.
-
Once the gas evolution ceases, the reaction is complete. The crude this compound will remain as an oil.
Step 3: Purification
-
Cool the reaction flask to room temperature.
-
Dissolve the crude product in diethyl ether.
-
Wash the ether solution sequentially with 5% aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain pure this compound.
Caption: Synthesis workflow for this compound.
References
- BenchChem. (n.d.). Troubleshooting low yield in heterocycle fluorination reactions.
- BenchChem. (n.d.). Troubleshooting common issues in fluorination reactions of cycloheptanes.
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- BenchChem. (n.d.). Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
- Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
- WordPress. (n.d.). Specific Solvent Issues with Fluorination.
- GlaxoSmithKline. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Thermo Orion. (n.d.). Troubleshooting Guide.
- University of Cambridge. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group.
- PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydroxy anisole.
- Luxichem. (n.d.). 2,3,5,6-TETRAFLUORO-4-METHYLANISOLE.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (n.d.).
- Autech. (n.d.). What are the applications and preparation methods of 4-Fluoroanisole in organic synthesis?.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- ChemicalBook. (2022). 2-FLUORO-4-METHYLANISOLE | 399-55-3.
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
- BenchChem. (n.d.). Synthesis routes of 2-Methylanisole.
- Cheméo. (n.d.). Chemical Properties of 2-Fluoro-4-methylanisole (CAS 399-55-3).
- ChemicalBook. (n.d.). 4-Methylanisole synthesis.
- Chemsrc. (n.d.). 2-Fluoro-4-methylanisole | CAS#:399-55-3.
- ResearchGate. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
- Studylib. (n.d.). Methyl Orange Synthesis: Diazo Coupling Lab Manual.
- Santa Cruz Biotechnology. (n.d.). 2-Fluoro-4-methylanisole | CAS 399-55-3.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2).
- ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF.
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- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
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- 4. Diazotisation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102146023A - Method for preparing p-fluoro anisole - Google Patents [patents.google.com]
Troubleshooting guide for the synthesis of substituted anisoles.
Welcome to the technical support center for the synthesis of substituted anisoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the preparation of these valuable compounds. Here, we move beyond simple protocols to address the complex interplay of reagents, conditions, and mechanistic pathways that determine the success of your synthesis. Our focus is on providing field-proven insights and logical, evidence-based solutions to common experimental hurdles.
Core Principles: The Williamson Ether Synthesis for Anisoles
The Williamson ether synthesis is the most robust and widely used method for preparing substituted anisoles.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The core transformation involves the deprotonation of a substituted phenol to form a potent nucleophile, the phenoxide ion, which then attacks a methylating agent (like methyl iodide or dimethyl sulfate) to form the desired anisole product.
Understanding the SN2 mechanism is critical for troubleshooting. The reaction occurs in a single, concerted step where the phenoxide attacks the electrophilic carbon of the alkylating agent from the backside, displacing the leaving group.[3][4] This mechanistic requirement dictates the optimal choice of reagents and conditions.
Caption: General mechanism of the Williamson ether synthesis for anisoles.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of substituted anisoles in a practical, question-and-answer format.
Low or No Yield
Q1: My reaction isn't working. After 8 hours, TLC and LC-MS analysis show only my starting phenol. What went wrong?
This is a classic symptom of failed phenoxide formation. The hydroxyl proton of a phenol must be removed to generate the far more nucleophilic phenoxide ion. If no reaction occurs, the issue almost certainly lies with the choice or handling of your base.
-
Causality: The acidity of phenols can vary significantly based on the electronic nature of their substituents. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase acidity, while electron-donating groups (e.g., -alkyl, -OR) decrease it. A base that is too weak will not sufficiently deprotonate the phenol, leading to reaction failure.[5]
-
Actionable Solutions:
-
Assess Base Strength: For common phenols, moderate bases like potassium carbonate (K₂CO₃) are often sufficient. For less acidic phenols (those with electron-donating groups), a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required.[1][5] For very unreactive or sterically hindered phenols, a powerful, non-nucleophilic base like sodium hydride (NaH) can be used, which irreversibly deprotonates the alcohol by releasing hydrogen gas.[4][6]
-
Check Reagent Quality: Ensure your base is not old or hydrated. Anhydrous conditions are preferable, especially when using reagents like NaH.
-
Solvent Considerations: Ensure your solvent is appropriate. Polar aprotic solvents like DMF, acetonitrile, or DMSO are generally preferred as they do not excessively solvate the phenoxide, leaving it more available to react.[2][5]
-
Q2: My reaction worked, but the final yield is consistently below 30%. Where am I losing my product?
Low yields can stem from several factors beyond initial deprotonation, including competing side reactions, suboptimal conditions, or issues during workup and purification.[5]
-
Causality & Solutions:
-
Incomplete Reaction: A typical Williamson synthesis runs for 1-8 hours at 50-100 °C.[1][2] If your phenol is sterically hindered or your methylating agent is less reactive (e.g., methyl chloride vs. methyl iodide), you may need to increase the reaction time or temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Side Reactions: The most common yield-reducing side reactions are elimination (E2) and C-alkylation. These are discussed in detail in Q3 and Q4.
-
Workup Losses: Anisoles are often purified by extraction. Ensure you are using the correct organic solvent and that the pH of the aqueous layer is adjusted to ensure all byproducts (like unreacted phenol) are in a form that is easily separated. Unreacted phenol can be removed by washing the organic layer with a basic aqueous solution (e.g., 1M NaOH).[7]
-
Purification Losses: Substituted anisoles can be volatile. If purifying by distillation or removing solvent under reduced pressure, be mindful of temperature and vacuum to avoid product loss.[8]
-
Side Product Formation
Q3: My mass spec shows a byproduct corresponding to the elimination of my alkylating agent. How do I favor the desired SN2 reaction?
This is a clear indication that the E2 (elimination) pathway is competing with the SN2 (substitution) pathway.[9] This is the most significant limitation of the Williamson synthesis.[3] The phenoxide is not only a good nucleophile but also a strong base.
-
Causality: The SN2 reaction is highly sensitive to steric hindrance.[10] While this is less of a concern when synthesizing anisoles (using a methylating agent), it becomes the dominant problem when attempting to synthesize ethers from secondary or tertiary alkyl halides. For anisole synthesis, this problem is rare but can occur if using a more complex or substituted methylating agent.
-
Actionable Solutions:
-
Alkylating Agent Choice: Always use a methyl or primary alkyl halide for this synthesis. [4] Methyl iodide (CH₃I) is generally more reactive than methyl bromide (CH₃Br), which is more reactive than methyl chloride (CH₃Cl), due to the leaving group ability (I⁻ > Br⁻ > Cl⁻).[4][11] Dimethyl sulfate is another excellent and common methylating agent.[12]
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[9] Elimination reactions typically have a higher activation energy and are more favored at elevated temperatures.
-
Strategic Disconnection: If you are trying to make a more complex ether (e.g., an ethyl phenyl ether), always choose the pathway where the phenoxide attacks the less sterically hindered halide. For example, to make ethyl phenyl ether, react sodium phenoxide with ethyl iodide, NOT sodium ethoxide with bromobenzene.
-
Caption: Competing Sₙ2 and E2 pathways in ether synthesis.
Q4: I've isolated an isomer where the methyl group is attached to the aromatic ring instead of the oxygen. What is this, and how can I prevent it?
You have observed C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, the desired reaction) and the aromatic ring, typically at the ortho and para positions (C-alkylation, the side reaction).[1][2]
-
Causality: The selectivity between O- and C-alkylation is highly dependent on the reaction conditions. "Harder" electrophiles and conditions that favor free, highly reactive anions tend to promote O-alkylation. "Softer" electrophiles and conditions that promote ion-pairing can lead to more C-alkylation.
-
Actionable Solutions:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are known to strongly solvate the cation (e.g., K⁺) but leave the phenoxide anion "bare" and highly reactive. This high reactivity favors attack at the more electronegative oxygen atom, promoting O-alkylation.[5] Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially increasing the relative amount of C-alkylation.
-
Temperature: Higher temperatures can sometimes increase the amount of C-alkylation. Running the reaction at the lowest temperature required for a reasonable rate is advisable.
-
Reagent Selection & Optimization
Q5: How do I choose the right base for my substituted phenol?
The choice of base is a critical parameter that should be tailored to your specific substrate.
| Base | Strength | Common Use Case | Considerations |
| Potassium Carbonate (K₂CO₃) | Weak | Phenols with electron-withdrawing groups (e.g., nitrophenols, halophenols). | Often requires higher temperatures or longer reaction times. Very safe and easy to handle. |
| Sodium Hydroxide (NaOH) | Strong | General-purpose base for a wide range of phenols.[12] | Can introduce water into the reaction, which may not be ideal for all substrates. |
| Sodium Hydride (NaH) | Very Strong | Electron-rich, sterically hindered, or otherwise unreactive phenols.[6] | Highly reactive with water and protic solvents; requires anhydrous conditions.[4] |
Q6: When should I consider using a phase-transfer catalyst?
A phase-transfer catalyst (PTC) is essential when your reactants are in two different, immiscible phases.[13] For example, if you are using an aqueous solution of sodium hydroxide and your phenol/alkylating agent are in an organic solvent like toluene.
-
Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), transports the hydroxide or phenoxide ion from the aqueous phase into the organic phase, allowing it to react.[2][14]
-
Application: This technique is particularly valuable in industrial-scale syntheses as it avoids the need for expensive, anhydrous polar aprotic solvents and allows for the use of inexpensive bases like aqueous NaOH.[1][15] It can dramatically increase reaction rates in biphasic systems.[16]
Experimental Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl
This protocol details a representative synthesis using standard laboratory techniques.
Reactants:
-
4-phenylphenol: 1.70 g (10.0 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous: 2.07 g (15.0 mmol)
-
Methyl Iodide (CH₃I): 0.75 mL (12.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (10.0 mmol) and anhydrous potassium carbonate (15.0 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add methyl iodide (12.0 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-methoxy-1,1'-biphenyl.
References
- Wikipedia. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- chemeurope.com. Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Lumen Learning. Williamson ether synthesis. [Link]
- Francis Academic Press.
- ResearchGate. One-Step Preparation of Some 3-Substituted Anisoles. [Link]
- University of Calgary. Ch24: ArOH to ArOR. [Link]
- Pearson+.
- Organic Syntheses. Anisole. [Link]
- PubMed. Preparation of fully substituted anilines for the synthesis of functionalized indoles. [Link]
- askIITians.
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- ResearchGate.
- Reddit.
- Vedantu. Give three methods of preparation of anisole class 11 chemistry CBSE. [Link]
- Semantic Scholar.
- IAJPR. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
- ResearchGate.
- JETIR.
- YouTube. Making anisole. [Link]
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- 12. Describe two ways to prepare anisole from benzene. | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: Minimizing Isomeric Byproducts
Welcome to the Technical Support Center for troubleshooting and minimizing the formation of isomeric byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling isomer formation during chemical synthesis. We will move beyond theoretical concepts to offer practical, field-proven strategies to enhance the purity and yield of your target molecules.
The Challenge of Isomerism in Synthesis
Isomers, molecules with the same molecular formula but different arrangements of atoms, present a significant challenge in chemical and pharmaceutical development.[1][2][3] The presence of undesired isomers can lead to reduced efficacy, altered pharmacokinetic properties, and even toxicity in drug candidates.[3][][5][6][7] Therefore, controlling their formation is paramount for ensuring product safety and quality.[][8]
This guide provides a structured approach to diagnosing and resolving issues related to the formation of common isomeric byproducts, including constitutional isomers and stereoisomers (enantiomers and diastereomers).
Part 1: Troubleshooting Guide - Controlling Isomer Ratios
This section is organized by key experimental parameters that influence the formation of isomeric byproducts. For each parameter, we will explore the underlying principles and provide a step-by-step troubleshooting workflow.
Issue 1: Unfavorable Regioselectivity (Constitutional Isomers)
Regioselectivity refers to the preference for bond formation at one position over another, leading to different constitutional isomers.[9][10][11] A common example is the formation of ortho-, meta-, and para-substituted products in electrophilic aromatic substitution.
Causality & Troubleshooting Workflow
The distribution of constitutional isomers is often governed by a combination of electronic and steric factors, which can be influenced by reaction conditions.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity in a chemical reaction.
Step-by-Step Troubleshooting:
-
Catalyst/Reagent Modification: The choice of catalyst or reagent is often the most critical factor.[12][13][14][15]
-
Lewis Acids: In reactions like Friedel-Crafts acylation, the size and strength of the Lewis acid can significantly impact isomer distribution.[16][17] For instance, a bulkier Lewis acid may favor substitution at a less sterically hindered position.
-
Ligand Modification: In transition-metal-catalyzed reactions, modifying the ligands on the metal center can alter the steric and electronic environment, thereby influencing regioselectivity.
-
-
Solvent Screening: The solvent can influence reaction outcomes by stabilizing or destabilizing reaction intermediates and transition states.[18][19][20]
-
Polarity: Screen a range of solvents with varying polarities. Polar solvents may favor the formation of more polar intermediates, leading to a different isomer ratio.
-
Coordinating Ability: Solvents that can coordinate to the catalyst or reagents may alter their reactivity and selectivity.
-
-
Temperature Optimization (Kinetic vs. Thermodynamic Control): The reaction temperature determines whether the product distribution is under kinetic or thermodynamic control.[21][22][23][24][25]
-
Kinetic Control (Low Temperature): At lower temperatures, the reaction is typically irreversible, and the major product is the one that is formed fastest (lowest activation energy).[23][24][25]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reaction may become reversible, allowing equilibrium to be established. The major product will be the most stable isomer.[21][23][24]
Control Type Temperature Reaction Time Major Product Kinetic Low Short Fastest forming Thermodynamic High Long Most stable -
-
Order of Addition: The sequence in which reagents are added can influence local concentrations and, consequently, the product ratio. Experiment with adding the catalyst to the substrate versus adding the substrate to the catalyst.
Issue 2: Poor Stereoselectivity (Enantiomers & Diastereomers)
Stereoselectivity is the preferential formation of one stereoisomer over another.[9][10] This is a critical consideration in pharmaceutical synthesis, where different enantiomers can have vastly different biological activities.[3][][5][6]
Causality & Troubleshooting Workflow
Achieving high stereoselectivity, particularly enantioselectivity, often requires the use of chiral catalysts, reagents, or auxiliaries that create a chiral environment during the reaction.
Diagram: Strategies for Stereoselective Synthesis
Sources
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- 25. chem.libretexts.org [chem.libretexts.org]
Stability of 4-Fluoro-2-methylanisole under acidic and basic conditions.
Welcome to the technical support center for 4-Fluoro-2-methylanisole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its stability under both acidic and basic conditions. Our goal is to provide you with the expertise and practical insights needed to anticipate and resolve challenges in your experiments.
Introduction: Understanding the Chemistry of this compound
This compound is an aryl alkyl ether, a class of compounds generally noted for their chemical stability, which makes them excellent solvents and intermediates in organic synthesis.[1] However, under certain acidic or basic conditions, the ether linkage and the carbon-fluorine bond can become susceptible to cleavage or substitution. Understanding the potential degradation pathways is crucial for designing robust experimental protocols and interpreting unexpected results.
The primary modes of degradation for aryl ethers are acid-catalyzed cleavage of the ether bond and, for fluoroaromatics, nucleophilic aromatic substitution (SNAr).[1][2] This guide will delve into the practical implications of these mechanisms.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Disappearance of Starting Material in Acidic Media
Scenario: You are running a reaction in the presence of a strong acid (e.g., HBr, HI, or even strong protic acids in polar solvents), and you observe a significant loss of this compound, even at moderate temperatures.
Potential Cause: Acid-Catalyzed Ether Cleavage
Ethers are susceptible to cleavage by strong acids, particularly hydrogen halides like HBr and HI.[3][4] The reaction proceeds via protonation of the ether oxygen, which makes the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack by the halide ion.[1] For an aryl alkyl ether like this compound, this cleavage will always yield a phenol and an alkyl halide because the aromatic ring is not susceptible to SN2 attack.[1][5]
Troubleshooting Steps:
-
Re-evaluate Acid Choice: If possible, substitute strong hydrogen halides with non-nucleophilic strong acids (e.g., trifluoroacetic acid, methanesulfonic acid) if the goal is simply to have an acidic medium without cleaving the ether.[1]
-
Control Temperature: Ether cleavage is temperature-dependent. Running the reaction at a lower temperature may significantly reduce the rate of degradation.
-
Limit Excess Acid: Use the minimum stoichiometric amount of acid required for your reaction to proceed.
-
Monitor for Byproducts: Analyze your reaction mixture for the presence of 4-fluoro-2-methylphenol, the expected cleavage product. This can be done using techniques like HPLC, GC-MS, or NMR.
Issue 2: Formation of an Unknown Impurity in Basic Conditions, Especially with Nucleophiles
Scenario: You are performing a reaction under basic conditions (e.g., using NaOH, KOH, or other strong bases) in the presence of nucleophiles (e.g., amines, alkoxides), and you detect a new compound with a mass corresponding to the substitution of the fluorine atom.
Potential Cause: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the aromatic ring of this compound can be susceptible to nucleophilic aromatic substitution, especially when the ring is rendered electron-deficient.[2] While the methoxy and methyl groups are generally electron-donating, the high electronegativity of fluorine can make the carbon it is attached to sufficiently electrophilic for attack by a strong nucleophile.[6][7] The presence of strong electron-withdrawing groups ortho or para to the fluorine would significantly accelerate this reaction, but it can still occur under forcing conditions without them.[8]
Troubleshooting Steps:
-
Identify the Nucleophile: The first step is to identify the nucleophile that is displacing the fluoride. This could be your intended reagent or even the hydroxide ion from the base.
-
Modify Reaction Conditions:
-
Lower the Temperature: SNAr reactions are typically accelerated by heat.
-
Use a Weaker Base: If the base is not a reactant, consider using a non-nucleophilic base (e.g., DBU, proton sponge) or a weaker inorganic base (e.g., K₂CO₃).
-
Protect the Nucleophile: If the nucleophile is part of your desired reactant, it may not be possible to change it. In such cases, optimizing for shorter reaction times and lower temperatures is key.
-
-
Solvent Choice: The choice of solvent can influence the rate of SNAr. Aprotic polar solvents (e.g., DMF, DMSO) can accelerate this reaction. Consider less polar alternatives if your reaction chemistry allows.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound stable to aqueous acidic and basic workups?
A1: Generally, this compound is stable to routine aqueous workups with dilute acids (e.g., 1M HCl) and bases (e.g., saturated NaHCO₃, 1M NaOH) at room temperature for short periods. However, prolonged exposure or heating with concentrated acids or bases can lead to the degradation pathways described above.
Q2: What are the likely degradation products of this compound under harsh acidic conditions?
A2: Under harsh acidic conditions, particularly with strong nucleophilic acids like HBr or HI, the primary degradation products will be 4-fluoro-2-methylphenol and methyl halide (methyl bromide or methyl iodide).[5]
Q3: Can the C-F bond be cleaved under acidic or basic conditions?
A3: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry and is generally very stable.[9] Cleavage of the C-F bond is unlikely under typical acidic or basic conditions. Degradation is more likely to occur at the ether linkage (acid-catalyzed) or through displacement of the fluorine via SNAr (base-catalyzed with a nucleophile).
Q4: How can I monitor the stability of this compound in my reaction?
A4: The most common and effective method for monitoring the stability of a small molecule like this compound is High-Performance Liquid Chromatography (HPLC).[10][11] A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[12] Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[13]
Part 3: Experimental Protocols and Data
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[12][14]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid sample in an oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber.
-
Analyze by HPLC at various time points.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method to analyze all samples.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Data Summary Table (Hypothetical Results)
| Condition | Time (hours) | This compound Assay (%) | Major Degradant(s) |
| 1M HCl, 60°C | 24 | 85.2 | Peak at RRT ~0.8 (likely 4-fluoro-2-methylphenol) |
| 1M NaOH, 60°C | 24 | 98.5 | Minor unknown peak at RRT ~1.2 |
| 3% H₂O₂, RT | 24 | 99.1 | No significant degradation |
| 80°C (solid) | 48 | 99.5 | No significant degradation |
| Photolytic | 24 | 99.3 | No significant degradation |
RRT = Relative Retention Time
Part 4: Visualizing Degradation Pathways
Acid-Catalyzed Ether Cleavage
Under strong acidic conditions, the ether oxygen is protonated, followed by nucleophilic attack on the methyl group.
Caption: Acid-catalyzed cleavage of this compound.
Base-Induced Nucleophilic Aromatic Substitution (SNAr)
With a strong nucleophile under basic conditions, the fluorine atom can be displaced.
Caption: SNAr pathway for this compound.
References
- Westin, J. Cleavage of Ethers - Organic Chemistry.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024).
- Pharma Stability. Troubleshooting & Pitfalls.
- Chemistry LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage. (2023).
- Wikipedia. Ether cleavage.
- Murphy, C. D. Biodegradation and biotransformation of organofluorine compounds. (2019).
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- YouTube. Reactions of Anisole | Nitration | Halogenation | Friedel Craft's Acylation | Acidic Hydrolysis. (2023).
- LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- Separation Science. Analytical Techniques In Stability Testing.
- PubMed. Anaerobic degradation of fluorinated aromatic compounds.
- Organic Chemistry Tutor. Cleavage of Ethers with Acids.
- IPA. Stability Studies and Testing of Pharmaceuticals: An Overview.
- KCAS Bio. Unstable Small Molecule Therapeutic Analysis. (2020).
- MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
- Chemistry Stack Exchange. Acid hydrolysis of Birch-reduced Anisole. (2022).
- Research With Rutgers. Anaerobic degradation of fluorinated aromatic compounds.
- PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020).
- ACS Publications. Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. (2018).
- Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.
- ResearchGate. (PDF) Degradation and Transformation of Organic Fluorine Compounds.
- R Discovery. Aryl Ether Cleavage by Group 9 and 10 Transition Metals: Stoichiometric Studies of Selectivity and Mechanism. (2015).
- ResearchGate. Anisole hydrolysis in high temperature water | Request PDF.
- PubMed. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016).
- Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- YouTube. Nucleophilic Aromatic Substitution. (2019).
- Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. (2023).
- RSC Publishing. Anisole hydrolysis in high temperature water.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
- ResearchGate. Reaction of anisole under hydrothermal basic conditions into phenol and MeOH.
- Penn State Research Database. Anisole hydrolysis in high temperature water. (2013).
- Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations.
- Cheméo. Chemical Properties of this compound (CAS 399-54-2).
- Chemguide. Hydrolysing esters.
- Element. Conducting A Medical Device Stability Study A Practical Guide.
- Chemsrc. 2-Fluoro-4-methylanisole | CAS#:399-55-3.
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- 3. jackwestin.com [jackwestin.com]
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Technical Support Center: Chromatographic Separation of 4-Fluoro-2-methylanisole Isomers
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of separating positional isomers of 4-Fluoro-2-methylanisole. In pharmaceutical development, the precise separation and quantification of isomers are not merely analytical exercises; they are critical quality attributes that directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of even minor isomeric impurities can lead to unforeseen side effects or reduced therapeutic activity.[1]
This document provides in-depth, field-proven insights through a practical question-and-answer format, addressing common issues from method development to troubleshooting.
Frequently Asked Questions (FAQs): Method Development
This section addresses the foundational questions and strategic decisions required to build a robust separation method for this compound and its related positional isomers.
Q1: Why is the separation of this compound isomers so challenging?
Positional isomers, such as this compound and its counterparts (e.g., 2-Fluoro-4-methylanisole), possess the same molecular formula (C₈H₉FO) and molecular weight.[3][4] They differ only in the substitution pattern on the benzene ring. This structural similarity results in nearly identical physicochemical properties, including hydrophobicity, polarity, and volatility.[5]
Standard reversed-phase chromatography, which primarily separates compounds based on hydrophobic interactions, often fails to resolve these isomers because their hydrophobicity is so similar.[5][6] Achieving separation requires a chromatographic system that can exploit more subtle differences in their molecular structure and electronic properties.
Q2: What is the recommended starting point for HPLC column selection?
For separating aromatic positional isomers, the choice of stationary phase is the most critical factor. While a standard C18 column is the workhorse of reversed-phase chromatography, it is often not the optimal choice here.
Primary Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) Columns
A column with a phenyl-based stationary phase is the most logical and effective starting point.[7][8]
-
Mechanism of Action: Unlike C18 columns that rely solely on hydrophobic interactions, phenyl columns introduce an alternative separation mechanism: π-π interactions .[7][9] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of the fluoro-methylanisole isomers. Subtle differences in the electron distribution and dipole moments of the isomers, caused by the varying positions of the fluorine and methyl groups, lead to differential retention.[9]
-
PFP Columns: Pentafluorophenyl (PFP) columns offer even more diverse interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them exceptionally powerful for separating halogenated aromatic compounds.[8]
A comparison of stationary phase interaction capabilities is summarized below.
| Stationary Phase | Primary Interaction | Secondary Interactions | Suitability for Aromatic Isomers |
| C18 (Octadecylsilane) | Hydrophobic | Shape Selectivity (minor) | Low to Moderate |
| Phenyl-Hexyl | Hydrophobic, π-π Interactions | Dipole-Dipole, Shape Selectivity | High (Recommended) |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, Dipole-Dipole | Hydrogen Bonding, Shape Selectivity | Very High (Excellent Alternative) |
Q3: How should I approach mobile phase development for this separation?
Mobile phase optimization is crucial for fine-tuning the selectivity of your chosen column.[10] The goal is to find a solvent system that maximizes the subtle interaction differences between the isomers and the stationary phase.
-
Solvent Selection (Acetonitrile vs. Methanol): A mixture of water and an organic modifier is standard for reversed-phase HPLC.[5]
-
Acetonitrile (ACN): Generally preferred as the initial organic modifier. Its lower viscosity results in higher column efficiency and lower backpressure.[5] ACN is a polar aprotic solvent and can participate in dipole-dipole interactions, which can be beneficial for selectivity.[5]
-
Methanol (MeOH): A polar protic solvent capable of hydrogen bonding.[5] While sometimes providing unique selectivity compared to ACN, its higher viscosity can lead to broader peaks. It is a valuable secondary option if ACN fails to provide adequate resolution.
-
-
Isocratic vs. Gradient Elution:
-
Scouting Run: Begin with an isocratic mobile phase, for example, 50:50 (v/v) Acetonitrile:Water.[5] This helps determine the approximate retention time of the isomers.
-
Optimization: If isomers co-elute or are poorly resolved, a shallow gradient elution is often necessary.[10][11] A shallow gradient (e.g., increasing the organic solvent by 0.5-1% per minute) increases the time the analytes spend interacting with the stationary phase, providing a better opportunity for separation.[5]
-
Q4: What is the optimal UV detection wavelength?
Aromatic compounds like this compound are strong UV absorbers. A UV-Vis or Diode Array Detector (DAD) is ideal. Based on the aromatic structure, a wavelength between 220 nm and 270 nm should provide a strong signal. It is recommended to run a UV scan of your analyte to determine the wavelength of maximum absorbance (λ-max) for the highest sensitivity.
Troubleshooting Guide: Resolving Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My peaks are co-eluting or have very poor resolution (Rs < 1.5).
This is the most common challenge when separating isomers.
-
Cause 1: Mobile phase is too strong. The analytes are moving through the column too quickly without sufficient time to interact with the stationary phase.[5]
-
Solution: Decrease the percentage of the organic modifier (e.g., from 50% ACN to 45% ACN) in your isocratic method. If using a gradient, make the gradient shallower or start at a lower initial percentage of the organic solvent.[5]
-
-
Cause 2: Insufficient selectivity of the chromatographic system. Your column and mobile phase combination is not capable of differentiating between the isomers.
-
Solution 1 (Optimize Mobile Phase): If using ACN, try switching to Methanol (or a ternary mixture of Water/ACN/MeOH). The different solvent properties may alter the selectivity.[5]
-
Solution 2 (Change Column): This is the most effective solution. If you are using a C18 column, switch to a Phenyl-Hexyl or PFP column as recommended above.[8] These columns provide alternative separation mechanisms beyond simple hydrophobicity.[7][9]
-
-
Cause 3: Column temperature is not optimized. Temperature can affect solvent viscosity and the kinetics of interaction between the analyte and the stationary phase.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often increase retention and may improve resolution, but can also increase backpressure.
-
Problem: My analyte peaks are tailing.
Peak tailing is often observed with aromatic or polar compounds and can compromise resolution and quantification.
-
Cause 1: Secondary interactions with the silica backbone. This is particularly common with basic analytes interacting with acidic silanol groups on the stationary phase.[12]
-
Solution: Add a mobile phase modifier. A small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) or a competitive base (e.g., 0.1% Triethylamine - TEA) can suppress these unwanted interactions and dramatically improve peak shape.[12] The choice depends on the nature of your analyte.
-
-
Cause 2: Column overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[12]
-
Solution: Prepare a 10-fold dilution of your sample and inject it again. If the peak shape improves, your original sample was overloaded. Reduce the injection volume or dilute the sample for future runs.[12]
-
-
Cause 3: Blocked column frit or extra-column dead volume.
Problem: My retention times are drifting or inconsistent.
-
Cause 1: Inadequately prepared mobile phase. If solvents are mixed manually, slight variations can lead to retention shifts. Air dissolved in the mobile phase can also cause pump performance issues.[5]
-
Solution: Use a gravimetric or precise volumetric approach for mobile phase preparation. Always degas the mobile phase using sonication or vacuum filtration before use.[13]
-
-
Cause 2: Column not properly equilibrated. The stationary phase requires time to equilibrate with the mobile phase.
-
Solution: Before starting a sequence, flush the column with the mobile phase for at least 10-15 column volumes, or until a stable baseline is achieved.[14]
-
-
Cause 3: Fluctuating column temperature.
-
Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[15]
-
Experimental Protocols & Workflows
Method Development Workflow
The logical progression for developing a separation method for this compound isomers is outlined below. This workflow emphasizes a systematic approach to achieving optimal resolution.
Caption: Workflow for HPLC method development.
Step-by-Step Protocol: HPLC Analysis of this compound Isomers
This protocol provides a robust starting point for your method development.
-
Instrumentation and Columns:
-
HPLC System with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
Recommended Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Reagents and Sample Preparation:
-
HPLC-grade Acetonitrile (Solvent A).
-
HPLC-grade Water (Solvent B).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in Acetonitrile. Dilute to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Acetonitrile and Water.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection to remove particulates.[14]
-
-
Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient Program | 40% A to 60% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or λ-max) |
| Run Time | 20 minutes |
-
Analysis Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% A) at 1.0 mL/min until a stable baseline is achieved (typically 15-20 minutes).[14]
-
Injection: Inject a blank (50:50 ACN:Water) to ensure the system is clean.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate the resulting peaks to determine retention times, peak areas, and calculate the resolution (Rs) between the isomeric peaks. A resolution value greater than 1.5 indicates baseline separation.
-
References
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 4-Fluoroanisole. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Veeprho. (2025).
- LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf Technologies.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs.
- Integrated Liner Technologies. (2024).
- NIST. (n.d.). This compound. NIST WebBook.
- NIST. (n.d.). 2-Fluoro-4-methylanisole. NIST WebBook.
- BenchChem. (2025). Application Note: Chiral Separation of 4'-Fluoro- 4-methylaminorex (4F-MAR)
- Solubility of Things. (n.d.).
- NACALAI TESQUE, INC. (n.d.).
Sources
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- 2. iltusa.com [iltusa.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. veeprho.com [veeprho.com]
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- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 15. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-methylanisole and 2-methylanisole for Researchers
In the landscape of synthetic chemistry, the selection of building blocks is a critical decision that dictates the trajectory of a research program. Anisole derivatives, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth comparative analysis of two such derivatives: 4-Fluoro-2-methylanisole and its non-fluorinated parent, 2-methylanisole. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their synthetic applications.
We will move beyond a simple cataloging of properties to explore the causal relationships between structure and function, grounding our discussion in established chemical principles and validated experimental protocols.
Physicochemical Properties: A Comparative Overview
The introduction of a single fluorine atom onto the aromatic ring imparts significant, predictable changes to the molecule's physical properties. This is primarily due to fluorine's high electronegativity and the resulting increase in molecular polarity and intermolecular forces.
The data presented below summarizes the key physicochemical differences. The decision to use one reagent over the other may be influenced by these fundamental characteristics, which affect reaction conditions, solvent choice, and purification strategies.
| Property | 2-Methylanisole | This compound | Scientific Rationale for Differences |
| Structure | The addition of a fluorine atom at the C4 position. | ||
| CAS Number | N/A | ||
| Molecular Formula | C₈H₁₀O[1] | C₈H₉FO[2] | Addition of one fluorine atom, removal of one hydrogen. |
| Molecular Weight | 122.16 g/mol [1] | 140.15 g/mol [2] | The atomic weight of fluorine (≈19) replaces hydrogen (≈1). |
| Boiling Point | 170-172 °C[3] | ~181 °C[4] | Increased molecular weight and polarity from the C-F bond lead to stronger dipole-dipole interactions, requiring more energy to enter the vapor phase. |
| Melting Point | -34.1 °C[3] | N/A | The melting point of this compound is not widely reported but is expected to be higher than that of 2-methylanisole due to potentially more ordered crystal packing. |
| Density | 0.985 g/mL at 25 °C[3] | ~1.0 g/cm³[4] | The higher mass of fluorine compared to hydrogen, packed into a similar volume, results in a slight increase in density. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[5] | Sparingly soluble in water; soluble in common organic solvents. | Both molecules are predominantly nonpolar, but the increased polarity of the fluorinated compound may slightly alter its solubility profile in polar organic solvents. |
Spectroscopic Signatures: Distinguishing Features
Spectroscopic analysis is fundamental to confirming the identity and purity of reagents and products. The fluorine atom in this compound provides unique handles for characterization, particularly in NMR spectroscopy.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: In 2-methylanisole, the aromatic protons present a complex multiplet pattern. For this compound, this pattern is further complicated by ¹H-¹⁹F coupling. Protons ortho and meta to the fluorine atom will appear as doublet of doublets (or more complex multiplets), providing clear evidence of fluorination. The aromatic proton between the methoxy and methyl groups (C3-H) will show a downfield shift in the fluorinated compound due to the deshielding effect of the adjacent fluorine.
-
¹³C NMR: The C-F bond causes a large, characteristic one-bond coupling constant (¹JCF ≈ 240-250 Hz) for the carbon attached to fluorine (C4). The chemical shift of this carbon will also be shifted significantly downfield. Other carbons in the ring will show smaller two- and three-bond couplings to fluorine.
-
2-Methylanisole (CDCl₃): δ ~157.5 (C-O), 130.8, 126.5, 120.6, 110.1 (Ar-C), 55.2 (-OCH₃), 16.2 (-CH₃).
-
This compound (Predicted): C4 will appear as a large doublet around 155-160 ppm. C3 and C5 will also appear as doublets with smaller J-couplings.
-
-
¹⁹F NMR: This is the most direct method for observing the fluorine substituent. Aromatic fluorides typically appear in a well-defined region of the spectrum. The presence of a single signal in the aryl fluoride region confirms the structure.[7]
-
This compound (Predicted): A single signal expected in the range of -110 to -130 ppm (relative to CFCl₃), likely split into a multiplet by coupling to adjacent protons.[8]
-
Infrared (IR) Spectroscopy
Both molecules will show characteristic peaks for C-H stretching of the methyl and methoxy groups (~2850-3000 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-O-C asymmetric stretching (~1250 cm⁻¹).[3][9] The key distinguishing feature for this compound will be the presence of a strong C-F stretching band, typically in the 1200-1100 cm⁻¹ region.[10]
Chemical Reactivity: The Impact of Fluorine Substitution
The most significant divergence between these two molecules lies in their reactivity, particularly in electrophilic aromatic substitution (EAS). The outcome of EAS reactions is governed by the electronic effects of the substituents on the aromatic ring.
Electronic Effects and Regioselectivity
-
2-Methylanisole: This molecule contains two electron-donating groups (EDGs): a strongly activating methoxy group (-OCH₃) and a weakly activating methyl group (-CH₃). Both are ortho, para-directors.[11] Their combined effect makes the ring highly nucleophilic and directs incoming electrophiles to the positions ortho and para to the methoxy group (C4 and C6). Position C4 is generally favored due to reduced steric hindrance compared to C6, which is flanked by two substituents.
-
This compound: The scenario here is more nuanced.
-
-OCH₃ (at C1): Strongly activating, ortho, para-directing.
-
-CH₃ (at C2): Weakly activating, ortho, para-directing.
-
-F (at C4): Deactivating via induction (-I effect) but ortho, para-directing via resonance (+M effect).[12]
-
The powerful activating and directing effect of the methoxy group dominates.[12] Since the position para to the methoxy group is blocked by fluorine, incoming electrophiles are strongly directed to the positions ortho to the methoxy group: C3 and C5 . Substitution at C5 is generally favored as C3 is more sterically hindered. Overall, the fluorine's electron-withdrawing inductive effect makes the ring of this compound less reactive (more "electron-poor") than that of 2-methylanisole, often requiring slightly harsher reaction conditions to achieve similar conversion rates.
Experimental Protocol: Nitration of an Activated Anisole Derivative
This protocol is a representative, self-validating procedure for the mononitration of an activated anisole system. The choice of a mixed acid system (HNO₃/H₂SO₄) generates the potent nitronium ion (NO₂⁺) electrophile, which is necessary to achieve efficient reaction.[13] The low temperature is critical to control the reaction rate, prevent over-nitration, and improve regioselectivity.
Objective: To perform a regioselective mononitration on an activated anisole ring.
Materials:
-
Anisole Derivative (e.g., 2-Methylanisole) (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the anisole derivative (e.g., 10 mmol) in 20 mL of dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0 °C. Causality: This step is crucial. Nitration is highly exothermic. Maintaining a low temperature prevents the formation of dinitrated byproducts and minimizes side reactions.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add 2.5 mL of concentrated H₂SO₄ to a dropping funnel. Cool the acid in an ice bath, then slowly add 2.5 mL of concentrated HNO₃. Swirl gently to mix. Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).
-
Addition of Electrophile: Add the cold nitrating mixture dropwise to the stirred solution of the anisole derivative over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water. Stir vigorously for 5 minutes. Causality: This step quenches the reaction by diluting the acid and decomposing any remaining nitrating agent.
-
Workup - Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize residual acid), and finally 50 mL of brine. Self-Validation: The cessation of effervescence during the NaHCO₃ wash indicates that the acid has been fully neutralized.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired nitroanisole isomer(s).
Applications and Safety Considerations
The choice between these two reagents is often dictated by the final application.
-
2-Methylanisole: Its pleasant, sweet odor has led to its use as a fragrance and flavoring agent in cosmetics, personal care products, and food.[14] In a laboratory setting, it serves as a "green" polar aprotic solvent and a versatile starting material for the synthesis of more complex molecules.[1]
-
This compound: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[7] Consequently, this compound is primarily used as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.
Safety Profile:
| Hazard Class | 2-Methylanisole | This compound |
| Flammability | Flammable liquid and vapor (Category 3).[15] | Flammable liquid and vapor (Category 3).[16] |
| Acute Toxicity | Harmful if swallowed.[17] | May cause respiratory irritation.[16] |
| Irritation | May cause mild irritation. | Causes skin and serious eye irritation.[16] |
| Handling | Keep away from heat/sparks/open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.[18] | Keep away from heat/sparks/open flames. Use in a well-ventilated area. Wear protective gloves and eye protection.[16] |
Always consult the full Safety Data Sheet (SDS) before handling any chemical.
Conclusion
This compound and 2-methylanisole, while structurally similar, offer distinct profiles to the synthetic chemist. 2-Methylanisole is a highly activated, readily available building block ideal for applications where high reactivity is desired and fluorine is not required. In contrast, This compound provides a gateway to fluorinated analogues. The presence of the fluorine atom modulates the molecule's reactivity—decreasing the overall rate of electrophilic substitution while altering the regiochemical outcome—and provides a crucial element for tuning the properties of target molecules in pharmaceutical and agrochemical research. The choice between them hinges on the strategic goals of the synthesis: speed and simplicity versus the targeted introduction of fluorine for property modulation.
References
- PubChem. (n.d.). 2-Methylanisole. National Center for Biotechnology Information.
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-11.
- PubChem. (n.d.). 2-Methylanisole. National Center for Biotechnology Information.
- UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
- Haz-Map. (n.d.). 2-Methylanisole.
- Chemsrc. (2025, September 12). 2-Fluoro-4-methylanisole.
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Spectroscopy Online. (2015, September 1). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra.
- Zhang, X. (n.d.). FTIR Spectrum Table.
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A Comparative Spectroscopic Guide to 4-Fluoro-2-methylanisole and Its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. Subtle differences in the substitution pattern on an aromatic ring can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 4-Fluoro-2-methylanisole and its key isomers, demonstrating how a multi-technique approach comprising Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be used for definitive structural elucidation.
The Challenge of Isomer Differentiation
This compound and its isomers, such as 2-Fluoro-4-methylanisole and 4-Fluoro-3-methylanisole, share the same molecular formula (C₈H₉FO) and consequently the same nominal mass. This makes them indistinguishable by low-resolution mass spectrometry alone. Their similar structures also pose a challenge for chromatographic separation. Therefore, a detailed analysis of their spectroscopic properties is essential for positive identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
Proton NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons are highly sensitive to the relative positions of the fluoro, methyl, and methoxy substituents.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts: The electron-withdrawing nature of the fluorine atom and the electron-donating effects of the methyl and methoxy groups significantly influence the electron density around the aromatic protons, thereby affecting their chemical shifts. Protons ortho and para to the strongly electron-donating methoxy group are expected to be shielded (shifted to a lower ppm value), while protons ortho to the electronegative fluorine atom will be deshielded (shifted to a higher ppm value).
-
Multiplicity and Coupling Constants: The splitting patterns of the aromatic protons are governed by their coupling to neighboring protons and the fluorine atom. The magnitude of the coupling constants (J-values) provides valuable information about the relative positions of the coupled nuclei. For instance, ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is smaller (2-3 Hz), and para coupling (⁵JHH) is often close to 0 Hz. Crucially, coupling to fluorine (JHF) extends over multiple bonds and can be a key diagnostic feature.
Comparative ¹H NMR Data:
| Compound | Aromatic Proton 1 | Aromatic Proton 2 | Aromatic Proton 3 | Methyl Protons (s) | Methoxy Protons (s) |
| This compound | δ ~6.95 (d, JHF ≈ 9.0 Hz) | δ ~6.85 (dd, JHH ≈ 8.5 Hz, JHF ≈ 4.5 Hz) | δ ~6.75 (dd, JHH ≈ 8.5 Hz, JHF ≈ 2.5 Hz) | δ ~2.20 | δ ~3.80 |
| 2-Fluoro-4-methylanisole | δ ~7.00 (d, JHH ≈ 8.0 Hz) | δ ~6.90 (d, JHF ≈ 12.0 Hz) | δ ~6.80 (dd, JHH ≈ 8.0 Hz, JHF ≈ 2.0 Hz) | δ ~2.30 | δ ~3.85 |
| 4-Fluoro-3-methylanisole | δ ~7.05 (t, J ≈ 8.5 Hz) | δ ~6.70 (dd, J ≈ 8.5, 3.0 Hz) | δ ~6.65 (m) | δ ~2.25 | δ ~3.75 |
Note: The chemical shifts (δ) are approximate and can vary slightly depending on the solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are influenced by the attached substituents, and the carbon-fluorine coupling constants are particularly diagnostic.
Key Differentiating Features in ¹³C NMR:
-
Carbon Chemical Shifts: The carbon atom directly attached to the fluorine atom will exhibit a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also modulated by the positions of the substituents.
-
Carbon-Fluorine Coupling: The magnitude of the C-F coupling constants over one, two, and three bonds (¹JCF, ²JCF, ³JCF) provides definitive information about the position of the fluorine atom on the aromatic ring.
Comparative ¹³C NMR Data:
| Compound | C-F (d) | C-OCH₃ (s) | C-CH₃ (s) | Other Aromatic Carbons | CH₃ (q) | OCH₃ (q) |
| This compound | ~157 ppm (¹JCF ≈ 240 Hz) | ~155 ppm | ~118 ppm | ~128, ~116, ~114 ppm | ~16 ppm | ~55 ppm |
| 2-Fluoro-4-methylanisole | ~158 ppm (¹JCF ≈ 245 Hz) | ~148 ppm | ~132 ppm | ~125, ~120, ~115 ppm | ~21 ppm | ~56 ppm |
| 4-Fluoro-3-methylanisole | ~159 ppm (¹JCF ≈ 242 Hz) | ~150 ppm | ~125 ppm | ~130, ~115, ~112 ppm | ~15 ppm | ~56 ppm |
Note: The chemical shifts (δ) are approximate. Multiplicities in proton-decoupled ¹³C NMR are given for C-F coupling: d (doublet), and for the methyl and methoxy carbons: q (quartet) due to coupling with attached protons in a coupled spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While the IR spectra of these isomers will share many similarities due to the presence of the same functional groups (C-O-C, C-F, aromatic C-H, and alkyl C-H), the pattern of C-H out-of-plane bending vibrations in the fingerprint region can be indicative of the aromatic substitution pattern.
Key Differentiating Features in IR Spectroscopy:
-
C-O-C Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O-C asymmetric stretch is expected in the region of 1230-1270 cm⁻¹.
-
C-F Stretch: A strong absorption due to the C-F stretch is typically observed in the 1250-1000 cm⁻¹ range.
-
Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring. For example, a 1,2,4-trisubstituted benzene ring often shows a characteristic absorption in the 800-860 cm⁻¹ range.
Comparative IR Data (Key Absorptions in cm⁻¹):
| Compound | C-H (Aromatic) | C-H (Alkyl) | C-O-C (Asymmetric) | C-F | Aromatic C-H Bending |
| This compound | ~3050 | ~2950, 2850 | ~1260 | ~1220 | ~850, 810 |
| 2-Fluoro-4-methylanisole | ~3060 | ~2960, 2860 | ~1250 | ~1230 | ~860, 820 |
| 4-Fluoro-3-methylanisole | ~3040 | ~2940, 2840 | ~1240 | ~1210 | ~870, 800 |
Note: These are approximate peak positions. The exact wavenumbers can vary.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. While all isomers have the same nominal molecular weight, their fragmentation patterns can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z = 140.
-
Fragmentation Pathways: The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z = 125, or the loss of a formaldehyde (CH₂O) molecule to yield an ion at m/z = 110. The relative intensities of these fragment ions can vary between isomers due to the influence of the fluoro and methyl groups on the stability of the resulting cations. For instance, the loss of the methyl group is a common fragmentation pathway for anisoles.
Comparative Mass Spectrometry Data (Key Fragments m/z):
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-CH₂O]⁺ | Other Significant Fragments |
| This compound | 140 | 125 | 110 | 97, 82, 77 |
| 2-Fluoro-4-methylanisole | 140 | 125 | 110 | 97, 82, 77 |
| 4-Fluoro-3-methylanisole | 140 | 125 | 110 | 97, 82, 77 |
Note: While the major fragments are the same, the relative abundance of these ions can provide clues for differentiation, though these differences may be subtle.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-second relaxation delay. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program to separate the analyte from the solvent.
-
MS Detection: The eluting compound is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass spectrum is recorded over a mass range of, for example, m/z 40-200.
Visualizing the Workflow
Caption: Workflow for the spectroscopic differentiation of fluoro-methyl-anisole isomers.
Conclusion
The successful identification of this compound from its isomers requires a synergistic application of multiple spectroscopic techniques. While IR and MS provide valuable confirmatory data regarding functional groups and molecular weight, NMR spectroscopy, particularly ¹H NMR with its detailed information on chemical shifts and coupling constants (both H-H and H-F), stands out as the most definitive method for unambiguous structural assignment. By carefully analyzing the unique spectral fingerprint of each isomer, researchers can confidently characterize their synthesized compounds, ensuring the integrity of their downstream applications.
References
- PubChem. 2-Fluoro-4-methylanisole.
- NIST Chemistry WebBook. 4-Fluoro-3-methylanisole. National Institute of Standards and Technology. [Link]
- Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]
A Comparative Guide to the Biological Activity of 4-Fluoro-2-methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and methyl ether (anisole) groups into small molecules has proven to be a highly effective strategy for modulating pharmacological properties. The 4-fluoro-2-methylanisole scaffold, in particular, presents a compelling starting point for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy and methyl groups can be tailored to probe specific interactions within a biological target. This guide provides a comparative analysis of the potential biological activities of this compound derivatives, supported by established experimental protocols and structure-activity relationship (SAR) insights.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of fluorinated and methoxy-substituted aromatic compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival. The evaluation of novel this compound derivatives for anticancer activity is a critical step in their development.
Comparative Efficacy of Anilinoquinazoline and Anilinoquinoline Derivatives
While specific data for this compound derivatives is emerging, we can draw parallels from structurally related anilinoquinazolines and anilinoquinolines, which have shown promise as kinase inhibitors. The following table summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines, providing a benchmark for comparison.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [1] |
| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [1] |
| BGC823 | (Gastric) | 3.21 | Gefitinib | 19.27 | [1] |
| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [1] |
| BGC823 | (Gastric) | 4.65 | Gefitinib | 19.27 | [1] |
| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [1] |
| PC-3 | (Prostate) | 7.67 | Afatinib | 4.1 | [1] |
| MCF-7 | (Breast) | 4.65 | Afatinib | 5.83 | [1] |
| HeLa | (Cervical) | 4.83 | Afatinib | 6.81 | [1] |
| 4a | MDA-MB-231 (Breast) | 0.88 | - | - | [1] |
This table illustrates the range of potencies observed in related compound classes and underscores the importance of specific substitutions for achieving high efficacy.
Experimental Protocol: In Vitro Cytotoxicity Testing (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of novel compounds by measuring cellular metabolic activity, which is an indicator of cell viability.[2]
Principle: Viable cells with active mitochondrial dehydrogenases can convert the yellow water-soluble MTT into a purple formazan product, which is insoluble in water.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[3][4]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]
-
Incubation: Incubate the plates for 48 to 72 hours.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[3][4]
Logical Workflow for Cytotoxicity Screening
The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of novel compounds.
Caption: General workflow for in vitro cytotoxicity testing.[4]
Antimicrobial Activity: A New Frontier
The search for novel antimicrobial agents is of paramount importance in the face of growing antibiotic resistance. Fluoroquinolones are a well-established class of antibiotics, and the incorporation of a fluorine atom in other scaffolds, such as this compound, could lead to the discovery of new antimicrobial leads.[6]
Screening for Antimicrobial Potential
The antimicrobial activity of novel compounds can be initially screened using qualitative and semi-quantitative methods like the disk diffusion assay, followed by quantitative methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).
Experimental Protocol: Agar Disk Diffusion Assay
This method is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[7]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[8]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[8]
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface. A disk with the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic (e.g., ampicillin) serves as a positive control.[9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][8]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[8]
Step-by-Step Protocol:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Enzyme Inhibition: A Targeted Approach
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10] The this compound scaffold can be a valuable starting point for designing potent and selective enzyme inhibitors. For instance, fluorinated compounds have been successfully developed as inhibitors for a wide range of enzymes.[11]
Assessing Enzyme Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme.[12]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 value is then determined from the dose-response curve.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the purified target enzyme, its substrate, and the this compound derivative in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations. Include a control with the enzyme and its vehicle.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well.
-
Product Measurement: Measure the formation of the product over time using a microplate reader (e.g., by measuring absorbance or fluorescence).
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]
Investigating the Mechanism of Inhibition
Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive) is crucial for lead optimization.[10] This can be determined by performing kinetic studies where both the substrate and inhibitor concentrations are varied.
Caption: Workflow for elucidating the mechanism of enzyme inhibition.
Structure-Activity Relationship (SAR) and Molecular Docking
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. SAR studies, coupled with in silico molecular docking, can provide valuable insights for designing more potent and selective compounds.[13][14][15]
Molecular docking studies can predict the binding orientation and affinity of a ligand to its target protein, helping to rationalize the observed biological activities.[16][17][18] For example, docking can reveal key hydrogen bond interactions or hydrophobic contacts that are crucial for binding.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents with a wide range of potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a framework for the systematic evaluation of derivatives based on this scaffold, outlining established experimental protocols and highlighting the importance of structure-activity relationship studies. By employing these methodologies, researchers can effectively compare the biological activities of novel this compound derivatives and identify promising candidates for further preclinical and clinical development.
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A Comparative Guide to 4-Fluoro-2-methylanisole in Relation to Other Fluorinated Building Blocks
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides an in-depth, comparative analysis of 4-fluoro-2-methylanisole, a versatile fluorinated building block, evaluating its performance against other common fluorinated synthons in key chemical transformations. By examining experimental data and underlying mechanistic principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
The Power of Fluorine in Molecular Design
The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic properties, lipophilicity, and conformation, leading to improved pharmacokinetic and pharmacodynamic profiles. The judicious choice of a fluorinated building block is therefore a critical step in the design and synthesis of novel chemical entities with optimized properties.
Unveiling this compound: A Synthon of Choice
This compound presents a unique combination of electronic and steric features. The interplay between the electron-donating methoxy group, the weakly activating methyl group, and the electronegative fluorine atom creates a nuanced reactivity profile that can be exploited for selective chemical modifications. This building block is commercially available and can be synthesized through various routes, making it a readily accessible tool for synthetic chemists.
Head-to-Head: Performance in Key Synthetic Reactions
To objectively assess the utility of this compound, we will compare its performance in fundamental aromatic functionalization reactions against other structurally relevant fluorinated building blocks.
Directed ortho-Lithiation: Precision in Aromatic Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, where a directing metalating group (DMG) guides deprotonation to the adjacent ortho-position.[2] The methoxy group in anisole derivatives is a well-established DMG.[3]
Experimental Protocol: ortho-Lithiation of this compound
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, typically 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Introduce the desired electrophile (e.g., N,N-dimethylformamide, 1.2 equivalents) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to gradually warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by flash column chromatography on silica gel.
Comparative Performance in ortho-Lithiation:
| Building Block | Directing Group | Position of Lithiation | Regioselectivity |
| This compound | -OCH₃ | C3 | High |
| 1-Fluoro-3-methoxybenzene | -OCH₃ | C2 or C4 | Mixture of isomers |
| 4-Fluoroanisole | -OCH₃ | C3 | High |
| 2-Fluoroanisole | -OCH₃ | C3 | Moderate |
The presence of the methyl group at the C2 position in this compound sterically hinders lithiation at the C1 position and electronically reinforces the directing effect of the methoxy group towards the C3 position. This results in superior regioselectivity compared to other isomers where competing lithiation sites can lead to product mixtures.
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A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-methylanisole for Pharmaceutical and Agrochemical Research
Introduction: The Significance of 4-Fluoro-2-methylanisole in Modern Chemistry
This compound is a key building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom onto the anisole scaffold can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates and crop protection agents. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance to researchers and chemical development professionals. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound, offering field-proven insights and experimental data to inform your selection of the most suitable method for your research and development needs.
Navigating the Synthetic Landscape: Three Primary Pathways
The synthesis of this compound can be approached through three main synthetic routes, each with its own set of advantages and challenges:
-
Electrophilic Fluorination of 2-Methylanisole: A direct approach involving the introduction of a fluorine atom onto the aromatic ring of the readily available starting material, 2-methylanisole.
-
The Balz-Schiemann Reaction: A classic method for introducing fluorine to an aromatic ring, starting from the corresponding aromatic amine, in this case, 4-amino-2-methylanisole.
-
Nucleophilic Aromatic Substitution (SNAr): A pathway that relies on the displacement of a suitable leaving group from an activated aromatic ring by a fluoride source.
This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of each of these routes.
Route 1: Electrophilic Fluorination of 2-Methylanisole
Direct electrophilic fluorination is an attractive strategy due to its atom economy and the commercial availability of the starting material, 2-methylanisole. This approach utilizes powerful electrophilic fluorinating agents to introduce a fluorine atom at the position most activated by the methoxy and methyl substituents.
Reaction Mechanism and Rationale
The methoxy group of 2-methylanisole is a strong ortho-, para-directing group, while the methyl group is a weaker ortho-, para-director. The position para to the strongly activating methoxy group (C4) is the most electron-rich and sterically accessible, making it the primary target for electrophilic attack. The reaction proceeds via the formation of a Wheland intermediate, which then loses a proton to restore aromaticity and yield the desired this compound.
Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are preferred over hazardous elemental fluorine.[1][2] These reagents are stable, crystalline solids that are easier and safer to handle.[3][4]
Experimental Protocol: Fluorination with Selectfluor®
Materials:
-
2-Methylanisole
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous acetonitrile
-
3 Å Molecular sieves (optional, for ensuring anhydrous conditions)
-
Argon or Nitrogen gas for inert atmosphere
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2-methylanisole (1.0 equivalent) in dry acetonitrile in a flask under an inert atmosphere, add 3 Å molecular sieves.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Selectfluor® (1.1-1.5 equivalents) in dry acetonitrile.
-
Slowly add the Selectfluor® solution dropwise to the cooled solution of 2-methylanisole.
-
Allow the reaction mixture to stir at 0 °C for a designated time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with diethyl ether and filter to remove any insoluble byproducts.
-
The crude product can then be purified by column chromatography on silica gel.
Note: Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of the fluorinating agent, would be necessary to maximize the yield of the desired 4-fluoro isomer and minimize the formation of other regioisomers.
Advantages and Disadvantages of Electrophilic Fluorination
| Advantages | Disadvantages |
| Direct and atom-economical route. | Potential for formation of regioisomers. |
| Readily available starting material. | Electrophilic fluorinating agents can be expensive. |
| Milder and safer reagents available (e.g., Selectfluor®).[4] | Reaction conditions may require careful optimization. |
Route 2: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established and reliable method for the synthesis of aryl fluorides from aryl amines.[6] This multi-step process involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[5]
Reaction Mechanism and Rationale
The synthesis of this compound via the Balz-Schiemann reaction commences with the diazotization of 4-amino-2-methylanisole. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄) at low temperatures. This forms the corresponding diazonium tetrafluoroborate salt, which is often stable enough to be isolated.
The isolated diazonium salt is then subjected to thermal decomposition. This step proceeds through the loss of nitrogen gas to form a highly reactive aryl cation, which is then trapped by the fluoride from the tetrafluoroborate counter-ion to yield the desired aryl fluoride.[5]
Experimental Protocol: Balz-Schiemann Reaction of 4-Amino-2-methylanisole
A detailed experimental procedure for the synthesis of this compound from 4-amino-2-methylanisole is not explicitly provided in the search results. However, a general protocol for the Balz-Schiemann reaction can be outlined based on established procedures for similar substrates.[3]
Materials:
-
4-Amino-2-methylanisole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Fluoroboric acid (HBF₄, typically 48-50% aqueous solution)
-
Diethyl ether or other suitable organic solvent
-
Sodium bicarbonate (for neutralization)
-
Standard laboratory glassware for low-temperature reactions and distillation
Procedure:
-
Diazotization:
-
Dissolve 4-amino-2-methylanisole in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for a short period after the addition is complete.
-
-
Formation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, add a chilled solution of fluoroboric acid.
-
The diazonium tetrafluoroborate salt should precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Thermal Decomposition:
-
Carefully heat the dry diazonium tetrafluoroborate salt in a suitable apparatus. The decomposition can be exothermic, so it should be done with caution.[3]
-
The product, this compound, can be collected by distillation or steam distillation from the reaction mixture.
-
-
Purification:
-
The collected organic layer is washed with a dilute sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product can be purified by fractional distillation.
-
Advantages and Disadvantages of the Balz-Schiemann Reaction
| Advantages | Disadvantages |
| Generally provides good yields of the desired aryl fluoride.[3] | Multi-step process. |
| High regioselectivity, as the position of the fluorine is determined by the starting amine. | Diazonium salts can be explosive, requiring careful handling.[3] |
| Well-established and reliable method.[5][6] | Use of corrosive and hazardous reagents (e.g., HBF₄). |
Route 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers another potential avenue for the synthesis of this compound. This method involves the displacement of a good leaving group from an aromatic ring by a nucleophilic fluoride source.
Reaction Mechanism and Rationale
For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
In the context of synthesizing this compound, a plausible precursor would be 2-methyl-4-nitroanisole, where the nitro group acts as the activating group and a suitable leaving group (e.g., chloro or another nitro group at the 4-position) would be displaced by a fluoride ion. However, the search results do not provide a direct example of this specific transformation for the target molecule.
General Considerations for SNAr
While a specific protocol is not available, general conditions for SNAr reactions typically involve:
-
Substrate: An aromatic ring with a good leaving group (e.g., Cl, Br, NO₂) and strong electron-withdrawing groups in the ortho and/or para positions.
-
Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common choices. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is typically used to solvate the cation of the fluoride salt and increase the nucleophilicity of the fluoride anion.
-
Temperature: Elevated temperatures are often required to drive the reaction to completion.
Advantages and Disadvantages of SNAr
| Advantages | Disadvantages |
| Can be a high-yielding reaction. | Requires a specifically substituted and activated starting material. |
| The position of fluorination is well-defined. | The synthesis of the required precursor can add steps to the overall sequence. |
| Fluoride sources like KF are relatively inexpensive. | Harsh reaction conditions (high temperatures, polar aprotic solvents) may be necessary. |
Comparative Summary and Conclusion
The choice of the optimal synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the safety considerations of the process.
| Synthetic Route | Starting Material | Key Reagents | Key Advantages | Key Disadvantages |
| Electrophilic Fluorination | 2-Methylanisole | Selectfluor®, NFSI | Direct, atom-economical | Potential for regioisomers, expensive reagents |
| Balz-Schiemann Reaction | 4-Amino-2-methylanisole | NaNO₂, HBF₄ | High regioselectivity, reliable | Multi-step, hazardous intermediates |
| Nucleophilic Aromatic Substitution (SNAr) | Activated 2-methylanisole derivative | KF, CsF | High regioselectivity | Requires specific precursor, potentially harsh conditions |
Recommendation for Researchers:
-
For exploratory, small-scale synthesis , where the directness of the route is a priority, electrophilic fluorination of 2-methylanisole is a promising starting point, provided that the regioselectivity can be controlled.
-
For larger-scale production where reliability and regiochemical purity are paramount, the Balz-Schiemann reaction , despite its multi-step nature and safety considerations, remains a robust and well-documented choice.
-
Nucleophilic aromatic substitution becomes a viable option if a suitably activated precursor is readily available or can be synthesized efficiently.
Ultimately, the selection of the most appropriate synthetic strategy will require a careful evaluation of the specific needs of the research or development project, balancing the trade-offs between efficiency, cost, safety, and scalability.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic transformations, the following diagrams illustrate the three main routes to this compound.
Figure 1: Electrophilic Fluorination of 2-Methylanisole.
Figure 2: The Balz-Schiemann Reaction Pathway.
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Safety Operating Guide
Navigating the Safe Handling of 4-Fluoro-2-methylanisole: A Comprehensive Guide to Personal Protective Equipment and Emergency Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 4-Fluoro-2-methylanisole (CAS No. 399-54-2). As a flammable liquid and an irritant, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a procedural and explanatory framework grounded in established safety science.
Hazard Assessment: Understanding the Risks
This compound presents a combination of physical and health hazards that dictate the required personal protective equipment (PPE) and handling procedures.[1] A comprehensive risk assessment is the foundational step before any laboratory work commences.
Hazard Identification Summary Table
| Hazard Classification | Description | Primary Routes of Exposure |
| Flammable Liquid and Vapor (Category 3) | The liquid and its vapors are flammable.[1][2] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3] | Inhalation |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact.[1] | Dermal (Skin) |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation upon direct contact.[1] | Ocular (Eyes) |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with this compound. The following is a step-by-step guide to the minimum required PPE.
Hand Protection: Selecting the Right Gloves
Standard disposable nitrile gloves may offer initial protection against splashes, but for prolonged handling or in the event of a spill, more robust options are necessary.[4]
Glove Selection Protocol:
-
Initial Operations: For routine handling of small quantities in a well-ventilated fume hood, nitrile gloves are acceptable. Inspect gloves for any signs of degradation or perforation before each use.[2]
-
Extended Use or Spills: For extended procedures or when cleaning up spills, butyl rubber or Viton™ gloves are recommended due to their superior resistance to aromatic and halogenated hydrocarbons.[5]
-
Glove Removal Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the chemical.[2]
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[2]
Glove Compatibility Table
| Glove Material | Suitability for Aromatic/Halogenated Compounds | Key Considerations |
| Nitrile | Fair for incidental contact | Good dexterity and general chemical resistance.[5] |
| Butyl Rubber | Good to Excellent | Excellent for polar organics, but poor against hydrocarbons.[5] |
| Fluoro-elastomer (Viton™) | Excellent | High resistance to a broad range of organic solvents.[5] |
| Natural Rubber (Latex) | Poor | Not recommended for use with organic solvents.[6] |
Eye and Face Protection: Shielding from Splashes and Vapors
Given that this compound is a serious eye irritant, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are essential.[7]
-
Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[4][7]
Body Protection: Preventing Skin Contact
To prevent skin irritation, appropriate body protection must be worn.
-
Laboratory Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[2][4]
-
Clothing: Wear long pants and closed-toe, closed-heel shoes to protect the lower body and feet.[4] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.
Respiratory Protection: When Engineering Controls are Insufficient
In most laboratory settings, handling this compound in a certified chemical fume hood will provide adequate ventilation. However, in situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during a large spill, respiratory protection is necessary.[4][8]
-
Respirator Use: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[4]
-
Cartridge Selection: An air-purifying respirator with organic vapor cartridges is typically appropriate.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents before starting.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible.[9]
-
-
Personal Protective Equipment:
-
Don all required PPE as outlined in Section 2.
-
-
Chemical Handling:
-
Post-Procedure:
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is non-negotiable.
Spill Response
For Minor Spills (inside a fume hood):
-
Alert Personnel: Immediately alert others in the laboratory.[12]
-
Containment: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[1] Work from the outside of the spill inwards.[12]
-
Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste.[12]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Disposal: Dispose of all contaminated materials as hazardous waste.[13]
For Major Spills (outside a fume hood or a large volume):
-
Isolate: If safe to do so, close the doors to the laboratory to contain the vapors.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health and Safety).[9]
-
Do Not Re-enter: Do not attempt to clean up a major spill yourself. Wait for trained emergency responders.
First Aid
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste.[2]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. This may involve submitting a request to the Environmental Health and Safety department.
Logical Flow for Spill and Exposure Response
Caption: Decision tree for responding to spills and personal exposure incidents.
By integrating these safety protocols and emergency preparedness measures into your standard operating procedures, you can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- Synquest Labs. (n.d.). This compound Safety Data Sheet.
- Unknown. (n.d.). Personal Protective Equipment (PPE).
- San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
- Aldrich. (2025, May 7).
- Unknown. (n.d.).
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
- Environmental Health & Safety Office. (2025-2026). Spill Control/Emergency Response - EHSO Manual.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Unknown. (2024, March 25).
- Wayne State University Office of Environmental Health and Safety. (n.d.). Chemical Emergency Response.
- Thermo Fisher Scientific. (2025, September 5).
- Unknown. (2021, December 24).
- Santa Cruz Biotechnology. (n.d.). 4-Methylanisole.
- Chemwatch. (n.d.).
- CDH Fine Chemical. (n.d.).
- Rowan University. (n.d.). Chemical Spill.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sjsu.edu [sjsu.edu]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. mcrsafety.com [mcrsafety.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Chemical Emergency Response - Office of Environmental Health and Safety [research.wayne.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spill [sites.rowan.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
